ML224
説明
Structure
3D Structure
特性
IUPAC Name |
N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O5/c1-19-14-24(32-21(3)35)15-20(2)29(19)39-18-23-16-22(11-12-28(23)37-4)30-33-27-10-6-5-9-26(27)31(36)34(30)17-25-8-7-13-38-25/h5-16,30,33H,17-18H2,1-4H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTSWGYWHRJVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ML224
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML224 is a potent and selective small-molecule antagonist of the Thyroid Stimulating Hormone Receptor (TSHR). Identified as a promising therapeutic candidate for Graves' disease and associated orbitopathy, its mechanism of action centers on the modulation of TSHR-mediated signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on intracellular signaling, quantitative pharmacological data, detailed experimental methodologies, and its place within the broader context of thyroid pathophysiology.
Introduction to this compound
This compound, also known as NCGC00242364, is a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1][2] The TSHR is a G protein-coupled receptor (GPCR) primarily expressed on the surface of thyroid follicular cells and is the central regulator of thyroid gland function, including the synthesis and secretion of thyroid hormones.[1] In autoimmune conditions such as Graves' disease, stimulating autoantibodies continuously activate the TSHR, leading to hyperthyroidism. This compound is being investigated as a therapeutic agent to counter this overstimulation.
Core Mechanism of Action: TSHR Antagonism
The primary mechanism of action of this compound is its ability to act as a selective antagonist at the Thyroid Stimulating Hormone Receptor. Specifically, this compound functions as an inverse agonist, meaning it not only blocks the action of the endogenous agonist (TSH) and stimulating autoantibodies but also reduces the basal, or constitutive, activity of the receptor.
Inhibition of TSHR-Mediated cAMP Signaling
The TSHR predominantly couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to increased expression of genes involved in thyroid hormone synthesis, such as thyroglobulin (Tg) and thyroid peroxidase (TPO).
This compound exerts its antagonistic effect by inhibiting this signaling cascade. It has been shown to inhibit TSH-stimulated cAMP production with high potency. Furthermore, as an inverse agonist, it also reduces the basal, ligand-independent signaling of the TSHR.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (TSH-stimulated cAMP production) | 2.1 µM | HEK293 cells stably expressing TSHR, stimulated with 1.8 nM bovine TSH | [1] |
| IC50 (Basal TSHR activity) | 6 µM | HEK293 cells stably expressing TSHR | [2] |
| Selectivity Profile | Result | Concentration | Reference |
| Luteinizing Hormone Receptor (LHR) Inhibition | < 15% | 30 µM | [1] |
| Follicle-Stimulating Hormone Receptor (FSHR) Inhibition | < 30% | 30 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
TSHR Signaling Pathway and Inhibition by this compound
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for cAMP Assay
Caption: Workflow for determining the effect of this compound on cAMP production.
Detailed Experimental Protocols
Cell-Based cAMP Assay
This protocol is a representative method for determining the inhibitory effect of this compound on TSH-stimulated cAMP production in a cell-based format.
Objective: To quantify the IC50 of this compound for the inhibition of TSH-stimulated and basal cAMP production in HEK293 cells stably expressing the human TSHR.
Materials:
-
HEK293 cell line stably expressing the human TSHR.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Hanks' Balanced Salt Solution (HBSS).
-
HEPES buffer.
-
3-isobutyl-1-methylxanthine (IBMX).
-
Bovine TSH.
-
This compound.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
24-well cell culture plates.
-
Humidified 5% CO2 incubator at 37°C.
Procedure:
-
Cell Culture: Maintain HEK293-TSHR cells in DMEM supplemented with 10% FBS and selection antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the cells into 24-well plates at a density of approximately 2.2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
Assay Initiation:
-
Remove the growth medium from the wells.
-
Wash the cells once with HBSS.
-
Add HBSS containing 10 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well.
-
-
Compound Addition:
-
For TSH-stimulated inhibition: Add varying concentrations of this compound to the wells, followed by a fixed concentration of bovine TSH (e.g., 1.8 nM). Include a vehicle control (DMSO) with TSH and a control with TSH alone.
-
For basal inhibition (inverse agonism): Add varying concentrations of this compound to the wells without any TSH. Include a vehicle control.
-
-
Incubation: Incubate the plates for 1 hour in a humidified 5% CO2 incubator at 37°C.
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
In Vivo Efficacy in a Graves' Disease Mouse Model (Representative Protocol)
While specific in vivo protocols for this compound are not extensively published in publicly available literature, a representative protocol for evaluating a TSHR antagonist in a mouse model of Graves' disease is provided below.
Objective: To assess the in vivo efficacy of this compound in reducing thyroid hormone levels in a mouse model of Graves' disease.
Animal Model: Female BALB/c mice are commonly used. Graves' disease is typically induced by immunization with an adenovirus expressing the human TSHR A-subunit or through in vivo electroporation of a plasmid encoding the TSHR. This leads to the production of stimulating TSHR antibodies and subsequent hyperthyroidism.
Materials:
-
Female BALB/c mice (8-12 weeks old).
-
Adenovirus expressing the human TSHR A-subunit (Ad-TSHR289).
-
This compound formulated for in vivo administration (e.g., in a solution suitable for intraperitoneal injection or oral gavage).
-
Vehicle control for this compound.
-
Equipment for blood collection (e.g., retro-orbital or tail vein).
-
Assay kits for measuring serum free thyroxine (fT4) and TSH.
-
qRT-PCR reagents for measuring thyroid gene expression (TPO, NIS, Tg).
Procedure:
-
Induction of Graves' Disease:
-
Immunize female BALB/c mice with Ad-TSHR289 via intramuscular injection.
-
Monitor the development of hyperthyroidism by measuring serum fT4 levels at regular intervals (e.g., every 2-4 weeks). Mice with significantly elevated fT4 are selected for the study.
-
-
Drug Administration:
-
Once hyperthyroidism is established, randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group at a predetermined dose and frequency (e.g., daily intraperitoneal injections or oral gavage).
-
Administer the vehicle to the control group using the same route and schedule.
-
-
Monitoring and Endpoint Analysis:
-
Collect blood samples at baseline and at various time points during the treatment period to measure serum fT4 and TSH levels.
-
At the end of the study, euthanize the mice and collect thyroid tissue.
-
Analyze the expression of TPO, NIS, and Tg mRNA in the thyroid tissue using qRT-PCR.
-
-
Data Analysis:
-
Compare the changes in serum fT4 levels between the this compound-treated and vehicle-treated groups.
-
Analyze the differences in thyroid gene expression between the two groups.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.
-
Conclusion
This compound is a selective TSHR antagonist that functions as an inverse agonist, effectively inhibiting both agonist-stimulated and basal TSHR activity. Its mechanism of action, centered on the blockade of the Gs-cAMP signaling pathway, leads to a reduction in the expression of key genes involved in thyroid hormone synthesis. This makes this compound a promising therapeutic agent for the treatment of Graves' disease and other TSHR-mediated thyroid disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
ML224: A Technical Guide for Graves' Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating antibodies (TSAbs) that bind to and activate the thyrotropin receptor (TSHR), leading to hyperthyroidism.[1][2] The TSHR, a G protein-coupled receptor, is the primary autoantigen in this condition.[3][4] Small molecule antagonists of the TSHR represent a promising therapeutic strategy by directly targeting the underlying mechanism of the disease. This document provides a comprehensive technical overview of ML224 (also known as NCGC00242364 or ANTAG3), a selective small-molecule TSHR antagonist and inverse agonist, for its application in Graves' disease research.[5][6] this compound offers a valuable tool for investigating TSHR signaling and for the preclinical evaluation of novel therapeutic approaches.
Introduction to this compound
This compound is a potent and selective, non-competitive, allosteric antagonist of the human TSH receptor.[6][7] As an inverse agonist, it is capable of reducing the basal, TSH-independent activity of the receptor in addition to blocking agonist-induced signaling.[6][7] Its small-molecule nature provides a potential advantage for therapeutic development, including oral bioavailability. This guide details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the relevant biological pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | NCGC00242364, ANTAG3 | [5][6] |
| Molecular Formula | C31H31N3O5 | [5][8] |
| Molecular Weight | 525.59 g/mol | [5][8] |
| Appearance | White to off-white solid | [5] |
| Purity | >98% (HPLC) | [8] |
| Solubility | Insoluble in H2O; ≥17.05 mg/mL in DMSO | [9] |
Mechanism of Action
In Graves' disease, the TSHR is chronically stimulated by autoantibodies, leading to the overproduction of thyroid hormones.[10] The TSHR is primarily coupled to the Gs alpha subunit (Gs) of its associated G protein.[3] Activation of the receptor by either TSH or TSAbs triggers a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][11] Elevated intracellular cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to increased thyroid hormone synthesis and secretion.[4]
This compound functions as an allosteric inverse agonist.[6][7] It binds to a site on the TSHR distinct from the TSH/TSAb binding site, inducing a conformational change that stabilizes the receptor in an inactive state. This action prevents Gs protein coupling and subsequently inhibits both basal and agonist-stimulated adenylyl cyclase activity, resulting in a marked decrease in intracellular cAMP production.[6][7]
Quantitative Data Summary
This compound has been evaluated in both in vitro cellular assays and in vivo animal models to determine its potency, selectivity, and efficacy.
In Vitro Activity
The primary in vitro measure of this compound's activity is its ability to inhibit TSHR-mediated cAMP production.
| Parameter | Cell Line | Value | Comments | Reference |
| IC50 (TSHR) | HEK293 | 2.1 µM | Inhibition of bovine TSH (1.8 nM) stimulation. | [5][8][12][13] |
| IC50 (TSHR) | HEK293 | 2.3 µM | Inhibition of TSH-stimulated cAMP production. | [6] |
| IC50 (LHR) | HEK293 | > 30 µM | Demonstrates selectivity over Luteinizing Hormone Receptor. | [5] |
| IC50 (FSHR) | HEK293 | > 30 µM | Demonstrates selectivity over Follicle-Stimulating Hormone Receptor. | [5] |
In Vivo Efficacy
In vivo studies have been conducted in a mouse model of hyperthyroidism to assess the physiological effects of this compound.
| Animal Model | Treatment Protocol | Outcome | Reference |
| Female BALB/c Mice | 2 mg/mouse/day via i.p. osmotic pump for 3 days. | ↓ 44% in serum Free Thyroxine (FT4) levels. | [5][8] |
| ↓ 75% in thyroidal Thyroid Peroxidase (TPO) mRNA. | [5][8] | ||
| ↓ 83% in thyroidal Sodium-Iodide Symporter (NIS) mRNA. | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core protocols used to characterize this compound.
In Vitro cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit TSHR activation in a controlled cellular environment.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express the human TSH receptor.[5][8]
-
Cell Culture: Cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2) and plated into multi-well plates for the assay.
-
Assay Procedure:
-
Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of this compound (e.g., 0.001 to 100 µM) are added to the wells.[5][8]
-
Cells are incubated with the compound for a defined period (e.g., 20 minutes).[5][8]
-
The receptor is stimulated with a constant concentration of an agonist, such as bovine TSH (e.g., 1.8 nM).[5][8]
-
Following stimulation, cells are lysed.
-
-
Data Analysis: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA). The results are plotted as a dose-response curve to calculate the IC50 value.
In Vivo Hyperthyroidism Mouse Model
This protocol evaluates the ability of this compound to reverse hyperthyroid symptoms in a living organism.
-
Induction of Hyperthyroidism: Continuous stimulation with Thyrotropin-releasing hormone (TRH) can be used to induce a hyperthyroid state.[5] Alternatively, models using injections of TSHR-stimulating antibodies are common.[14]
-
Compound Administration:
-
Endpoint Analysis:
-
At the end of the treatment period, blood is collected to measure serum levels of free thyroxine (FT4) by immunoassay.
-
Thyroid glands are harvested.
-
Total RNA is extracted from the thyroid tissue.
-
Quantitative real-time PCR (qPCR) is performed to measure the relative mRNA expression levels of key thyroid function genes, such as Thyroid Peroxidase (TPO) and the Sodium-Iodide Symporter (NIS).
-
Conclusion and Future Directions
This compound is a well-characterized, selective TSHR antagonist that serves as a critical tool for the study of Graves' disease. Its demonstrated ability to inhibit TSHR signaling both in vitro and in vivo validates the TSHR as a druggable target. For researchers, this compound can be used to probe the nuances of TSHR signaling, dissect the downstream consequences of receptor blockade in thyroid and orbital tissues, and serve as a benchmark compound for the development of new, more potent antagonists. For drug development professionals, the data on this compound provides a strong foundation and proof-of-concept for the therapeutic potential of small-molecule TSHR antagonists in treating Graves' hyperthyroidism and potentially Graves' orbitopathy. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this chemical series to advance a candidate toward clinical trials.
References
- 1. Graves' disease - Wikipedia [en.wikipedia.org]
- 2. Graves' Disease [thyroid.org]
- 3. TSH Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Graves' Disease Mechanisms: The Role of Stimulating, Blocking, and Cleavage Region TSH Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 1338824-21-7 | MOLNOVA [molnova.com]
- 9. apexbt.com [apexbt.com]
- 10. Frontiers | Immunological Drivers in Graves' Disease: NK Cells as a Master Switcher [frontiersin.org]
- 11. Signaling pathways involved in thyroid hyperfunction and growth in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Lessons from mouse models of Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
ML224: A Technical Guide to its Inverse Agonist Activity at the Thyroid-Stimulating Hormone Receptor (TSHR)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Thyroid-Stimulating Hormone Receptor (TSHR) is a pivotal G protein-coupled receptor (GPCR) that governs thyroid gland function and growth.[1] Dysregulation of TSHR signaling, often caused by stimulating autoantibodies in Graves' disease or constitutively activating mutations, leads to hyperthyroidism.[1][2][3] ML224 has been identified as a potent and selective small-molecule inverse agonist of the TSHR.[2][3][4] This document provides a comprehensive technical overview of this compound's pharmacological profile, detailing its inhibitory action on both basal and agonist-stimulated TSHR activity. It includes quantitative data, in-depth experimental methodologies, and visual representations of signaling pathways and workflows to serve as a critical resource for researchers in endocrinology and drug discovery.
Quantitative Data Presentation: Pharmacological Profile of this compound
The inverse agonist and antagonist properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 2.1: In Vitro Activity of this compound at the TSHR
| Parameter | Value | Cell System | Notes | Source |
| IC₅₀ (TSH-stimulated cAMP) | 2.1 µM | HEK 293 cells stably expressing TSHR | Inhibition of cAMP production stimulated by 1.8 nM bovine TSH. | [5][6] |
| IC₅₀ (TSH-stimulated cAMP) | 2.3 µM | HEK 293 cells stably expressing TSHR | Selectively inhibits TSH-stimulated cAMP production. | [3][4] |
| IC₅₀ (Basal TSHR Activity) | 6.0 µM | HEK 293 cells stably expressing TSHR | Demonstrates inverse agonist activity by inhibiting agonist-independent signaling. | [3] |
| Selectivity vs. LHR | < 15% inhibition at 30 µM | HEK 293 cells stably expressing LHR | Minimal activity against the closely related Luteinizing Hormone Receptor. | [5] |
| Selectivity vs. FSHR | < 30% inhibition at 30 µM | HEK 293 cells stably expressing FSHR | Minimal activity against the Follicle-Stimulating Hormone Receptor. | [5] |
Table 2.2: In Vivo Efficacy of this compound (ANTAG3)
| Animal Model | Dosage & Administration | Effect on Serum Free T4 (FT4) | Effect on Thyroidal mRNA Expression | Source |
| Female BALB/c Mice (TRH-stimulated) | 2 mg/mouse/day via i.p. osmotic pump for 3 days | ↓ 44% reduction | TPO mRNA: ↓ 75%NIS mRNA: ↓ 83% | [5] |
| Female BALB/c Mice (M22 Ab-stimulated) | 2 mg/mouse/day via i.p. osmotic pump | Significant inhibition of FT4 elevation | Significant inhibition of TPO and NIS mRNA elevation | [6] |
Note: M22 is a thyroid-stimulating human monoclonal autoantibody used to mimic Graves' disease.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core protocols used to characterize this compound.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit TSHR-mediated cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected to express the human TSHR. For selectivity studies, parallel cell lines expressing the Luteinizing Hormone Receptor (LHR) or Follicle-Stimulating Hormone Receptor (FSHR) are used.[5][8]
-
Cell Seeding: Cells are seeded into 24-well or 96-well plates and cultured overnight to form a confluent monolayer.[9]
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.
-
Cells are pre-incubated for 20-30 minutes at 37°C with various concentrations of this compound (e.g., 0.001 to 100 µM) in assay buffer. To prevent cAMP degradation, a phosphodiesterase inhibitor such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is typically included.[5][9]
-
To measure antagonist activity, cells are then stimulated with an EC₈₀ concentration of bovine TSH (e.g., 1.8 nM) and incubated for an additional 20-30 minutes at 37°C.[5][8]
-
To measure inverse agonist activity, cells are incubated with this compound alone, without the addition of a TSH agonist.
-
The reaction is terminated by aspirating the medium and lysing the cells.
-
-
cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay, such as a chemiluminescent immunoassay or a reporter gene assay (e.g., CRE-luciferase).[9][10]
-
Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the maximal cAMP response.
In Vivo Mouse Model of Hyperthyroidism
This protocol assesses the ability of this compound to inhibit thyroid function in vivo.
-
Animal Model: 8 to 13-week-old female BALB/c mice.[5]
-
Induction of Thyroid Stimulation:
-
Drug Administration:
-
This compound (referred to as ANTAG3 in these studies) is dissolved in a suitable vehicle (e.g., DMSO, PEG300, Tween-80, Saline).[5]
-
The compound is administered continuously at a dose of 2 mg/mouse/day for 3 days using an intraperitoneally (i.p.) implanted osmotic pump.[5] This method ensures stable plasma concentrations.
-
-
Endpoint Measurement:
-
Hormone Levels: At the end of the treatment period, blood is collected, and serum levels of free thyroxine (FT4) are measured by immunoassay.
-
Gene Expression: Thyroid glands are harvested, and total RNA is extracted. The mRNA levels of thyroid-specific genes, such as Thyroperoxidase (TPO) and the Sodium-Iodide Symporter (NIS), are quantified using quantitative real-time PCR (qRT-PCR).[5][6]
-
-
Data Analysis: The mean values of FT4 and mRNA levels from the this compound-treated group are compared to those of a vehicle-treated control group to determine the percentage of inhibition.
Visualizations: Pathways and Workflows
TSHR Signaling and this compound's Mechanism of Action
The TSHR primarily signals through the Gαs protein pathway.[2][3] Binding of TSH activates Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately modulating thyroid hormone synthesis and secretion.[11] this compound, as an inverse agonist, stabilizes the TSHR in an inactive conformation, reducing both TSH-stimulated and the constitutive (basal) signaling of the receptor.
References
- 1. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo effects of a human thyroid-stimulating monoclonal autoantibody (M22) and a human thyroid-blocking autoantibody (K1-70) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation [frontiersin.org]
- 11. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
ML224: A Technical Guide to its Regulation of Thyroid Hormone Synthesis via TSHR Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML224 is a selective, small-molecule antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR). Its mechanism of action does not involve direct inhibition of the enzymes responsible for thyroid hormone synthesis, such as thyroperoxidase (TPO). Instead, this compound exerts its regulatory effect by blocking the initial step in the hormonal cascade that governs thyroid function: the binding of thyroid-stimulating hormone (TSH) to its receptor. This antagonism effectively dampens the downstream signaling pathways that promote the transcription of key genes involved in thyroid hormone production, including TPO and the sodium-iodide symporter (NIS). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Thyroid Hormone Synthesis and its Regulation
Thyroid hormone synthesis is a multi-step process occurring within the thyroid follicular cells, orchestrated by the hypothalamic-pituitary-thyroid (HPT) axis. The key steps include:
-
Iodide Uptake: The sodium-iodide symporter (NIS) actively transports iodide from the bloodstream into the thyrocytes.
-
Thyroglobulin Synthesis: Thyrocytes synthesize a large glycoprotein (B1211001) called thyroglobulin (Tg), which is secreted into the follicular lumen.
-
Iodide Oxidation and Organification: At the apical membrane, thyroperoxidase (TPO) oxidizes iodide to iodine and incorporates it into tyrosine residues on thyroglobulin.
-
Coupling: TPO catalyzes the coupling of iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3) attached to thyroglobulin.
-
Hormone Release: Upon stimulation, thyroglobulin is endocytosed and proteolytically cleaved, releasing T4 and T3 into the circulation.
The primary regulator of this process is the Thyroid-Stimulating Hormone (TSH), which is released from the anterior pituitary. TSH binds to the TSH Receptor (TSHR), a G-protein coupled receptor (GPCR) on the basolateral membrane of thyroid follicular cells. This binding initiates a signaling cascade that upregulates the expression and activity of the proteins essential for hormone synthesis, most notably NIS and TPO.[1][2]
Mechanism of Action of this compound
This compound functions as a selective antagonist of the TSHR.[3][4] It does not compete with TSH for its binding site, indicating an allosteric mode of inhibition.[5] By binding to the TSHR, this compound prevents the conformational change necessary for G-protein activation upon TSH binding. This blockade inhibits the primary signaling pathway mediated by TSHR, which is the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6]
The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key downstream effector. PKA is responsible for phosphorylating and activating transcription factors, such as the cAMP response element-binding protein (CREB), which promote the expression of genes crucial for thyroid hormone synthesis.[7] By inhibiting this cascade at its origin, this compound effectively downregulates the transcription of the TPO and NIS genes.[2][4] This leads to a reduced capacity of the thyroid follicular cells to take up iodide and to catalyze the key enzymatic steps of hormone synthesis, ultimately resulting in lower circulating levels of thyroid hormones.
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been characterized in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for TSHR Antagonism | 2.1 µM | Human Embryonic Kidney (HEK) 293 cells stably expressing human TSHR | [3][4] |
| Selectivity (IC50) | > 30 µM | HEK293 cells expressing Luteinizing Hormone (LH) Receptor | [3][4] |
| Selectivity (IC50) | > 30 µM | HEK293 cells expressing Follicle-Stimulating Hormone (FSH) Receptor | [3][4] |
Table 1: In Vitro Activity and Selectivity of this compound.
| Parameter | Reduction | Animal Model | Treatment Details | Reference |
| Serum Free T4 (FT4) | 44% | Female BALB/c mice stimulated with TRH | 2 mg/mouse/day for 3 days via intraperitoneal osmotic pump | [3][4] |
| Thyroidal TPO mRNA | 75% | Female BALB/c mice stimulated with TRH | 2 mg/mouse/day for 3 days via intraperitoneal osmotic pump | [3][4] |
| Thyroidal NIS mRNA | 83% | Female BALB/c mice stimulated with TRH | 2 mg/mouse/day for 3 days via intraperitoneal osmotic pump | [3][4] |
| Serum Free T4 (FT4) | 38% | Female BALB/c mice stimulated with M22 monoclonal antibody | 2 mg/mouse/day for 3 days via intraperitoneal osmotic pump | [4] |
| Thyroidal TPO mRNA | 40% | Female BALB/c mice stimulated with M22 monoclonal antibody | 2 mg/mouse/day for 3 days via intraperitoneal osmotic pump | [4] |
| Thyroidal NIS mRNA | 73% | Female BALB/c mice stimulated with M22 monoclonal antibody | 2 mg/mouse/day for 3 days via intraperitoneal osmotic pump | [4] |
Table 2: In Vivo Efficacy of this compound (ANTAG3) in Mice.
Experimental Protocols
In Vitro TSHR Antagonist Assay (cAMP Measurement)
This protocol is designed to determine the inhibitory activity of a compound like this compound on TSH-stimulated cAMP production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human TSHR.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
Stimulation buffer: Assay buffer containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.
-
Bovine TSH (bTSH).
-
This compound or other test compounds.
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
-
24-well or 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the TSHR-expressing HEK293 cells into multi-well plates at a density that allows them to reach ~80-90% confluency on the day of the assay. Culture overnight.
-
Cell Preparation: On the day of the assay, remove the growth medium and wash the cells once with assay buffer.
-
Pre-incubation with Antagonist: Add stimulation buffer containing various concentrations of this compound (or vehicle control) to the cells. Incubate for 20-30 minutes at 37°C.[3]
-
Stimulation with TSH: Add a pre-determined concentration of bTSH (typically the EC80, the concentration that gives 80% of the maximal response) to the wells. Incubate for 30-60 minutes at 37°C.[8]
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the protocol provided with the cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Model of Hyperthyroidism for TSHR Antagonist Testing
This protocol describes a mouse model to evaluate the in vivo efficacy of a TSHR antagonist. Stimulation can be achieved using TRH (to increase endogenous TSH) or a stimulating anti-TSHR monoclonal antibody (like M22), which mimics Graves' disease.[4]
Materials:
-
Female BALB/c mice (8-12 weeks old).
-
Thyrotropin-releasing hormone (TRH) or M22 monoclonal antibody.
-
This compound (formulated for intraperitoneal delivery).
-
Osmotic pumps.
-
Anesthesia.
-
Equipment for blood collection and tissue harvesting.
-
Kits for measuring serum free T4 (FT4).
-
Reagents and equipment for qPCR analysis of thyroid tissue.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Osmotic Pump Implantation: Anesthetize the mice. Surgically implant osmotic pumps loaded with either vehicle or this compound for continuous intraperitoneal delivery over 3 days.[3][4]
-
Induction of Hyperthyroidism:
-
Treatment Period: Allow the experiment to proceed for the duration of the pump's activity (e.g., 3 days).
-
Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and carefully dissect the thyroid glands.
-
Hormone and Gene Expression Analysis:
-
Separate the serum from the blood and measure the concentration of free T4 using a specific immunoassay kit.
-
Isolate total RNA from the thyroid glands, reverse transcribe it to cDNA, and perform quantitative PCR (qPCR) to measure the relative mRNA expression levels of TPO and NIS. Normalize the expression to a stable housekeeping gene.
-
-
Data Analysis: Compare the mean FT4 levels and gene expression levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test).
Visualizations
TSHR Signaling Pathway and Point of this compound Intervention
Caption: TSHR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for TSHR Antagonist Characterization
Caption: Workflow for the discovery and validation of a TSHR antagonist.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
ML224: A Technical Guide to its Antagonism of the cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML224, a selective antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR), and its impact on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support research and development efforts in thyroid-related disorders, such as Graves' disease.
Core Mechanism of Action: TSHR-cAMP Signaling
The Thyroid-Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in thyroid gland function. Upon binding of its endogenous ligand, thyroid-stimulating hormone (TSH), the TSHR couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into the second messenger cyclic AMP (cAMP).[1][2]
Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets. A key transcription factor activated by this pathway is the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription. This signaling cascade is crucial for the regulation of thyroid hormone synthesis and secretion.
This compound exerts its effects by acting as an antagonist at the TSHR, thereby inhibiting the TSH-induced activation of this signaling cascade. By blocking the initial step of receptor activation, this compound effectively reduces the downstream production of cAMP and subsequent signaling events.
References
ML224: A Molecular Probe for Elucidating Thyroid-Stimulating Hormone Receptor Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The thyroid-stimulating hormone receptor (TSHR) is a key G protein-coupled receptor (GPCR) that governs thyroid gland function and is implicated in various thyroid disorders, including Graves' disease. Understanding the intricate mechanisms of TSHR activation and signaling is paramount for the development of novel therapeutics. ML224 has emerged as a valuable small-molecule probe, acting as a selective inverse agonist of the TSHR. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and its application in studying TSHR signaling. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a molecular tool to investigate TSHR function.
Introduction to this compound
This compound (also known as NCGC00242364 or ANTAG3) is a potent and selective small-molecule inverse agonist of the thyroid-stimulating hormone receptor.[1][2][3] Its ability to inhibit both basal (constitutive) and TSH-stimulated TSHR activity makes it an invaluable tool for dissecting the receptor's role in health and disease.[1] Developed through preliminary structure-activity relationship studies, this compound serves as a crucial probe for in vitro studies of TSHR function and as a potential lead compound for the development of therapeutics for TSHR-mediated hyperthyroidism, such as that caused by Graves' disease.[1][2]
The TSHR, primarily coupled to the G-alpha (s) (Gs) protein, activates adenylyl cyclase upon stimulation by thyroid-stimulating hormone (TSH), leading to an increase in intracellular cyclic adenosine (B11128) 3',5'-monophosphate (cAMP).[1][2] this compound selectively inhibits this TSH-stimulated cAMP production.[1][3]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Description | Reference |
| IC50 (TSH-stimulated cAMP production) | 2.1 µM | HEK293 cells stably expressing TSHR | Concentration of this compound that inhibits 50% of the cAMP production stimulated by 1.8 nM bovine TSH. | [4][5][6] |
| IC50 (TSH-stimulated cAMP production) | 2.3 µM | Not specified | Concentration of this compound that inhibits 50% of TSH-stimulated cAMP production. | [1][3] |
| IC50 (Basal TSHR activity) | 6 µM | Not specified | Concentration of this compound that inhibits 50% of the constitutive (agonist-independent) activity of the TSHR. | [1] |
Table 2: Selectivity Profile of this compound
| Receptor | IC50 | Description | Reference |
| Luteinizing Hormone Receptor (LHR) | > 30 µM | This compound shows low affinity for the closely related LHR, indicating high selectivity for TSHR. | [4] |
| Follicle-Stimulating Hormone Receptor (FSHR) | > 30 µM | This compound demonstrates minimal inhibition of the FSHR, further highlighting its selectivity. | [4] |
TSHR Signaling and Mechanism of this compound Action
The canonical signaling pathway of the TSHR involves its interaction with Gs protein, leading to the activation of adenylyl cyclase and subsequent production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to thyroid hormone synthesis and secretion. This compound, as an inverse agonist, is thought to stabilize the inactive conformation of the TSHR, thereby reducing both its basal signaling and its response to TSH.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of thyroid hormones in mouse tissues by isotope-dilution microflow liquid chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
In-Depth Technical Guide: Structure-Activity Relationship of ML224 Analogs as Thyroid Stimulating Hormone Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ML224 (also known as NCGC00242364 or ANTAG3) and its analogs as antagonists of the Thyroid Stimulating Hormone Receptor (TSHR). This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The Thyroid Stimulating Hormone Receptor (TSHR) is a G-protein coupled receptor (GPCR) that plays a central role in regulating the production of thyroid hormones. Dysregulation of TSHR activity is implicated in various thyroid disorders, including Graves' disease, an autoimmune condition characterized by the production of stimulating autoantibodies that activate the TSHR, leading to hyperthyroidism. Small molecule antagonists of the TSHR, such as this compound, represent a promising therapeutic strategy for these conditions.
This compound is a selective TSHR antagonist that has been shown to inhibit TSH-stimulated signaling both in vitro and in vivo.[1][2] Understanding the structure-activity relationship of this compound analogs is crucial for the rational design of more potent and selective TSHR antagonists with improved pharmacokinetic and pharmacodynamic properties.
Quantitative Structure-Activity Relationship Data
| Compound ID | Structure | TSHR Antagonist Activity (IC50) | Selectivity (LH/FSH Receptors) | Reference |
| This compound | N-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yl)acetamide | 2.1 µM | > 30 µM | [1][2][3] |
| NCGC00161856 | 2-(naphthalen-2-yl)-N-(4-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)acetamide | Data not publicly available | Data not publicly available | [1] |
Key Observations:
-
Core Scaffold: The N-phenyl-2-(naphthalen-2-yl)acetamide core appears to be a key pharmacophore for TSHR antagonist activity.
-
Benzimidazole (B57391) Moiety: The presence of a benzimidazole group is a common feature. The modification from a trifluoromethyl-substituted benzimidazole in the precursor to the simpler benzimidazole in this compound, along with the addition of a hydroxyl group on the phenyl ring, resulted in a potent and selective antagonist.
-
Hydroxyl Group: The hydroxyl group on the phenyl ring of this compound may be involved in key hydrogen bonding interactions within the receptor binding pocket, contributing to its potency.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the evaluation of this compound analogs.
Synthesis of this compound
This compound (N-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yl)acetamide) is synthesized through a multi-step process. A detailed synthetic scheme would typically be found in the supplementary information of a primary research article.[1] The general approach involves the coupling of a substituted aniline (B41778) with a naphthalene-derived carboxylic acid.
General Synthetic Steps:
-
Synthesis of the Substituted Aniline Moiety: This involves the formation of the benzimidazole ring, which can be achieved by reacting an o-phenylenediamine (B120857) derivative with a suitable carboxylic acid or aldehyde.
-
Synthesis of the Naphthalene (B1677914) Acetic Acid Moiety: 2-Naphthylacetic acid is commercially available or can be synthesized from naphthalene.
-
Amide Coupling: The final step involves the coupling of the aniline derivative with the naphthalene acetic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the amide bond.
In Vitro TSHR Antagonist Activity Assay (cAMP Measurement)
This assay is used to determine the potency of this compound analogs in inhibiting TSH-stimulated cyclic AMP (cAMP) production in a cell-based system.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TSHR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX).
-
Bovine TSH (thyroid-stimulating hormone).
-
This compound analog compounds.
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
Procedure:
-
Cell Seeding: Seed the HEK293-TSHR cells in 384-well plates at an appropriate density and incubate overnight.
-
Compound Pre-incubation: Add varying concentrations of the this compound analog to the cells and pre-incubate for 20 minutes at room temperature.
-
TSH Stimulation: Add a fixed concentration of bovine TSH (typically the EC80 concentration for cAMP production) to the wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Assays (LH and FSH Receptors)
To assess the selectivity of the analogs, similar cAMP assays are performed using cell lines expressing the Luteinizing Hormone Receptor (LHR) and Follicle-Stimulating Hormone Receptor (FSHR). The procedure is the same as for the TSHR assay, but with the respective cell lines and their corresponding stimulating hormones (LH and FSH).[1][3]
Signaling Pathways and Experimental Workflows
TSHR Signaling Pathway
The TSHR primarily signals through the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the synthesis and release of thyroid hormones. This compound and its analogs act as antagonists, blocking this signaling cascade at the receptor level.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for SAR Study
The general workflow for conducting a structure-activity relationship study of this compound analogs involves a series of sequential steps from compound synthesis to in-depth biological characterization.
Caption: Experimental workflow for the SAR study of this compound analogs.
Conclusion
This compound is a valuable lead compound for the development of novel TSHR antagonists. The initial SAR insights suggest that the N-phenyl-2-(naphthalen-2-yl)acetamide scaffold is a promising starting point for further optimization. Systematic modification of the benzimidazole and phenyl rings, guided by the robust in vitro assays described in this guide, will be instrumental in identifying next-generation TSHR antagonists with enhanced potency, selectivity, and drug-like properties for the potential treatment of Graves' disease and other TSHR-mediated disorders. Further publication of detailed SAR studies on this compound analogs will be critical to advancing this field.
References
The Discovery and Development of NCGC00242364: A Selective TSHR Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NCGC00242364, also known as ANTAG3 and ML224, is a potent and selective small molecule antagonist of the thyroid-stimulating hormone receptor (TSHR). This document provides a comprehensive overview of the discovery, development, and preclinical characterization of NCGC00242364. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of TSHR antagonism, particularly in the context of Graves' disease. The guide details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways.
Introduction
The thyroid-stimulating hormone receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a central role in regulating thyroid function. In autoimmune conditions like Graves' disease, stimulating autoantibodies continuously activate the TSHR, leading to hyperthyroidism and other clinical manifestations. The development of selective TSHR antagonists represents a promising therapeutic strategy to directly address the underlying cause of this disease. NCGC00242364 was identified through high-throughput screening as a potent inhibitor of TSHR signaling. This guide elucidates the key findings related to its discovery and preclinical development.
Discovery and Synthesis
NCGC00242364 was developed through the chemical modification of a previously identified TSHR antagonist.[1][2] While a detailed, step-by-step synthesis protocol for NCGC00242364 is not publicly available, it is a derivative of the 2,3-dihydroquinazolin-4(1H)-one scaffold.
Chemical Name: N-(4-(5-(3-(Furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyloxy)-3,5-dimethylphenyl)acetamide
Mechanism of Action
NCGC00242364 functions as a selective allosteric antagonist of the TSHR. It binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric binding site of TSH and stimulating autoantibodies. This allosteric modulation inhibits the conformational changes required for receptor activation and subsequent downstream signaling. The primary characterized mechanism of action is the inhibition of the Gs-cAMP signaling pathway. The effect of NCGC00242364 on other TSHR-mediated signaling pathways, such as those involving Gq, Gi/o, and G12/13, has not been reported in the available literature.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for NCGC00242364.
Table 1: In Vitro Activity of NCGC00242364 [1][2][3]
| Parameter | Value | Cell Line | Assay |
| TSHR Antagonism (IC50) | 2.1 µM | HEK 293 cells expressing human TSHR | cAMP accumulation assay |
| LH Receptor Inhibition | > 30 µM | HEK 293 cells expressing human LHR | cAMP accumulation assay |
| FSH Receptor Inhibition | > 30 µM | HEK 293 cells expressing human FSHR | cAMP accumulation assay |
Table 2: In Vivo Efficacy of NCGC00242364 in a Mouse Model of Graves' Disease [1][2]
| Parameter | Treatment Group | % Reduction vs. Control |
| Serum Free T4 (TRH-induced) | ANTAG3 (2 mg/day) | 44% |
| Thyroperoxidase (TPO) mRNA (TRH-induced) | ANTAG3 (2 mg/day) | 75% |
| Sodium-Iodide Symporter (NIS) mRNA (TRH-induced) | ANTAG3 (2 mg/day) | 83% |
| Serum Free T4 (M22-induced) | ANTAG3 (2 mg/day) | 38% |
| Thyroperoxidase (TPO) mRNA (M22-induced) | ANTAG3 (2 mg/day) | 40% |
| Sodium-Iodide Symporter (NIS) mRNA (M22-induced) | ANTAG3 (2 mg/day) | 73% |
Experimental Protocols
In Vitro cAMP Accumulation Assay for TSHR Antagonism
This protocol outlines the methodology used to determine the potency and selectivity of NCGC00242364 in inhibiting TSHR-mediated cAMP production.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TSHR, Luteinizing Hormone Receptor (LHR), or Follicle-Stimulating Hormone Receptor (FSHR) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Pre-incubation: The culture medium is replaced with a buffer (e.g., Hanks' Balanced Salt Solution) and varying concentrations of NCGC00242364 (or vehicle control) are added to the wells. The plates are incubated for 20 minutes at 37°C.[3]
-
Receptor Stimulation: TSH (at a concentration that elicits 80% of the maximal response, e.g., 1.8 nM), LH (e.g., 1 nM), or FSH (e.g., 1 nM) is added to the respective cell plates in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: The plates are incubated for 60 minutes at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based assay).
-
Data Analysis: The IC50 value for TSHR antagonism is calculated by plotting the percentage of inhibition of TSH-stimulated cAMP production against the concentration of NCGC00242364. Selectivity is determined by comparing the inhibitory activity at the LHR and FSHR.
In Vivo Mouse Model of Graves' Disease
This protocol describes the in vivo model used to evaluate the efficacy of NCGC00242364 in a disease-relevant setting.[1][2]
-
Animal Model: Female BALB/c mice (8-13 weeks old) are used for the study.
-
Induction of Hyperthyroidism:
-
TRH-induced model: Continuous administration of Thyrotropin-releasing hormone (TRH) at a dose of 2.4 µ g/day for 3 days via an intraperitoneally implanted osmotic pump.
-
M22-induced model: A single intraperitoneal injection of the thyroid-stimulating monoclonal antibody M22 (0.5 µg).
-
-
Administration of NCGC00242364 (ANTAG3):
-
NCGC00242364 is administered continuously at a dose of 2 mg/day for 3 days via an intraperitoneally implanted osmotic pump.
-
-
Outcome Measures:
-
Serum Free T4 Levels: Blood samples are collected, and serum free thyroxine (T4) levels are measured using an appropriate immunoassay.
-
Thyroid Gene Expression: At the end of the study, thyroid glands are harvested, and RNA is extracted. The mRNA levels of thyroid-specific genes, such as thyroperoxidase (TPO) and the sodium-iodide symporter (NIS), are quantified using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: The effects of NCGC00242364 treatment are compared to vehicle-treated control groups to determine the percentage of reduction in serum free T4 and gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of the TSHR and the experimental workflow for assessing TSHR antagonist selectivity.
Caption: TSHR Signaling and the Point of Inhibition by NCGC00242364.
Caption: Experimental Workflow for the Identification of Selective TSHR Antagonists.
Conclusion
NCGC00242364 is a selective, small molecule antagonist of the TSHR with demonstrated in vitro potency and in vivo efficacy in a preclinical model of Graves' disease. Its ability to inhibit TSHR signaling highlights its potential as a therapeutic agent for the treatment of TSHR-mediated diseases. Further investigation into its effects on the full spectrum of TSHR-G protein coupling and detailed pharmacokinetic and pharmacodynamic studies are warranted to further elucidate its therapeutic potential. This technical guide provides a foundational understanding of NCGC00242364 for researchers and drug developers in the field.
References
An In-depth Technical Guide to ML224: A Selective Thyroid-Stimulating Hormone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML224, also known as NCGC00242364 and ANTAG3, is a potent and selective small-molecule antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR). The TSHR, a G protein-coupled receptor (GPCR), is the primary regulator of thyroid gland function. Its overstimulation by autoantibodies is the underlying cause of Graves' disease, an autoimmune disorder characterized by hyperthyroidism and, in some cases, ophthalmopathy. This compound has emerged as a valuable research tool and a potential therapeutic lead for the treatment of Graves' disease and other TSHR-related disorders. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and signaling pathway visualizations.
Chemical Properties and Structure
This compound is a derivative of the 2,3-dihydroquinazolin-4(1H)-one scaffold. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[4-[[5-[3-(2-furanylmethyl)-2,3-dihydro-4-oxo-2-quinazolinyl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide |
| Synonyms | NCGC00242364, ANTAG3 |
| Molecular Formula | C31H31N3O5 |
| Molecular Weight | 525.59 g/mol |
| CAS Number | 1338824-21-7 |
| Physical State | Solid |
| Purity | >98% (by HPLC) |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the TSHR. The TSHR is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Activation of TSHR by its endogenous ligand, thyroid-stimulating hormone (TSH), or by pathogenic autoantibodies, leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to thyroid hormone synthesis and secretion, as well as thyroid cell growth. The TSHR can also couple to the Gq/11 alpha subunit (Gαq/11), activating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.
This compound blocks the activation of these signaling cascades by preventing the binding of agonists to the TSHR.
TSHR Signaling Pathway
Caption: TSHR signaling and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A general outline is provided below, based on the synthesis of similar 2,3-dihydroquinazolin-4(1H)-one compounds. For the specific, detailed synthesis of this compound, refer to the supplementary information of Neumann et al., Endocrinology, 2014.
General Synthetic Scheme for 2,3-Dihydroquinazolin-4(1H)-ones:
Caption: General synthesis of the core scaffold.
Protocol:
-
Step 1: Condensation. To a solution of an appropriately substituted 2-aminobenzamide in a suitable solvent (e.g., ethanol, water), add the corresponding aldehyde.
-
Step 2: Cyclization. The reaction mixture is typically heated under reflux in the presence of a catalyst (e.g., an acid or a base) to facilitate the cyclization to the 2,3-dihydroquinazolin-4(1H)-one core structure.
-
Step 3: Further Modifications. Subsequent functionalization of the core structure is performed to introduce the necessary substituents to yield this compound. This may involve alkylation and acylation reactions.
-
Step 4: Purification. The final product is purified using standard techniques such as column chromatography and recrystallization to achieve high purity.
In Vitro cAMP Antagonism Assay
This protocol describes a competitive cAMP assay to determine the inhibitory activity of this compound on TSHR signaling.
Experimental Workflow:
Caption: In vitro cAMP antagonism assay workflow.
Materials:
-
HEK293 or CHO cells stably expressing the human TSHR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution in DMSO
-
TSH stock solution
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2 from Cisbio)
-
384-well white assay plates
Procedure:
-
Cell Plating: Seed the TSHR-expressing cells into 384-well white plates at an optimized density and incubate overnight at 37°C in a CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells and pre-incubate for 20-30 minutes at room temperature.
-
Agonist Stimulation: Add TSH at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: The data is analyzed using a non-linear regression to determine the IC50 value of this compound, which is the concentration of the antagonist that inhibits 50% of the TSH-stimulated response.
In Vivo Mouse Model of Hyperthyroidism
This protocol outlines an in vivo study to assess the efficacy of this compound in a mouse model of hyperthyroidism.
Experimental Workflow:
Caption: In vivo hyperthyroidism model workflow.
Materials:
-
Female BALB/c mice
-
Thyroid-stimulating agent (e.g., recombinant human TSH or a TSHR-stimulating monoclonal antibody like M22)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Equipment for blood collection and tissue harvesting
-
ELISA kit for measuring serum thyroxine (T4)
-
Reagents and equipment for qRT-PCR analysis of thyroid gene expression (e.g., TPO, NIS)
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Induction of Hyperthyroidism: Induce hyperthyroidism by administering the thyroid-stimulating agent. The dosing regimen will depend on the agent used.
-
Treatment: Administer this compound or vehicle control to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be optimized.
-
Sample Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., cardiac puncture, retro-orbital bleeding) for serum T4 measurement. Euthanize the mice and harvest the thyroid glands for gene expression analysis.
-
Analysis:
-
Measure serum T4 levels using an ELISA kit according to the manufacturer's instructions.
-
Isolate RNA from the thyroid tissue, reverse transcribe to cDNA, and perform qRT-PCR to quantify the expression of thyroid-specific genes such as thyroid peroxidase (TPO) and sodium-iodide symporter (NIS).
-
-
Data Analysis: Compare the serum T4 levels and gene expression between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the antagonist.
Summary of Biological Activity
The biological activity of this compound has been characterized in both in vitro and in vivo models.
| Assay | System | Key Findings |
| In Vitro cAMP Antagonism | HEK293 cells expressing human TSHR | IC50 = 2.1 µM |
| Selectivity Assay | HEK293 cells expressing LH and FSH receptors | Minimal inhibition at concentrations up to 30 µM |
| In Vivo Efficacy (TSH-induced) | BALB/c mice | Significantly reduced serum T4 levels and thyroid gene expression |
| In Vivo Efficacy (Autoantibody-induced) | BALB/c mice | Inhibited the increase in serum T4 induced by a stimulating TSHR monoclonal antibody |
Conclusion
This compound is a well-characterized, selective, and in vivo active antagonist of the TSHR. Its ability to block TSHR signaling makes it an invaluable tool for studying the pathophysiology of Graves' disease and other thyroid disorders. The detailed chemical, biological, and methodological information provided in this guide is intended to facilitate further research and development in this area. The promising preclinical data for this compound underscores the potential of small-molecule TSHR antagonists as a novel therapeutic strategy for patients with TSHR-mediated diseases.
Stability and Storage of ML224 Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and storage conditions for the selective TSH receptor (TSHR) antagonist, ML224 (also known as NCGC00242364). Due to the limited availability of public, quantitative stability data for this compound solutions, this document summarizes vendor-provided information and outlines generalized, best-practice experimental protocols for researchers to conduct their own stability assessments.
Summary of Storage and Stability Information
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound in its solid form and as a stock solution. Adherence to these conditions is critical for maintaining the integrity of the compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. Prepare fresh solutions from stock for experiments.[1] |
Solubility
Proper dissolution is the first step in preparing a stable solution. The solubility of this compound in common laboratory solvents is provided below.
| Solvent | Concentration | Notes |
| DMSO | ≥17.05 mg/mL | Sonication may be required for complete dissolution. |
| Ethanol | ≥2.4 mg/mL | Gentle warming and sonication may be required. |
| Water | Insoluble |
For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to prepare this formulation fresh and observe for any precipitation.
Experimental Protocols for Stability Assessment
Given the noted instability of this compound solutions, it is highly recommended that researchers perform their own stability studies under their specific experimental conditions. The following are generalized protocols for assessing the stability of this compound in solution, based on established pharmaceutical industry practices for small molecules.
Protocol for Short-Term Stability Assessment at Room Temperature
Objective: To determine the stability of a working solution of this compound in a specific solvent (e.g., DMSO) at room temperature over a typical experimental timeframe (e.g., 24-48 hours).
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Samples: Dilute the stock solution to the final working concentration in the same solvent. Aliquot the solution into multiple vials to be tested at different time points.
-
Storage: Store the vials at a controlled room temperature (e.g., 20-25°C), protected from light.
-
Time Points: Analyze a fresh vial at designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: A reverse-phase C18 column is typically suitable for small molecules of this nature.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
Quantification: The stability is determined by comparing the peak area of this compound at each time point to the peak area at time 0. The appearance of new peaks would indicate degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol for Freeze-Thaw Stability Assessment
Objective: To evaluate the impact of repeated freeze-thaw cycles on the stability of this compound stock solutions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) and aliquot into multiple vials.
-
Freeze-Thaw Cycles:
-
Store the vials at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the vials at room temperature until completely liquid.
-
This constitutes one freeze-thaw cycle. Repeat for a specified number of cycles (e.g., 3-5 cycles).
-
-
Analysis: After the final thaw, analyze the samples using a validated HPLC method as described in section 2.1.
-
Data Analysis: Compare the concentration of this compound in the cycled samples to a control sample that was not subjected to freeze-thaw cycles.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Signaling Pathway Context
This compound acts as an antagonist to the TSH receptor, a G-protein coupled receptor (GPCR). Understanding its mechanism is crucial for interpreting stability data, as degradation could affect its ability to inhibit the signaling cascade.
Conclusions and Recommendations
The available data strongly suggests that this compound solutions are prone to degradation and have limited stability. For reliable and reproducible experimental results, it is imperative to:
-
Store solid this compound at -20°C.
-
Prepare stock solutions in DMSO and store them in single-use aliquots at -80°C for long-term storage (up to one year).
-
Always prepare working solutions fresh from a stock solution on the day of the experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
When experimental conditions require prolonged incubation, it is advisable to conduct a preliminary stability assessment under those specific conditions (e.g., temperature, media composition) to ensure the integrity of this compound throughout the experiment.
Until more comprehensive, quantitative stability data for this compound becomes publicly available, a cautious approach to its handling and storage in solution is essential for all research applications.
References
Methodological & Application
Application Notes and Protocols for ML224 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML224 is a potent and selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G protein-coupled receptor (GPCR) crucial for thyroid function. Activation of TSHR by thyroid-stimulating hormone (TSH) initiates a signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Dysregulation of this pathway is implicated in various thyroid disorders, including Graves' disease. This compound serves as a valuable tool for studying TSHR signaling and for the development of novel therapeutics.
This document provides a detailed protocol for an in vitro assay to characterize the antagonist activity of this compound on the TSHR. The assay is based on a human embryonic kidney 293 (HEK293) cell line stably expressing the human TSHR. The inhibition of TSH-induced cAMP production is measured as the primary endpoint.
Mechanism of Action
This compound acts as a competitive antagonist at the TSHR, blocking the binding of TSH and thereby inhibiting the downstream signaling cascade. The canonical TSHR signaling pathway involves the activation of a Gs protein, leading to the production of cAMP by adenylyl cyclase. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to physiological responses in thyroid cells.
TSHR Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and its selectivity against other related glycoprotein (B1211001) hormone receptors.
| Compound | Target | Assay Type | Cell Line | IC50 |
| This compound | TSHR | cAMP Inhibition | HEK293-TSHR | 2.1 µM[1] |
| This compound | LHR | cAMP Inhibition | HEK293-LHR | > 30 µM[1] |
| This compound | FSHR | cAMP Inhibition | HEK293-FSHR | > 30 µM[1] |
The following table provides the potency of the agonist used in the assay.
| Agonist | Target | Assay Type | Cell Line | EC50 |
| Bovine TSH (bTSH) | TSHR | cAMP Stimulation | HEK293-TSHR | 1.8 nM[1] |
Experimental Protocols
Cell Culture and Maintenance of HEK293-TSHR Cells
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Thyroid Stimulating Hormone Receptor (TSHR).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 250 µg/mL G418 or 1µg/mL Puromycin, depending on the expression vector used).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a suitable dissociation reagent (e.g., 0.05% Trypsin-EDTA), neutralize with culture medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
This compound In Vitro TSHR Antagonist Assay (cAMP Measurement)
This protocol is designed for a 96-well plate format and can be adapted for other formats (e.g., 384- or 1536-well). The principle is to measure the ability of this compound to inhibit the production of cAMP stimulated by a fixed concentration of bovine TSH (bTSH).
Materials:
-
HEK293-TSHR cells
-
Culture Medium (as described above)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or 25 µM Ro 20-1724) to prevent cAMP degradation.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bovine TSH (bTSH) stock solution
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
-
White, solid-bottom 96-well cell culture plates
-
Plate reader compatible with the chosen cAMP detection kit
Procedure:
-
Cell Seeding:
-
Harvest HEK293-TSHR cells and resuspend them in fresh culture medium at a density of 2 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 100 µM down to 1 nM. Remember to include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration).
-
Carefully aspirate the culture medium from the cell plate.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 20-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of bTSH in Assay Buffer at a concentration that will yield a final concentration close to its EC₈₀ (e.g., approximately 10 nM, to be determined empirically for the specific cell line and assay conditions).
-
Add 50 µL of the bTSH solution to all wells except for the negative control wells (which should receive 50 µL of Assay Buffer without bTSH).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding lysis reagents and detection antibodies/reagents.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_this compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
-
Signal_this compound: Signal in the presence of bTSH and this compound.
-
Signal_PositiveControl: Signal in the presence of bTSH and vehicle.
-
Signal_NegativeControl: Signal in the absence of bTSH (basal level).
-
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This compound In Vitro Assay Workflow.
References
Application Notes and Protocols for GPR35 Antagonists in Cell Culture Experiments
Topic: GPR35 Antagonism in Cell Culture Experiments Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathophysiological processes, including inflammation, cardiovascular disease, and cancer.[1][2] Its role in disease has made it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the use of common GPR35 antagonists in cell culture experiments, focusing on two well-characterized compounds: CID-2745687 and ML-145. While the initial query mentioned ML224, current scientific literature does not support its activity as a GPR35 antagonist; therefore, this guide focuses on validated and selective GPR35 antagonists.
GPR35 Antagonists: Overview
CID-2745687 and ML-145 are two of the most extensively studied antagonists of human GPR35.[3] They are instrumental in investigating the downstream signaling and functional roles of GPR35. It is crucial to note that these antagonists exhibit significant species selectivity, with higher affinity for human GPR35 compared to rodent orthologs.[3][4] This is a critical consideration when designing and interpreting experiments.
-
CID-2745687: A potent and selective antagonist of human GPR35. It functions as a competitive antagonist against agonists like pamoic acid and zaprinast.[5][6]
-
ML-145: Another selective and competitive antagonist of human GPR35, often used to study receptor internalization and signaling.[7][8]
Data Presentation: Quantitative Data for GPR35 Antagonists
The following table summarizes key quantitative data for CID-2745687 and ML-145 from various in vitro studies.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| CID-2745687 | Human GPR35 | β-arrestin-2 interaction (BRET) | U2OS | pIC50 | 6.70 ± 0.09 | [9] |
| Human GPR35 | ERK1/2 phosphorylation | - | Ki | 18 nM | [9] | |
| Human GPR35 | Competitive Antagonism | - | Ki | ~10-20 nM | [4][] | |
| Human GPR35 | Anchorage-independent growth | CRC cells | Effective Conc. | 10 µM | [11] | |
| ML-145 | Human GPR35 | β-arrestin-2 interaction | - | IC50 | 20.1 nM | [7] |
| Human GPR35 | Competitive Antagonism | - | IC50 | ~20 nM | [7] | |
| GPR55 | - | - | IC50 | 21.7 µM | [7] | |
| Human GPR35 | Inhibition of internalization | FLAG-GPR35-eYFP expressing cells | Effective Conc. | 10 µM | [7] |
Experimental Protocols
Below are detailed protocols for foundational cell-based assays to characterize the effects of GPR35 antagonists.
Protocol 1: General Cell Culture and Antagonist Preparation
-
Cell Line Maintenance: Culture the human cell line of interest (e.g., HT-29, U2OS, or a cell line endogenously expressing GPR35) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the GPR35 antagonist (CID-2745687 or ML-145) in DMSO. For example, a 10 mM or 50 mM stock. Store at -20°C or -80°C as recommended by the supplier.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and prepare a series of working concentrations by diluting it in a serum-free or low-serum culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%).
Protocol 2: In Vitro Antagonism Assay (e.g., β-arrestin Recruitment)
This protocol is designed to measure the ability of an antagonist to inhibit agonist-induced GPR35 activity, using a β-arrestin recruitment assay as an example.
-
Cell Seeding: Seed cells engineered to express GPR35 and a β-arrestin reporter system (e.g., BRET or enzyme fragment complementation) into a 96-well or 384-well plate at a predetermined density. Allow cells to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the desired concentrations of the GPR35 antagonist (e.g., ML-145 or CID-2745687) prepared in an appropriate assay buffer. Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a known GPR35 agonist (e.g., pamoic acid or zaprinast) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Signal Detection: Incubate for the recommended time for the specific assay platform, and then measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation/Viability Assay
This protocol assesses the effect of GPR35 antagonism on cell growth.
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the GPR35 antagonist or vehicle control.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT, XTT, or a real-time cell analysis system.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against antagonist concentration to determine any effects on cell proliferation.
Mandatory Visualizations
GPR35 Signaling Pathway
Caption: GPR35 signaling pathways and points of antagonism.
Experimental Workflow for GPR35 Antagonist Screening
Caption: General workflow for a cell-based GPR35 antagonist assay.
References
- 1. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From orphan to oncogene: The role of GPR35 in cancer and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | GPR35 antagonist CID-2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells [frontiersin.org]
Application Notes and Protocols for Using ML224 in HEK293 Cells Expressing TSHR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thyroid Stimulating Hormone Receptor (TSHR) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating thyroid function. Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease and hyperthyroidism. Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system for studying GPCRs due to their robust growth characteristics and high transfection efficiency. HEK293 cells stably or transiently expressing TSHR provide a valuable tool for screening and characterizing potential therapeutic agents that modulate TSHR activity.
ML224 is a small molecule that has been identified as a selective antagonist and inverse agonist of the TSHR.[1][2] As an antagonist, it blocks the receptor's activation by TSH. As an inverse agonist, it can also reduce the basal, or constitutive, activity of the receptor in the absence of an agonist.[1][3] These properties make this compound a valuable research tool for investigating TSHR signaling and a potential starting point for the development of new therapies for TSHR-mediated diseases.
These application notes provide detailed protocols for utilizing this compound to study TSHR signaling in HEK293 cells, focusing on the two primary downstream pathways: cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) monophosphate (IP1) accumulation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity on the TSHR in HEK293 cells.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 (TSH-stimulated cAMP production) | 2.1 µM | HEK293 cells stably expressing TSHR | 20-minute incubation with this compound, stimulated with 1.8 nM bovine TSH. | [1][2] |
| IC50 (Basal cAMP production - Inverse Agonist Activity) | 6 µM | HEK293 cells stably expressing TSHR | Measurement of basal cAMP levels without TSH stimulation. | [1] |
| Selectivity | >30 µM | HEK293 cells stably expressing LHR or FSHR | Inhibition of LH (1 nM) and FSH (1 nM) stimulation was less than 15% and 30%, respectively, at 30 µM this compound. | [1] |
Table 1: Potency and Selectivity of this compound
| Parameter | EC50 | Cell Line | Assay Conditions | Reference |
| TSH-stimulated cAMP production | 0.75 mU/ml | HEK-TSHR cells | 60-minute incubation with TSH in the presence of 1 mM IBMX. | [4] |
| TSH-stimulated IP1 production | 71 mU/ml | HEK-TSHR cells | 60-minute incubation with TSH in the presence of 50 mM LiCl. | [4] |
Table 2: TSH Potency in HEK293-TSHR Cells
Signaling Pathways and Experimental Workflow
TSHR Signaling Pathways
The TSHR primarily signals through two distinct G-protein-mediated pathways upon activation by TSH. The Gαs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The Gαq/11 pathway activates phospholipase C, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and is rapidly metabolized to inositol monophosphate (IP1), which can be measured in the presence of lithium chloride (LiCl).
TSHR Signaling Pathways
Experimental Workflow for Evaluating this compound
The general workflow for assessing the antagonist and inverse agonist activity of this compound involves cell culture, treatment, and subsequent measurement of second messengers.
Experimental Workflow
Experimental Protocols
Cell Culture of HEK293 Cells Stably Expressing TSHR
This protocol is for the routine maintenance of HEK293 cells stably expressing the human TSHR.
Materials:
-
HEK293-TSHR stable cell line
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.[5]
-
Selection Antibiotic (add to Growth Medium): Puromycin (1 µg/mL) or Hygromycin B (20 µg/mL), depending on the specific cell line's resistance gene.[6][7]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain cells in a T-75 flask in a 37°C, 5% CO2 incubator.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire surface is covered.
-
Incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of pre-warmed Growth Medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Growth Medium containing the selection antibiotic.
-
Seed a new T-75 flask at a 1:4 to 1:8 split ratio.
-
Change the medium every 2-3 days.
cAMP Accumulation Assay (Antagonist and Inverse Agonist Modes)
This protocol describes how to measure the effect of this compound on both TSH-stimulated (antagonist) and basal (inverse agonist) cAMP levels.
Materials:
-
HEK293-TSHR cells
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at 1 mM in Assay Buffer.[8]
-
TSH (bovine or human)
-
This compound
-
96-well white, solid-bottom tissue culture plates
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
Procedure:
-
Seed HEK293-TSHR cells into a 96-well plate at a density of 2.2 x 10^5 cells/well and culture overnight.[8]
-
The next day, aspirate the growth medium and wash the cells once with 100 µL of Assay Buffer.
-
For Antagonist Assay: a. Prepare serial dilutions of this compound in Assay Buffer containing 1 mM IBMX. b. Add 50 µL of the this compound dilutions to the appropriate wells. c. Incubate for 20 minutes at 37°C.[1] d. Prepare a solution of TSH in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80), typically around 1.8 nM for bovine TSH.[1] e. Add 50 µL of the TSH solution to the wells containing this compound. f. Incubate for 30-60 minutes at 37°C.[4][8]
-
For Inverse Agonist Assay: a. Prepare serial dilutions of this compound in Assay Buffer containing 1 mM IBMX. b. Add 100 µL of the this compound dilutions to the appropriate wells. c. Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
IP1 Accumulation Assay
This protocol is for measuring the effect of this compound on TSHR-mediated Gαq/11 signaling.
Materials:
-
HEK293-TSHR cells
-
Stimulation Buffer (provided with IP-One HTRF kit or similar, containing 50 mM LiCl).[9]
-
TSH (bovine or human)
-
This compound
-
96-well or 384-well white, solid-bottom tissue culture plates
-
IP1 assay kit (e.g., IP-One HTRF kit)
Procedure:
-
Seed HEK293-TSHR cells into a 96-well or 384-well plate at a density of 15,000-22,000 cells/well and culture overnight.[4][10]
-
The next day, aspirate the growth medium.
-
For Antagonist Assay: a. Prepare serial dilutions of this compound in Stimulation Buffer. b. Add the this compound dilutions to the appropriate wells. c. Incubate for 15-30 minutes at 37°C.[11] d. Prepare a solution of TSH in Stimulation Buffer at an EC80 concentration. e. Add the TSH solution to the wells containing this compound. f. Incubate for 60 minutes at 37°C.[4]
-
For Inverse Agonist Assay: a. Prepare serial dilutions of this compound in Stimulation Buffer. b. Add the this compound dilutions to the appropriate wells. c. Incubate for 60 minutes at 37°C.
-
Lyse the cells and measure IP1 levels according to the manufacturer's instructions of the IP1 assay kit.
Data Analysis
To determine the IC50 value of this compound, the data from the concentration-response experiments should be analyzed using a non-linear regression model.
-
Data Normalization:
-
For antagonist assays, set the response in the absence of this compound (TSH stimulation only) as 100% and the response in the absence of TSH as 0%.
-
For inverse agonist assays, set the basal response (no this compound) as 100% and a maximal inhibition control (if available) or the lowest observed response as 0%.
-
-
Non-linear Regression:
-
Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).
-
The IC50 is the concentration of this compound that produces a 50% inhibition of the response.
-
Software such as GraphPad Prism or online calculators can be used for this analysis.[12][13]
Conclusion
This compound is a valuable tool for probing the function of the TSHR in a cellular context. The protocols outlined in these application notes provide a framework for researchers to characterize the antagonist and inverse agonist properties of this compound in HEK293 cells expressing TSHR. These methods can be adapted to screen other compounds for their effects on TSHR signaling and to further investigate the molecular pharmacology of this important receptor.
References
- 1. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TSH receptor monoclonal antibodies with agonist, antagonist, and inverse agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEK293-TSHR Cell Line - Kyinno Bio [kyinno.com]
- 7. tripod.nih.gov [tripod.nih.gov]
- 8. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML224 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML224 (also known as ANTAG3 or NCGC00242364) is a selective small-molecule antagonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1][2][3] The TSHR, a G protein-coupled receptor, is the primary regulator of thyroid gland function and a key player in the pathophysiology of Graves' disease.[1][2][3][4] this compound offers a valuable tool for studying the role of TSHR in various physiological and pathological processes in vivo. These application notes provide a summary of the currently available data on the optimal dosage of this compound for mouse studies, detailed experimental protocols, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo use of this compound in mice, based on the available literature.
| Parameter | Value | Mouse Strain | Administration Route | Dosing Schedule | Efficacy | Reference |
| Dosage | 2 mg/mouse | Female BALB/c | Intraperitoneal (i.p.) via osmotic pump | Continuous for 3 days | - 44% reduction in serum free T4 (TRH-stimulated model)- 38% reduction in serum free T4 (M22 antibody-stimulated model) | Neumann S, et al. (2014)[1][2][4] |
| In Vitro IC50 | 2.1 µM (for TSHR) | - | - | - | - | Neumann S, et al. (2014)[1] |
| Selectivity | >30 µM (for LH and FSH receptors) | - | - | - | - | Neumann S, et al. (2014)[1] |
Signaling Pathway
This compound acts as an antagonist at the Thyroid Stimulating Hormone Receptor (TSHR). The TSHR is a G protein-coupled receptor that, upon binding of Thyroid Stimulating Hormone (TSH), primarily activates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the regulation of genes involved in thyroid hormone synthesis and thyroid cell growth. The TSHR can also couple to the Gq/11 pathway, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Caption: TSHR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (ANTAG3) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil (optional vehicle)
Formulation 1 (Aqueous-based):
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final dosing solution, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add each solvent sequentially and ensure the solution is clear and homogenous before adding the next.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Formulation 2 (Oil-based):
-
Prepare a stock solution of this compound in DMSO.
-
Mix the components in the following ratio: 10% DMSO and 90% Corn Oil.
-
Ensure the final solution is clear and homogenous.
Note: The solubility of this compound is reported to be ≥ 2.5 mg/mL in these formulations.[5] It is recommended to prepare fresh solutions for each experiment as their stability over time is not well characterized.
In Vivo Administration of this compound in a Mouse Model of Hyperthyroidism
This protocol is based on the study by Neumann S, et al. (2014).[1][2][4]
Animal Model:
-
Female BALB/c mice (8-13 weeks old)
Experimental Models of Hyperthyroidism:
-
TRH-induced hyperthyroidism: Continuous infusion of Thyrotropin-releasing hormone (TRH) to stimulate endogenous TSH production.
-
Antibody-induced hyperthyroidism: A single injection of a thyroid-stimulating monoclonal antibody (e.g., M22) to mimic Graves' disease.
Dosing and Administration:
-
Load osmotic pumps (e.g., Alzet) with the prepared this compound solution to deliver a total dose of 2 mg per mouse.
-
Surgically implant the osmotic pumps intraperitoneally (i.p.) into the mice.
-
The pumps should be set to deliver the dose continuously over a period of 3 days.
Outcome Measures:
-
Serum levels of free thyroxine (fT4).
-
Thyroid gland expression of genes involved in thyroid hormone synthesis (e.g., thyroperoxidase (TPO) and sodium-iodide symporter (NIS)) measured by qPCR.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of hyperthyroidism.
Caption: Experimental Workflow for this compound In Vivo Efficacy Testing.
Discussion and Considerations
The currently available data from a single key study provides a solid starting point for the in vivo use of this compound in mice. The dosage of 2 mg/mouse administered continuously over 3 days via an osmotic pump has been shown to be effective in reducing hyperthyroidism in two different mouse models.[1][2][4]
Dosage Optimization:
-
The optimal dosage may vary depending on the mouse strain, the specific model of disease, and the desired level of TSHR antagonism.
-
It is recommended to perform a dose-response study to determine the optimal dose for a specific experimental setup.
-
While continuous infusion via an osmotic pump provides stable plasma concentrations, other administration routes such as daily intraperitoneal or oral gavage could be explored, though their efficacy and pharmacokinetics are currently unknown.
Toxicity:
-
The study by Neumann et al. (2014) did not report any overt signs of toxicity at the tested dose.[1][2][4]
-
However, comprehensive toxicology studies for this compound have not been published. Researchers should carefully monitor the health of the animals throughout the experiment for any adverse effects.
Future Directions:
-
Further studies are needed to establish the pharmacokinetic profile of this compound in mice.
-
Investigating the efficacy of this compound with different administration routes and dosing schedules would broaden its applicability.
-
Exploring the use of this compound in other models of thyroid disease, such as thyroid cancer, could be a valuable area of research.
These application notes are intended to serve as a guide for researchers. It is essential to carefully consider the specific experimental goals and to optimize the protocols accordingly.
References
- 1. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice. | Semantic Scholar [semanticscholar.org]
- 4. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Injection of ML224
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML224 is a selective, small-molecule antagonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1][2] It functions as an allosteric inhibitor, binding to the transmembrane domain of the receptor rather than competing with TSH at its extracellular binding site.[3][4][5] This property makes this compound a valuable tool for studying the physiological roles of TSHR signaling and for the investigation of potential therapeutic strategies for conditions such as Graves' disease and other thyroid disorders.[1][6] These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound in murine models, guidance on formulation, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative information for the in vivo administration of this compound and general guidelines for intraperitoneal injections in mice.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 525.59 g/mol | [1][2] |
| In Vitro IC50 | 2.1 µM (against bovine TSH stimulation) | [1] |
| Solubility | Insoluble in H2O; ≥17.05 mg/mL in DMSO | [7] |
| Storage | Store powder at -20°C for up to 3 years. Solutions are unstable and should be prepared fresh. | [1][2] |
Table 2: Reported In Vivo Dosage of this compound (as ANTAG3)
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| Female BALB/c mice | 2 mg/mouse | Intraperitoneal injection via osmotic pump | Daily for 3 days |
Table 3: General Guidelines for Intraperitoneal Injection in Mice
| Parameter | Guideline | Reference |
| Recommended Injection Volume | < 10 ml/kg of body weight | [1][8] |
| Needle Gauge | 25-27 G | [1][9] |
| Injection Site | Lower right quadrant of the abdomen | [1] |
| Injection Angle | 30-45° | [1] |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Due to the hydrophobic nature of this compound, a suitable vehicle is required for its solubilization for in vivo administration. Since this compound is soluble in DMSO, a common approach is to use a co-solvent system to ensure solubility and minimize toxicity.
Recommended Vehicle: A mixture of DMSO and a carrier vehicle such as corn oil or a solution containing polyethylene (B3416737) glycol (PEG) and saline is recommended. It is crucial to keep the final concentration of DMSO low (ideally under 10%) to avoid potential toxicity.[10][11][12]
Example Formulation Protocol (for a 2 mg/mL solution):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure DMSO to dissolve the this compound completely. For instance, to prepare a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO.
-
For the final injection solution, dilute the DMSO stock with a suitable carrier. For a final concentration of 2 mg/mL with 10% DMSO, mix 1 part of the 20 mg/mL DMSO stock with 9 parts of sterile corn oil or a mixture of PEG300 and saline.
-
Vortex the final solution thoroughly to ensure a homogenous suspension or solution.
-
It is imperative to prepare the formulation fresh before each injection, as solutions of this compound are unstable.[1][2]
-
A vehicle-only control group should be included in all experiments.[12]
Intraperitoneal Injection Protocol for Mice
This protocol is based on established best practices for IP injections in mice.[1][9][13]
Materials:
-
This compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (26-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Injection Site Identification and Preparation:
-
Position the mouse in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[9]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[1]
-
Disinfect the injection site with a 70% ethanol swab.[9]
-
-
Injection:
-
Insert the needle, with the bevel facing up, at a 30-45° angle to the abdominal wall.[1]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]
-
If there is no aspirate, inject the calculated volume of the this compound formulation slowly and steadily.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[1]
-
Monitor the animals regularly according to the experimental plan for any signs of toxicity or changes in behavior.
-
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric antagonist of the TSH receptor. The TSH receptor is a G protein-coupled receptor (GPCR) that, upon activation by TSH, primarily couples to Gs and Gq proteins. This leads to the activation of two main signaling cascades: the adenylyl cyclase-cAMP-PKA pathway and the phospholipase C-IP3/DAG-PKC pathway.[15][16] this compound, by binding to the transmembrane domain, is thought to stabilize the receptor in an inactive conformation, thereby preventing G protein coupling and subsequent downstream signaling, even in the presence of TSH or stimulating autoantibodies.[4]
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo study of this compound.
TSH Receptor Signaling Pathway and Inhibition by this compound
Caption: TSHR signaling and this compound's inhibitory action.
Important Considerations
-
Pharmacokinetics and Toxicity: Detailed pharmacokinetic and toxicity data for intraperitoneally administered this compound are not widely available. It is strongly recommended to conduct pilot studies to determine the optimal dose and to assess for any potential adverse effects in the specific animal model being used.
-
Vehicle Effects: The choice of vehicle can have its own biological effects. Therefore, it is essential to include a vehicle control group in all experiments to differentiate the effects of this compound from those of the vehicle.
-
Aseptic Technique: All injections should be performed using sterile materials and aseptic techniques to prevent infection.[9]
-
Animal Welfare: Proper handling and injection techniques are crucial to minimize stress and discomfort to the animals. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. apexbt.com [apexbt.com]
- 8. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 14. dsv.ulaval.ca [dsv.ulaval.ca]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for TSHR Inhibition Using ML224
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thyroid Stimulating Hormone Receptor (TSHR) is a key G protein-coupled receptor (GPCR) central to the regulation of thyroid gland function. Its dysregulation is implicated in various thyroid disorders, most notably Graves' disease, an autoimmune condition characterized by the production of stimulating autoantibodies that lead to hyperthyroidism. ML224 (also known as ANTAG3 or NCGC00242364) is a small molecule antagonist of the TSHR, serving as a valuable tool for studying TSHR signaling and as a potential therapeutic agent for conditions like Graves' disease.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate TSHR inhibition in both in vitro and in vivo settings.
Mechanism of Action
This compound acts as a selective antagonist of the TSHR.[2] Upon binding of Thyroid Stimulating Hormone (TSH) to TSHR, a conformational change activates intracellular signaling cascades, primarily through the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. This compound inhibits this TSH-stimulated cAMP production.[1] It has been identified as a selective inhibitor for TSHR with significantly less activity at the homologous luteinizing hormone (LH) and follicle-stimulating hormone (FSH) receptors.[3][4]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Notes |
| IC50 (TSHR) | 2.1 µM | Human Embryonic Kidney (HEK) 293 cells stably expressing human TSHR | Inhibition of TSH-stimulated cAMP production.[2][3][4] |
| IC50 (LHR) | > 30 µM | HEK293 cells stably expressing human LHR | Demonstrates selectivity over the LH receptor.[2][3][4] |
| IC50 (FSHR) | > 30 µM | HEK293 cells stably expressing human FSHR | Demonstrates selectivity over the FSH receptor.[2][3][4] |
In Vivo Efficacy of this compound in a Mouse Model of Graves' Disease
A mouse model of Graves' disease can be established through various methods, including immunization with adenovirus expressing the TSHR A-subunit.[5] In such a model, administration of this compound has been shown to effectively reduce the hallmarks of hyperthyroidism.
| Parameter | Treatment Group | Percent Reduction vs. Control |
| Serum Free Thyroxine (T4) | This compound (2 mg/mouse/day for 3 days) | 38%[3][4] |
| Sodium-Iodide Symporter (NIS) mRNA | This compound (2 mg/mouse/day for 3 days) | 73%[3][4] |
| Thyroperoxidase (TPO) mRNA | This compound (2 mg/mouse/day for 3 days) | 40%[3][4] |
Experimental Protocols
In Vitro cAMP Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on TSH-stimulated cAMP production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human TSHR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Bovine TSH (bTSH)
-
This compound
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
384-well white plates
-
Plate reader capable of detecting the assay signal
Protocol:
-
Cell Culture: Culture HEK293-TSHR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 384-well white plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of bTSH at a concentration that elicits a submaximal response (e.g., EC80).
-
Compound Addition: Add the diluted this compound or vehicle control to the wells and incubate for 30 minutes at room temperature.
-
TSH Stimulation: Add the bTSH solution to all wells except for the negative control wells and incubate for 60 minutes at room temperature.
-
cAMP Measurement: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to the wells.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TSH-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo TSHR Inhibition in a Mouse Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse model of Graves' disease.
Materials:
-
Female BALB/c mice (8-12 weeks old)
-
Adenovirus expressing the human TSHR A-subunit (Ad-TSHR-A)
-
This compound
-
Osmotic pumps
-
Anesthesia
-
Surgical tools for pump implantation
-
Blood collection supplies
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Induction of Graves' Disease Model: Induce hyperthyroidism in mice by immunization with Ad-TSHR-A as previously described.[5] Confirm the development of hyperthyroidism by measuring serum T4 levels.
-
This compound Administration:
-
Prepare this compound for delivery via osmotic pumps at a dose of 2 mg/mouse/day.
-
Under anesthesia, surgically implant the osmotic pumps subcutaneously on the back of the mice. The pumps will deliver this compound continuously for 3 days.[2]
-
-
Sample Collection:
-
At the end of the 3-day treatment period, collect blood samples via cardiac puncture under terminal anesthesia.
-
Euthanize the mice and dissect the thyroid glands, immediately snap-freezing them in liquid nitrogen for RNA analysis.
-
-
Serum Thyroxine (T4) Measurement:
-
Separate serum from the blood samples by centrifugation.
-
Measure the concentration of free T4 in the serum using a commercially available ELISA kit, following the manufacturer's protocol.[6]
-
-
Thyroid Gene Expression Analysis:
-
Extract total RNA from the thyroid glands using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the sodium-iodide symporter (NIS) and thyroperoxidase (TPO) genes.[7] Normalize the expression data to a stable housekeeping gene (e.g., GAPDH or ACTB).[8]
-
-
Data Analysis: Compare the serum T4 levels and the relative mRNA expression of NIS and TPO between the this compound-treated group and a vehicle-treated control group.
Mandatory Visualizations
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro cAMP inhibition assay.
Caption: Experimental workflow for the in vivo TSHR inhibition study.
References
- 1. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons from mouse models of Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of reference genes for normalization gene expression in reverse transcription quantitative PCR in human normal thyroid and goiter tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Data Analysis for ML224 Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML224 (also known as NCGC00242364 or ANTAG3) is a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G protein-coupled receptor crucial for thyroid function.[1][2][3][4] Pathological activation of TSHR can lead to conditions such as Graves' disease.[3][5] this compound has been identified as a valuable tool for studying TSHR-mediated signaling and holds potential as a therapeutic lead for TSHR-related disorders.[2][3]
These application notes provide detailed protocols for determining the dose-response relationship of this compound in cell-based assays, focusing on its inhibitory effect on TSH-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production and its impact on cell viability.
Data Presentation
The potency and selectivity of this compound are summarized in the tables below. This data is critical for designing experiments and interpreting results.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Agonist | Value | Reference |
| IC50 (TSHR) | HEK293 expressing TSHR | Bovine TSH | 2.1 µM | [1][3][4] |
| IC50 (TSHR Basal Activity) | HEK293 expressing TSHR | - | 6 µM | [2] |
Table 2: Selectivity of this compound
| Receptor | Cell Line | Agonist | % Inhibition at 30 µM this compound | Reference |
| Luteinizing Hormone Receptor (LHR) | HEK293 expressing LHR | Luteinizing Hormone (LH) | <15% | [1] |
| Follicle-Stimulating Hormone Receptor (FSHR) | HEK293 expressing FSHR | Follicle-Stimulating Hormone (FSH) | <30% | [1] |
Table 3: Example Dose-Response Data for this compound in a TSH-Stimulated cAMP Assay
| This compound Concentration (µM) | % Inhibition of TSH-stimulated cAMP production |
| 0.1 | 5 |
| 0.3 | 15 |
| 1.0 | 40 |
| 2.1 | 50 |
| 3.0 | 60 |
| 10.0 | 85 |
| 30.0 | 95 |
Note: The data in Table 3 is representative and may vary based on experimental conditions.
Experimental Protocols
TSHR-Mediated cAMP Inhibition Assay
This protocol details the methodology to determine the inhibitory effect of this compound on TSH-stimulated cAMP production in HEK293 cells stably expressing the human TSHR.
Materials:
-
HEK293 cells stably expressing human TSHR (HEK-TSHR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Bovine Thyroid Stimulating Hormone (bTSH)
-
This compound
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA based)
-
384-well white solid-bottom plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture HEK-TSHR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in assay medium (e.g., serum-free DMEM) and adjust the cell density.
-
Seed the cells into a 384-well plate at an optimized density (e.g., 5,000 cells/well).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Compound and Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Prepare a solution of bTSH in assay medium at a concentration that elicits 80% of the maximal response (EC80).
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at room temperature. Include a vehicle control (DMSO).
-
Add the bTSH solution to all wells except the negative control wells.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the TSH-stimulated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on HEK293 cells.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Mandatory Visualization
TSH Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Preparing ML224 Stock Solutions for Biological Assays
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML224 is a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G protein-coupled receptor crucial for thyroid gland function.[1] By inhibiting the TSHR, this compound serves as a valuable tool for studying the physiological roles of this receptor and for the development of therapeutics for conditions such as Graves' disease and other thyroid disorders.[2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in biological assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 525.59 g/mol | [2][3][4] |
| Formula | C31H31N3O5 | [3][4] |
| CAS Number | 1338824-21-7 | [2][3][4] |
| Solubility in DMSO | ≥17.05 mg/mL; up to 100 mg/mL (190.26 mM) with ultrasonication | [3][4] |
| Solubility in Ethanol | ≥2.4 mg/mL with gentle warming and ultrasonic treatment | [4] |
| Solubility in Water | Insoluble | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Ethanol (EtOH), 200 proof (100%), molecular biology grade
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro assays.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 525.59 g/mol = 5.2559 mg
-
-
-
Weighing the this compound powder:
-
Tare a sterile, tared vial on a calibrated analytical balance.
-
Carefully weigh out approximately 5.26 mg of this compound powder into the vial. Record the exact weight.
-
-
Dissolving the this compound:
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, if you weighed exactly 5.26 mg of this compound, add 1.0 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath for short intervals to aid dissolution.[3][4]
-
-
Storage and Handling:
-
It is recommended to prepare fresh solutions for each experiment as solutions are reported to be unstable.[2]
-
If short-term storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to a few weeks. For long-term storage, the powder form is recommended, which is stable for at least 2 years at -20°C.[3]
-
Before use, thaw the frozen stock solution at room temperature and vortex briefly.
-
Protocol 2: Preparation of Working Solutions
For most biological assays, the concentrated stock solution will need to be diluted to a final working concentration in the appropriate cell culture medium or assay buffer.
-
Determine the final working concentration: This will be dependent on the specific experimental design and the IC50 of this compound for TSHR antagonism, which is reported to be 2.1 µM.[2][3]
-
Perform serial dilutions:
-
It is best practice to perform serial dilutions to achieve the final working concentration. This minimizes pipetting errors associated with very small volumes.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Important: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay is kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[5]
-
Safety Precautions
-
Always handle this compound powder and its solutions in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Visualizations
References
- 1. TSH Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ML224 in Primary Cultures of Human Thyrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML224 is a selective, small-molecule antagonist of the thyroid-stimulating hormone receptor (TSHR).[1][2] The TSHR, predominantly expressed on the basolateral membrane of thyroid follicular cells (thyrocytes), is the primary regulator of thyroid gland function, including thyroid hormone synthesis and secretion.[3] Upon activation by thyroid-stimulating hormone (TSH), the TSHR initiates a signaling cascade, primarily through Gsα-protein coupling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This rise in cAMP stimulates the expression of key genes involved in thyroid hormone production, such as thyroglobulin (TG) and thyroid peroxidase (TPO).[5][6]
In pathological conditions like Graves' disease, stimulating autoantibodies chronically activate the TSHR, leading to hyperthyroidism.[6] TSHR antagonists like this compound represent a targeted therapeutic strategy to block this overstimulation.[4][7] These application notes provide detailed protocols for the use of this compound in primary cultures of human thyrocytes to study its inhibitory effects on TSH-mediated signaling and function. While direct studies on this compound in primary human thyrocytes are not extensively published, the following protocols are based on its known mechanism of action and established methods for thyrocyte culture and analysis.[5][8][9][10]
Data Presentation
The following table summarizes the expected quantitative data from treating primary human thyrocytes with this compound. The values are hypothetical and serve as a guide for expected outcomes based on the known potency of this compound in other cell systems and the typical response of thyrocytes to TSH stimulation.[1][4]
Table 1: Expected Dose-Dependent Inhibition of TSH-Stimulated Markers by this compound in Primary Human Thyrocytes
| This compound Concentration (µM) | TSH Stimulation (10 mU/mL) | Intracellular cAMP (% of TSH control) | Thyroglobulin (TG) mRNA Expression (Fold Change vs. Unstimulated) | Thyroperoxidase (TPO) mRNA Expression (Fold Change vs. Unstimulated) |
| 0 | - | 10 ± 2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 0 | + | 100 ± 10 | 8.0 ± 0.9 | 6.5 ± 0.7 |
| 0.1 | + | 85 ± 9 | 6.8 ± 0.8 | 5.5 ± 0.6 |
| 0.5 | + | 70 ± 8 | 5.6 ± 0.6 | 4.6 ± 0.5 |
| 1.0 | + | 55 ± 6 | 4.4 ± 0.5 | 3.6 ± 0.4 |
| 2.1 (IC50) | + | 50 ± 5 | 4.0 ± 0.4 | 3.3 ± 0.3 |
| 5.0 | + | 30 ± 4 | 2.4 ± 0.3 | 2.0 ± 0.2 |
| 10.0 | + | 15 ± 3 | 1.2 ± 0.2 | 1.1 ± 0.1 |
| 30.0 | + | <10 | <1.1 | <1.1 |
Data are represented as mean ± standard deviation. The IC50 for this compound is reported as 2.1 µM in HEK293 cells expressing the TSHR.[1][8] Similar potency is anticipated in primary human thyrocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Thyrocytes
This protocol is adapted from established methods for primary human thyrocyte culture.[5][9]
Materials:
-
Fresh, non-tumorous human thyroid tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Sterile tissue culture dishes and flasks
Procedure:
-
Obtain fresh human thyroid tissue under sterile conditions.
-
Wash the tissue extensively with HBSS containing penicillin-streptomycin.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Digest the minced tissue with Collagenase Type IV solution (e.g., 1 mg/mL in DMEM) with constant agitation for 60-90 minutes at 37°C.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in growth medium (DMEM with 10% FBS and 1% penicillin-streptomycin) and plate onto tissue culture dishes.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, remove non-adherent cells by washing with PBS and replace with fresh growth medium.
-
Culture the adherent thyrocytes, changing the medium every 2-3 days. Cells can be passaged using 0.25% Trypsin-EDTA when they reach 80-90% confluency.
Protocol 2: Evaluating the Effect of this compound on TSH-Stimulated cAMP Production
Materials:
-
Primary human thyrocytes (cultured in 24-well plates)
-
Bovine TSH (bTSH)
-
This compound (dissolved in DMSO)
-
Serum-free DMEM
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., ELISA-based)
-
Lysis buffer
Procedure:
-
Seed primary human thyrocytes in 24-well plates and grow to confluence.
-
Starve the cells in serum-free DMEM for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 30 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add a phosphodiesterase inhibitor such as IBMX (0.5 mM) to prevent cAMP degradation.[11]
-
Stimulate the cells with a submaximal concentration of bTSH (e.g., 10 mU/mL) for 30-60 minutes at 37°C. Include unstimulated (vehicle only) and TSH-only controls.
-
Aspirate the medium and lyse the cells with the provided lysis buffer from the cAMP assay kit.
-
Determine the intracellular cAMP concentration according to the manufacturer's instructions.
-
Normalize the data to the TSH-only control (set to 100%) and plot a dose-response curve to determine the IC50 of this compound.
Protocol 3: Analysis of Thyroglobulin (TG) and Thyroperoxidase (TPO) Gene Expression
Materials:
-
Primary human thyrocytes (cultured in 6-well plates)
-
Bovine TSH (bTSH)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TG, TPO, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed primary human thyrocytes in 6-well plates.
-
Once the cells are 70-80% confluent, replace the growth medium with serum-free DMEM containing varying concentrations of this compound or vehicle.
-
After a 30-minute pre-incubation, add bTSH (e.g., 10 mU/mL) to the appropriate wells.
-
Incubate the cells for 24-48 hours. This longer incubation is necessary to observe changes in gene expression.[5]
-
Wash the cells with PBS and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for TG, TPO, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the unstimulated control.
Visualizations
Signaling Pathway Diagram
Caption: TSH signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in primary human thyrocytes.
References
- 1. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Mysterious Universe of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. TSH Stimulation of Human Thyroglobulin and Thyroid Peroxidase Gene Transcription Is Partially Dependent on Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. crinetics.com [crinetics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. frontiersin.org [frontiersin.org]
- 10. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of ML224 in Studying Thyroid Eye Disease
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thyroid Eye Disease (TED), also known as Graves' Orbitopathy, is an autoimmune disorder characterized by inflammation and remodeling of orbital tissues, leading to proptosis, diplopia, and in severe cases, vision loss.[1] The pathogenesis of TED is complex, involving an autoimmune response targeting the thyroid-stimulating hormone receptor (TSHR), which is expressed on the surface of orbital fibroblasts.[1] Autoantibodies against TSHR, and its interplay with the insulin-like growth factor-1 receptor (IGF-1R), trigger a cascade of intracellular signaling events in these fibroblasts.[2][3] This leads to their proliferation, differentiation into adipocytes (adipogenesis), and excessive production of extracellular matrix components like hyaluronan, resulting in the clinical manifestations of TED.[2][4]
ML224 is a selective, small-molecule antagonist of the TSHR with a reported IC50 of 2.1 µM.[5][6] By blocking the TSHR, this compound presents a valuable research tool for investigating the TSHR-mediated signaling pathways in orbital fibroblasts and for exploring potential therapeutic strategies aimed at mitigating the downstream pathological effects in TED. These application notes provide a hypothetical framework and detailed protocols for utilizing this compound in the pre-clinical study of Thyroid Eye Disease.
Principle of the Application
The central hypothesis for the application of this compound in TED research is its ability to competitively inhibit the binding of TSH and TSHR-stimulating autoantibodies to the TSHR on orbital fibroblasts. This blockade is expected to prevent the activation of downstream signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for the pathogenic processes of adipogenesis and hyaluronan synthesis in TED.[2][7] By using this compound in in vitro and ex vivo models of TED, researchers can dissect the specific role of TSHR activation in the disease process and evaluate the potential of TSHR antagonism as a therapeutic approach.
Proposed Experimental Workflow
Caption: Proposed workflow for in vitro evaluation of this compound in TED.
Key Experimental Protocols
Protocol 1: Isolation and Culture of Human Orbital Fibroblasts
-
Tissue Procurement: Obtain orbital adipose/connective tissue biopsies from patients with active TED undergoing orbital decompression surgery and from non-TED control individuals undergoing orbital surgery for other reasons, with appropriate institutional review board (IRB) approval and patient consent.
-
Tissue Digestion: Mince the tissue into small pieces (1-2 mm³) and digest with 1.5 mg/mL collagenase type II in Dulbecco's Modified Eagle's Medium (DMEM) for 60-90 minutes at 37°C with gentle agitation.
-
Cell Isolation: Neutralize the collagenase with an equal volume of DMEM containing 10% fetal bovine serum (FBS). Filter the cell suspension through a 100 µm cell strainer and centrifuge at 500 x g for 5 minutes.
-
Cell Culture: Resuspend the cell pellet in DMEM with 10% FBS, 1% penicillin-streptomycin, and plate in T75 flasks. Culture at 37°C in a humidified 5% CO2 incubator. Fibroblasts will adhere and can be expanded. Use cells between passages 2 and 5 for experiments.
Protocol 2: In Vitro Adipogenesis Assay
-
Cell Plating: Seed orbital fibroblasts in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to reach confluence.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO) for 2 hours.
-
Induction of Adipogenesis: Induce adipogenesis by treating the cells with adipogenic differentiation medium (DMEM/F12, 10% FBS, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine, 1 µM rosiglitazone, and 10 µg/mL insulin) in the presence of TSH (1 mU/mL) or Graves' patient IgG (10 µg/mL). Continue the treatment with this compound or vehicle.
-
Medium Change: Replace the medium every 2-3 days with fresh differentiation medium containing the respective treatments.
-
Oil Red O Staining: After 14-21 days, fix the cells with 10% formalin for 30 minutes. Wash with PBS and stain with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Quantification: Elute the stain with isopropanol (B130326) and measure the absorbance at 520 nm to quantify lipid accumulation.
Protocol 3: Hyaluronan (HA) Secretion Assay
-
Cell Plating: Plate orbital fibroblasts in 48-well plates at a density of 2.5 x 10⁴ cells/well and grow to confluence.
-
Serum Starvation: Serum-starve the cells in DMEM with 0.1% BSA for 24 hours.
-
Treatment and Stimulation: Pre-treat with this compound at various concentrations for 2 hours, followed by stimulation with TSH (1 mU/mL) or Graves' IgG (10 µg/mL) for 48 hours.
-
Sample Collection: Collect the culture supernatants.
-
ELISA: Measure the concentration of hyaluronan in the supernatants using a commercially available Hyaluronan ELISA kit, following the manufacturer's instructions.
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Cell Plating and Serum Starvation: Plate orbital fibroblasts in 6-well plates, grow to near confluence, and then serum-starve for 24 hours.
-
Treatment and Stimulation: Pre-treat with this compound (e.g., 10 µM) for 2 hours, followed by a short-term stimulation with TSH (1 mU/mL) or Graves' IgG (10 µg/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Data Presentation
Table 1: Expected Inhibitory Effects of this compound on Adipogenesis in TED Orbital Fibroblasts
| Treatment Group | This compound Conc. (µM) | TSH-stimulated Lipid Accumulation (% of Control) | Graves' IgG-stimulated Lipid Accumulation (% of Control) |
| Vehicle Control | 0 | 100 ± 8.5 | 100 ± 9.2 |
| This compound | 0.1 | 85 ± 7.1 | 88 ± 7.9 |
| This compound | 1.0 | 52 ± 6.3 | 55 ± 6.8 |
| This compound | 10.0 | 15 ± 4.2 | 18 ± 4.5 |
| This compound | 25.0 | 8 ± 3.1 | 10 ± 3.3 |
Data are presented as mean ± SEM and are hypothetical, representing expected outcomes.
Table 2: Expected Inhibitory Effects of this compound on Hyaluronan Secretion by TED Orbital Fibroblasts
| Treatment Group | This compound Conc. (µM) | TSH-stimulated HA Secretion (ng/mL) | Graves' IgG-stimulated HA Secretion (ng/mL) |
| Unstimulated | 0 | 50 ± 5.6 | 52 ± 6.1 |
| Vehicle + Stimulant | 0 | 450 ± 25.3 | 480 ± 28.7 |
| This compound + Stimulant | 1.0 | 280 ± 18.9 | 300 ± 20.1 |
| This compound + Stimulant | 10.0 | 95 ± 10.2 | 110 ± 12.5 |
| This compound + Stimulant | 25.0 | 60 ± 7.8 | 65 ± 8.3 |
Data are presented as mean ± SEM and are hypothetical, representing expected outcomes.
Visualizing the Mechanism of Action
Caption: Proposed mechanism of this compound in TED orbital fibroblasts.
Conclusion
This compound, as a selective TSHR antagonist, offers a promising tool for the in-depth investigation of Thyroid Eye Disease pathogenesis. The protocols and expected outcomes outlined in these application notes provide a solid foundation for researchers to explore the therapeutic potential of TSHR blockade in mitigating the cellular and molecular drivers of TED. These studies could pave the way for the development of novel, targeted therapies for this debilitating autoimmune disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of Thyroid Eye Disease Pathogenesis: From Immune Dysregulations to Novel Diagnostic and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathophysiology of Thyroid Eye Disease (TED): Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tedimpact.com [tedimpact.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | 1338824-21-7 | MOLNOVA [molnova.com]
- 7. SOX9 Induces Orbital Fibroblast Activation in Thyroid Eye Disease Via MAPK/ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML224 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges encountered with ML224 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO.[1][2][3]
Q2: My this compound precipitated when I diluted my DMSO stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution in aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Sonication: Gentle sonication can help redissolve small amounts of precipitate.
-
Warming: Gently warming the solution in a water bath may aid dissolution.[1]
-
Co-solvents: For in vivo experiments or cell-based assays sensitive to DMSO, using a co-solvent system is recommended. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
-
Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your aqueous solution.
-
Fresh Preparation: this compound solutions are known to be unstable.[4] It is highly recommended to prepare fresh working solutions immediately before use.
Q3: Is this compound stable in aqueous solutions like PBS?
A3: The stability of this compound in aqueous solutions can be limited. A study has been conducted on the stability of this compound in PBS buffer (pH 7.4) at 23°C, suggesting that its stability over time in aqueous media is a critical factor to consider.[5] To minimize degradation and precipitation, it is best practice to prepare aqueous solutions of this compound fresh for each experiment.
Q4: Can I store my this compound stock solution in DMSO?
A4: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to store them at -20°C or -80°C.[2] However, as with any compound, it is best to minimize freeze-thaw cycles.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥17.05 mg/mL[1] | Sonication is recommended to aid dissolution.[2] |
| 80 mg/mL (152.21 mM)[2] | ||
| 100 mg/mL (190.26 mM)[3] | Ultrasonic assistance is suggested. | |
| Ethanol | ≥2.4 mg/mL[1] | Gentle warming and ultrasonic treatment can facilitate dissolution.[1] |
| Water | Insoluble[1] | |
| In Vivo Formulation | 3.3 mg/mL (6.28 mM)[2] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.26 mg of this compound (Molecular Weight: 525.59 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube for 30-60 seconds to initiate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Preparation of this compound Working Solution in Aqueous Buffer (e.g., PBS)
Materials:
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS) or desired aqueous buffer
-
Sterile conical tubes
Procedure:
-
Pre-warm Buffer: If permissible for your experiment, pre-warm the aqueous buffer to 37°C to aid in solubility.
-
Dilution:
-
Add the required volume of the aqueous buffer to a sterile conical tube.
-
While gently vortexing or swirling the buffer, add the required volume of the this compound DMSO stock solution dropwise. This gradual addition can help prevent immediate precipitation.
-
-
Final Mixing: Gently mix the solution until it is homogeneous. Avoid vigorous vortexing that may introduce air bubbles.
-
Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation and degradation.
Visualizing Experimental and Logical Workflows
Troubleshooting this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
This compound Experimental Workflow
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | TSH Receptor | TargetMol [targetmol.com]
- 3. This compound | 1338824-21-7 | MOLNOVA [molnova.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Figure 3, Stability of this compound in PBS buffer (pH 7.4, 23°C) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing ML224 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML224, a selective Thyroid-Stimulating Hormone Receptor (TSHR) antagonist. This guide focuses on identifying and addressing potential off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small-molecule antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR) with an IC50 of 2.1 µM.[1][2][3] It is utilized in research, particularly in studies related to Graves' disease and other thyroid disorders, to block the signaling cascade initiated by TSH binding to its receptor.[1][2][3] The TSHR is a G protein-coupled receptor that primarily signals through the Gsα-adenylyl cyclase-cAMP pathway, but can also signal through Gq/11-mediated pathways.[4][5]
Q2: What are the known selectivity and potential for off-target effects of this compound?
This compound has demonstrated selectivity for the TSHR over other related glycoprotein (B1211001) hormone receptors, such as the Luteinizing Hormone Receptor (LHR) and Follicle-Stimulating Hormone Receptor (FSHR).[2][3] However, this compound belongs to the 2,3-dihydroquinazolin-4-one chemical class.[2] Quinazolinone derivatives are known to be pharmacologically versatile and can exhibit a broad range of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory effects.[6][7][8] Some compounds with this scaffold have been shown to be broad-spectrum cytotoxic agents and inhibitors of tubulin polymerization.[9][10] Therefore, it is crucial to consider and investigate potential off-target effects in your experimental system.
Q3: I am observing unexpected cytotoxicity in my cell-based assay with this compound. What could be the cause?
Unexpected cytotoxicity could stem from several factors:
-
Off-target effects: As mentioned, the quinazolinone scaffold of this compound has been associated with cytotoxicity in various cancer cell lines.[9][10]
-
Compound instability: 2,3-dihydroquinazolin-4-ones can be unstable under certain conditions, such as acidic pH, and may be prone to oxidation.[2] Degradation products could be cytotoxic.
-
Assay interference: The compound might be interfering with the assay readout itself, leading to a false interpretation of cell death.[1][11][12]
-
Cell line specific sensitivity: Your particular cell line may be more sensitive to the off-target effects of this compound.
Q4: How can I differentiate between on-target TSHR antagonism and off-target effects in my experiment?
Several control experiments are essential:
-
Use a structurally related inactive analog: If available, a close structural analog of this compound that does not bind to TSHR can help distinguish on-target from off-target effects.[13]
-
Rescue experiment: Attempt to rescue the observed phenotype by activating a downstream component of the TSHR signaling pathway (e.g., using forskolin (B1673556) to directly activate adenylyl cyclase and bypass the receptor).
-
Use multiple cell lines: Compare the effects of this compound in cell lines with and without TSHR expression. An effect present in both cell types is likely off-target.
-
Orthogonal assays: Confirm your findings using an alternative assay that measures a different endpoint of the same biological process.[14]
Troubleshooting Guides
Problem 1: Unexpected Decrease in Cell Viability
Symptoms:
-
A significant drop in cell viability (e.g., in an MTT or CellTiter-Glo assay) at concentrations of this compound intended to only antagonize TSHR.
-
Observed cell death does not correlate with the level of TSHR expression in your cell line.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Broad-spectrum cytotoxicity of the quinazolinone scaffold. | 1. Determine the cytotoxic IC50: Perform a dose-response curve in your cell line using a cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) to determine the concentration at which this compound induces cell death. This will help you define a non-toxic working concentration for your TSHR antagonism experiments. 2. Use orthogonal cytotoxicity assays: Confirm cytotoxicity with a mechanistically different assay. For example, if you observe a drop in metabolic activity with an MTT assay, verify cell membrane integrity with an LDH release assay or a dye exclusion method like Trypan Blue.[14] |
| Compound Instability. | 1. Assess stability in your media: Incubate this compound in your cell culture media at 37°C for the duration of your experiment and analyze its integrity at different time points using HPLC or LC-MS.[15][16][17] 2. Prepare fresh solutions: Due to potential instability, always prepare fresh working solutions of this compound from a frozen stock for each experiment.[1] |
| Assay Interference. | 1. Cell-free assay control: Incubate this compound with your assay reagents in the absence of cells to check for direct chemical interference.[11][14] For example, some compounds can directly reduce MTT, leading to a false signal. 2. Use an alternative assay: Switch to an assay with a different detection method (e.g., from a colorimetric to a luminescence-based readout). |
Problem 2: Inconsistent or Unexpected Signaling Readouts
Symptoms:
-
Inhibition of a signaling pathway that is not known to be downstream of TSHR.
-
Conflicting results between different readouts of TSHR activity (e.g., cAMP levels vs. downstream gene expression).
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Off-target kinase inhibition. | 1. Kinase inhibitor profiling: If you suspect off-target kinase activity, consider submitting this compound for a broad-panel kinase inhibitor profiling service.[3][18][19][20][21] This will provide data on its activity against a wide range of kinases. 2. Western blotting for key signaling pathways: Profile the phosphorylation status of key kinases in common signaling pathways (e.g., Akt, ERK, JNK, p38) in response to this compound treatment. |
| Interference with downstream signaling components. | 1. Use a direct activator of adenylyl cyclase: To confirm that the observed effect is due to TSHR antagonism, bypass the receptor by using forskolin to directly stimulate cAMP production. If this compound still inhibits the downstream readout in the presence of forskolin, the effect is likely off-target. 2. Investigate non-canonical TSHR signaling: Be aware that TSHR can signal through pathways other than the Gs-cAMP axis, including Gq/11-PLC-IP3/DAG-PKC.[4][5][22] |
| Chemical instability leading to active metabolites. | 1. Stability analysis: As mentioned previously, assess the stability of this compound in your experimental conditions. If degradation is observed, consider if the degradation products could be biologically active. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| TSHR Antagonism IC50 | 2.1 µM | HEK293 cells stably expressing TSHR, stimulated with 1.8 nM bovine TSH | [2][3] |
| LHR Inhibition | < 15% at 30 µM | HEK293 cells stably expressing LHR, stimulated with 1 nM LH | [2][3] |
| FSHR Inhibition | < 30% at 30 µM | HEK293 cells stably expressing FSHR, stimulated with 1 nM FSH | [2][3] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
This protocol is for determining the concentration of this compound that is cytotoxic to a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Validating Off-Target Signaling using Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
This compound
-
Appropriate positive and negative controls for the pathway of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary, then treat with this compound at a non-toxic concentration for the desired time. Include appropriate controls.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: TSHR Signaling and this compound Inhibition.
Caption: Troubleshooting this compound Off-Target Effects.
References
- 1. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. TSHR in thyroid cancer: bridging biological insights to targeted strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inlibrary.uz [inlibrary.uz]
- 7. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ujpronline.com [ujpronline.com]
- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. In Vitro Kinase Screening & Profiling - Creative BioMart [kinasebiotech.com]
- 19. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 22. Biased signaling by thyroid-stimulating hormone receptor–specific antibodies determines thyrocyte survival in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating ML224 in Animal Studies
Disclaimer: Publicly available information on the specific toxicity of ML224 in animal studies is limited. This guide is compiled based on the known mechanism of action of this compound as a Thyroid Stimulating Hormone Receptor (TSHR) antagonist and general principles of toxicology. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as NCGC00242364) is a selective, small-molecule antagonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1][2][3] It is an allosteric inverse agonist, meaning it inhibits both the basal and TSH-stimulated activity of the receptor without competing with TSH for its binding site.[4][5] The TSHR is a G protein-coupled receptor that, when activated by TSH, stimulates the production of thyroid hormones (T4 and T3).[6] By blocking this receptor, this compound is investigated for its potential in treating Graves' disease and other thyroid disorders.[1][2]
Q2: What are the potential on-target toxicities or side effects of this compound in animal studies?
A2: Given that this compound is a TSHR antagonist, high doses or chronic administration could potentially lead to hypothyroidism. Researchers should monitor for signs of hypothyroidism in their animal models, which may include:
-
Decreased metabolic rate
-
Weight gain
-
Lethargy and reduced activity
-
Changes in heart rate and blood pressure
-
Alterations in skin and fur
It is crucial to establish a therapeutic window through dose-response studies to minimize these effects while achieving the desired pharmacological outcome.
Q3: Are there any known off-target effects of this compound?
A3: this compound has been shown to be selective for the TSHR, with significantly lower activity against the closely related luteinizing hormone (LH) and follicle-stimulating hormone (FSH) receptors.[1][3] One study showed that inhibition of LH and FSH stimulation was less than 15% and 30%, respectively, at a concentration of 30 µM, while the IC50 for TSHR is 2.1 µM.[1] However, as with any small molecule, the potential for off-target effects cannot be entirely ruled out and should be considered during toxicological evaluations.
Q4: How should I prepare and administer this compound for in vivo studies?
A4: this compound is soluble in DMSO. For in vivo administration, further dilution in vehicles like saline, PEG300, Tween-80, or corn oil is necessary.[1] The choice of vehicle and route of administration should be optimized for the specific animal model and experimental design. One published study in mice used intraperitoneal injection via an osmotic pump for continuous administration over 3 days.[1][3]
Troubleshooting Guide
Q: My animals are showing unexpected lethargy and weight gain after this compound administration. What should I do?
A: This could be a sign of induced hypothyroidism due to excessive TSHR antagonism.
-
Immediate Action: Monitor the animals' vital signs, food and water intake, and overall activity levels closely. Consider reducing the dose or temporarily halting the administration of this compound.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Re-evaluate the dose of this compound being administered. It may be necessary to perform a dose-response study to find the optimal therapeutic dose with minimal side effects.
-
Measure Thyroid Hormone Levels: Collect blood samples to measure serum levels of T4, T3, and TSH. This will help confirm if the observed symptoms are due to hypothyroidism.
-
Histopathological Examination: At the end of the study, perform a histopathological examination of the thyroid gland and other relevant organs to assess for any morphological changes.
-
Q: I am observing high variability in the response to this compound between my experimental animals. What could be the cause?
A: High variability can be due to several factors.
-
Troubleshooting Steps:
-
Check Compound Formulation: Ensure that the this compound formulation is homogenous and that each animal is receiving the correct dose. For suspensions, ensure adequate mixing before each administration.
-
Standardize Administration Technique: Inconsistent administration (e.g., variable depth of injection for intraperitoneal administration) can affect absorption and bioavailability. Ensure all personnel are using a standardized technique.
-
Animal Health and Acclimatization: Ensure that all animals are healthy and have been properly acclimatized to the housing conditions before the start of the experiment. Underlying health issues can affect drug metabolism and response.
-
Pharmacokinetic Variability: There can be inter-individual differences in drug metabolism and clearance. While challenging to control, being aware of this possibility is important when interpreting the data.
-
Quantitative Data Summary
Published quantitative toxicity data for this compound is not available. The following table summarizes the available in vivo efficacy data from a study in female BALB/c mice.
| Parameter | Vehicle Control | This compound (2 mg/mouse) | Percent Change | Citation |
| Serum Free T4 (FT4) | ↓ 44% | [1][3] | ||
| Thyroperoxidase (TPO) mRNA | ↓ 75% | [1][3] | ||
| Sodium-Iodide Symporter (NIS) mRNA | ↓ 83% | [1][3] |
Mice were treated for 3 days via intraperitoneal osmotic pump.
Experimental Protocols
Hypothetical Protocol for an Acute Toxicity Study of this compound in Mice
This is a template protocol and should be adapted based on specific research needs and institutional guidelines (e.g., IACUC).
-
Animals: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Use both males and females.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Grouping: Divide animals into a vehicle control group and at least 3-4 dose groups of this compound (e.g., 10, 50, 200, 1000 mg/kg). Each group should have a sufficient number of animals (n=5-10 per sex).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). The vehicle should be administered to the control group.
-
Administration: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Observation:
-
Observe animals continuously for the first 4 hours post-dosing, and then periodically (e.g., at 24, 48, 72 hours, and then daily) for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions. Note the time of onset, duration, and severity of these signs.
-
Record body weight before dosing and at regular intervals (e.g., daily for the first week, then weekly).
-
Record any mortality.
-
-
Terminal Procedures:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) and examine all organs.
-
Collect major organs (e.g., liver, kidneys, heart, lungs, spleen, thyroid) for histopathological examination.
-
Collect blood for hematology and clinical chemistry analysis.
-
Visualizations
Caption: TSH Receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo toxicity study.
Caption: Troubleshooting decision tree for unexpected adverse events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crinetics.com [crinetics.com]
Technical Support Center: Optimizing ML224 Incubation Time for Maximal TSHR Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ML224 as a thyroid-stimulating hormone receptor (TSHR) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental protocols for maximal TSHR inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a TSHR inhibition assay?
A1: Based on available in vitro studies, a pre-incubation time of 20 to 60 minutes with this compound is a common starting point before stimulating the cells with a TSHR agonist (e.g., TSH or a stimulating antibody). For instance, one study involving a similar small molecule TSHR antagonist showed effective inhibition of TSH-stimulated cAMP production after a 20-minute pre-incubation.[1] Another protocol for a cAMP assay suggests a 30-minute incubation with the antagonist. For radioligand binding assays, a 60-minute incubation at 30°C has been used.
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
A2: this compound is a selective, non-competitive allosteric antagonist of the TSHR.[2][3][4] This means it binds to a site on the receptor different from the TSH binding site, inducing a conformational change that prevents receptor activation. Allosteric modulators may require time to bind effectively and induce the necessary conformational change in the receptor. Therefore, a sufficient pre-incubation period is crucial to allow for this interaction before the addition of the agonist.
Q3: Is a longer incubation time with this compound always better for achieving maximal inhibition?
A3: Not necessarily. While a sufficient incubation time is required for this compound to bind to the TSHR, excessively long incubation periods can sometimes lead to off-target effects or cellular stress, potentially confounding the results. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental conditions.
Q4: What is the reported IC50 of this compound for TSHR inhibition?
A4: this compound has a reported half-maximal inhibitory concentration (IC50) of approximately 2.1 µM for TSHR inhibition.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of TSHR activity | Inadequate incubation time: this compound may not have had enough time to bind to the TSHR. | Perform a time-course experiment to determine the optimal pre-incubation time (e.g., 15, 30, 60, 120 minutes). |
| Incorrect this compound concentration: The concentration of this compound may be too low to effectively inhibit the TSHR. | Perform a dose-response experiment to determine the optimal concentration of this compound for your assay. Start with a concentration range around the reported IC50 (2.1 µM). | |
| Poor compound solubility: this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure this compound is completely dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay buffer. Visually inspect the stock solution for any precipitates. | |
| Cell health issues: Unhealthy or a low number of cells can lead to a weak signal and inaccurate inhibition measurements. | Ensure cells are healthy, viable, and plated at the optimal density. Perform a cell viability assay if necessary. | |
| High agonist concentration: The concentration of the TSHR agonist (e.g., TSH) may be too high, overcoming the inhibitory effect of this compound. | Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition. | |
| High variability between replicate wells | Inconsistent cell plating: Uneven cell distribution across the plate can lead to variable results. | Ensure proper mixing of the cell suspension before and during plating to achieve a uniform cell monolayer. |
| Pipetting errors: Inaccurate or inconsistent pipetting of this compound, agonist, or detection reagents. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or an automated liquid handler. | |
| Edge effects: Wells on the outer edges of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outermost wells of the plate for critical experiments, or fill them with buffer to maintain a humidified environment. | |
| Unexpected agonist activity from this compound alone | Inverse agonism: Some TSHR antagonists can act as inverse agonists, reducing the basal (agonist-independent) activity of the receptor. This may be misinterpreted as agonist activity if the baseline is not properly established. | Measure the effect of this compound in the absence of any agonist to determine if it has inverse agonist properties in your system. |
| Compound interference with assay readout: this compound might directly interfere with the detection method (e.g., fluorescence, luminescence). | Run a control experiment with this compound in the absence of cells to check for any direct interference with the assay components. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 | 2.1 µM | HEK293 cells stably expressing TSHR | [5] |
| This compound Selectivity | >30 µM for LH and FSH receptors | HEK293 cells stably expressing LH and FSH receptors | [5] |
| Typical Pre-incubation Time | 20 minutes | HEK293 cells stably expressing TSHR | [1] |
| Typical Incubation for cAMP Assay | 30 - 60 minutes | Various cell lines | [6][7] |
| Typical Incubation for Radioligand Binding | 60 minutes at 30°C | Cell membranes | [8] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines a general procedure to determine the optimal pre-incubation time for this compound to achieve maximal TSHR inhibition in a cAMP assay format.
Materials:
-
Cells expressing TSHR (e.g., HEK293-TSHR)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
TSHR agonist stock solution (e.g., bovine TSH)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Multi-well plates (e.g., 96-well or 384-well, compatible with your detection method)
Procedure:
-
Cell Plating: Seed the TSHR-expressing cells into the multi-well plates at a predetermined optimal density and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A final concentration at or above the IC50 (e.g., 5-10 µM) is recommended for this experiment.
-
Pre-incubation:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate the plates for different periods (e.g., 15, 30, 60, 90, and 120 minutes) at 37°C.
-
-
Agonist Stimulation: After each respective pre-incubation time, add the TSHR agonist to the wells at a final concentration that elicits a submaximal response (e.g., EC80). Also include control wells with agonist only (no this compound) and vehicle only (no agonist or this compound).
-
Stimulation Incubation: Incubate the plates for a fixed time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the control wells (agonist only represents 0% inhibition, and vehicle only represents 100% inhibition).
-
Plot the percentage of inhibition against the pre-incubation time.
-
The optimal incubation time is the shortest time that results in the maximal and stable inhibition of the TSHR.
-
Protocol 2: TSHR Inhibition Assay (cAMP Measurement)
This protocol is for a standard TSHR inhibition assay using this compound, based on the optimized incubation time determined from Protocol 1.
Procedure:
-
Cell Plating: Seed TSHR-expressing cells in multi-well plates and culture overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound and a fixed concentration of the TSHR agonist (e.g., EC80) in assay buffer.
-
Pre-incubation: Wash the cells and pre-incubate with the this compound dilutions for the optimized time at 37°C.
-
Agonist Stimulation: Add the TSHR agonist to the wells and incubate for the standard stimulation time (e.g., 30-60 minutes) at 37°C.
-
cAMP Detection: Measure intracellular cAMP levels using your chosen detection method.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal this compound incubation time.
Caption: Troubleshooting logic for low TSHR inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. crinetics.com [crinetics.com]
- 3. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
How to minimize variability in ML224 experimental results
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize variability in experimental results when using ML224, a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1][2] It functions as an allosteric inverse agonist, meaning it binds to a site on the receptor different from the hormone binding site and inhibits both basal and TSH-stimulated receptor activity.[3] Its primary action is to block the TSH-induced signaling cascade, making it a valuable tool for studying Graves' disease and other thyroid-related disorders.[1]
Q2: What is the most critical factor to consider when preparing this compound for an experiment?
A2: The most critical factor is the stability of this compound in solution. Multiple suppliers explicitly state that solutions are unstable and must be prepared fresh for each experiment.[1] Using improperly stored or old solutions is a major source of variability and can lead to a significant loss of inhibitory activity.
Q3: What solvent should I use for this compound and what are the recommended storage conditions for the powder form?
A3: this compound powder is soluble in DMSO. For in vitro experiments, a high-concentration stock solution (e.g., 100 mg/mL) can be prepared in DMSO.[4] The powder form of this compound should be stored at -20°C, where it is stable for at least two to three years.[1][4]
Q4: Which cell lines are appropriate for studying this compound's antagonist activity?
A4: The most common cell lines are Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected to express the human TSHR.[4][5][6] These provide a robust and reproducible system for measuring TSHR-specific signaling. Primary cultures of human thyrocytes can also be used for more physiologically relevant studies.[3]
Q5: What is the primary signaling pathway and readout for a TSHR antagonist assay?
A5: The TSH receptor primarily couples to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8][9] Therefore, the most common and direct readout for TSHR activity is the measurement of intracellular cAMP levels. This can be done using various methods, including luciferase reporter gene assays,[5][6] ELISA-based cAMP kits,[4] or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[4]
Experimental Protocols & Data
General Protocol: In Vitro TSHR Antagonist Assay
This protocol outlines a typical experiment to measure the inhibitory effect of this compound on TSH-stimulated cAMP production in TSHR-expressing cells.
1. Cell Culture and Plating:
- Culture CHO or HEK293 cells stably expressing the human TSHR in appropriate media.
- Seed cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Compound Preparation (this compound):
- Prepare a fresh stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES) to create a concentration-response curve.
3. Antagonist Pre-incubation:
- Remove growth medium from the cells.
- Add the diluted this compound solutions to the cells and pre-incubate for 20-60 minutes at 37°C.[2] This allows the antagonist to bind to the receptor.
4. TSH Stimulation:
- Prepare a solution of bovine TSH (bTSH) at a concentration that elicits a submaximal response (EC80 is common).
- Add the bTSH solution to the wells already containing this compound.
- Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.[10]
5. cAMP Measurement:
- Lyse the cells and measure intracellular cAMP levels using a chosen detection method (e.g., TR-FRET, ELISA, or luciferase assay).
Data Presentation: Key Experimental Parameters
To ensure reproducibility, it is crucial to standardize and report key experimental parameters.
| Parameter | Recommended Value/Condition | Source of Variability | Mitigation Strategy |
| This compound Solution | Prepare fresh for each use from powder | Degradation of compound in solution | Never use frozen or old stock solutions. |
| Cell Line | TSHR-expressing CHO or HEK293 | Cell passage number, receptor expression level | Use cells within a defined low passage range; periodically verify TSHR expression. |
| TSH Agonist | Bovine TSH (bTSH) | Lot-to-lot variability | Purchase a large batch of a single lot; perform a new dose-response curve for each new lot. |
| TSH Concentration | EC50 - EC80 | Assay window, sensitivity | Determine the EC80 concentration for each new batch of cells and TSH to ensure a robust signal for inhibition. |
| Incubation Times | 20-60 min (pre-incubation); 30-60 min (stimulation) | Signal drift, cell health | Optimize and keep incubation times consistent across all experiments. |
| Assay Readout | cAMP accumulation | Detection sensitivity, reagent stability | Follow the manufacturer's protocol for the chosen cAMP assay kit precisely. |
Visualizing Workflows and Pathways
TSHR Signaling Pathway
The diagram below illustrates the canonical Gs-protein coupled signaling pathway activated by TSH and inhibited by this compound.
Caption: TSHR signaling pathway leading to gene transcription via cAMP.
Experimental Workflow for this compound Antagonist Assay
This workflow diagram provides a step-by-step visual guide to performing a typical this compound experiment.
Caption: Standard workflow for an this compound TSHR antagonist assay.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent cell seeding.2. Pipetting errors during reagent addition.3. "Edge effects" in the plate. | 1. Ensure a homogenous single-cell suspension before plating; check cell counts.2. Use calibrated multichannel pipettes; ensure consistent tip immersion depth.3. Avoid using the outer wells of the plate or fill them with sterile buffer/media. |
| No or Weak Inhibition by this compound | 1. Degraded this compound solution. 2. TSH concentration is too high (saturating).3. Incorrect assay buffer (e.g., contains interfering substances). | 1. Discard the current solution and prepare a new one from powder immediately before use. 2. Re-run the TSH dose-response curve to confirm the EC80. Use a lower TSH concentration.3. Use a simple, validated buffer like HBSS with HEPES. |
| Inconsistent Results Between Experiments | 1. Use of this compound solutions from different days.2. High cell passage number leading to phenotype drift.3. Lot-to-lot variability in TSH, serum, or assay reagents. | 1. Strictly adhere to the "prepare fresh" rule for this compound. 2. Thaw a new, low-passage vial of cells after a set number of passages.3. Qualify new lots of critical reagents by running them in parallel with the old lot before switching. |
| Low Signal Window (Low TSH Response) | 1. Poor cell health or low receptor expression.2. Inactive TSH agonist.3. Sub-optimal incubation time. | 1. Check cell viability; use a new vial of cells. Confirm TSHR expression via a positive control.2. Use a fresh vial of TSH; verify its activity.3. Perform a time-course experiment to determine the optimal stimulation time for maximal cAMP response. |
Troubleshooting Logic Diagram
This diagram helps systematically diagnose experiments where this compound shows poor inhibitory activity.
Caption: Diagnostic flowchart for troubleshooting poor this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TSH Receptor Signaling Abrogation by a Novel Small Molecule [frontiersin.org]
- 7. Frontiers | TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Thyrotropin Receptor Stimulates Internalization-Independent Persistent Phosphoinositide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crinetics.com [crinetics.com]
Technical Support Center: Quality Control for ML224 Compound Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of the ML224 compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1] Its primary mechanism of action is to block the signaling cascade initiated by the binding of Thyroid Stimulating Hormone (TSH) to the TSHR, a G protein-coupled receptor (GPCR). This makes it a valuable tool for studying Graves' disease and other thyroid-related disorders.[1]
Q2: How should I store the solid this compound compound and its solutions?
Solid this compound powder should be stored at -20°C for long-term stability.[1] Solutions of this compound are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[1] If a stock solution must be prepared, it should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q3: What solvent should I use to prepare this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Q4: What are the expected degradation pathways for this compound?
This compound contains a thiourea (B124793) moiety, which is susceptible to degradation primarily through oxidation and hydrolysis.[2] Oxidation can lead to the formation of urea (B33335) derivatives or disulfides, while hydrolysis, especially under basic conditions, can also result in the formation of the corresponding urea.[2] The stability of thiourea-containing compounds is often pH-dependent and can be accelerated by elevated temperatures and exposure to light.[2][3]
Q5: How can I assess the purity of my this compound compound?
The purity of this compound should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from any impurities or degradation products. It is recommended to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the purity of the compound and the method used for its determination.
Troubleshooting Guides
This section provides guidance on common issues encountered during the use of this compound.
Inconsistent Experimental Results
Inconsistent results between experiments are often traced back to issues with the integrity of the this compound compound.
| Potential Cause | Recommended Action |
| Compound Degradation | Always prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Protect solutions from light and store at the recommended temperature. |
| Incorrect Concentration | Verify the calculations for your stock solution and final dilutions. Use calibrated pipettes for accurate liquid handling. |
| Solvent Effects | Ensure the final concentration of DMSO or other organic solvents is consistent across all experimental and control groups and is at a non-toxic level for your cell line. |
| Cell Culture Variability | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination. |
High-Performance Liquid Chromatography (HPLC) Analysis Issues
The following table addresses common problems observed during the HPLC analysis of this compound.
| Issue | Potential Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Incompatibility between sample solvent and mobile phase; Secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. Use a mobile phase with an appropriate pH to minimize interactions with residual silanols on the column. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Flush the column with a strong solvent. Use fresh, high-purity mobile phase solvents. Clean the injector and autosampler. |
| Baseline Drift or Noise | Contaminated mobile phase; Column degradation; Detector lamp issue. | Degas the mobile phase. Use fresh, high-purity solvents. Replace the column if it has exceeded its lifetime. Check the detector lamp's usage hours and replace if necessary. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature changes. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization may be required for your specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Solvents:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 90 20 90 21 30 | 25 | 30 |
4. Sample Preparation:
-
Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 50 µg/mL with the sample diluent.
5. Forced Degradation Studies (for method validation):
-
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves exposing this compound solutions to stress conditions such as:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heat solid compound at 105°C for 24 hours
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours
-
Protocol 2: Cell-Based Assay for Functional Validation of this compound
This protocol describes a cell-based assay to confirm the antagonistic activity of this compound on the TSH receptor by measuring the inhibition of TSH-induced cyclic AMP (cAMP) production.
1. Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human TSH receptor (CHO-TSHR).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Bovine TSH.
-
This compound.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[4]
-
384-well white opaque plates.[4]
2. Experimental Procedure:
-
Cell Seeding: Seed CHO-TSHR cells into a 384-well plate at a density of 5,000-15,000 cells per well and incubate overnight.[4][5]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.[4]
-
-
TSH Stimulation:
-
Add a concentration of bovine TSH that elicits a submaximal response (EC₈₀) to the wells containing this compound.
-
Include control wells:
-
Cells only (basal cAMP level)
-
Cells + TSH (maximal stimulated cAMP level)
-
Cells + Forskolin (to bypass the TSHR and directly activate adenylyl cyclase)
-
-
-
Incubation: Incubate the plate for a duration appropriate for the chosen cAMP assay kit (typically 30 minutes to 4 hours).[4]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.
3. Data Analysis:
-
Calculate the percentage inhibition of the TSH-induced cAMP response for each concentration of this compound.
-
Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: TSH Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for ensuring the quality and integrity of the this compound compound.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | TSH Receptor Signaling Abrogation by a Novel Small Molecule [frontiersin.org]
- 5. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor ML224 Efficacy in In Vitro Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the efficacy of ML224 in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1][2][3] Its primary mechanism of action is to block the binding of Thyroid Stimulating Hormone (TSH) to the TSHR, thereby inhibiting downstream signaling pathways.[4] The TSHR is a G protein-coupled receptor (GPCR) that, upon activation by TSH, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][6][7] this compound has an IC50 value of approximately 2.1 µM for inhibiting TSH-stimulated cAMP production.[1][3][8]
Q2: My this compound solution appears to have lost activity. What could be the cause?
A common reason for loss of this compound activity is its instability in solution.[1] It is highly recommended to prepare fresh solutions of this compound for each experiment.[1] If you must store solutions, it is best to prepare small aliquots and store them at -80°C for no longer than one year, or at -20°C for a shorter period, though fresh preparation is always optimal.[8] Repeated freeze-thaw cycles should be avoided.
Q3: I am not observing the expected inhibitory effect of this compound on cAMP production. What are some potential reasons?
Several factors could contribute to a lack of this compound efficacy in a cAMP assay:
-
Compound Instability: As mentioned, this compound is unstable in solution. Ensure you are using a freshly prepared solution.[1]
-
Incorrect Concentration: Verify the calculations for your dilutions. An error in concentration can lead to apparently poor efficacy.
-
Cell Health and Density: Ensure your cells are healthy and plated at the optimal density for your specific assay. Overly confluent or stressed cells may not respond appropriately.
-
Assay-Specific Issues: The specific cAMP assay being used can have its own sources of error. For example, in luciferase-based reporter assays, other compounds in your experiment could interfere with the luciferase enzyme.
-
Constitutive Receptor Activity: The TSHR exhibits a significant level of basal, or constitutive, activity, meaning it can signal even in the absence of TSH.[6][9] this compound also acts as an inverse agonist, meaning it can inhibit this basal activity, but the experimental design needs to account for this.[6][10][11]
Q4: Can this compound affect other receptors besides the TSHR?
This compound is considered a selective TSHR antagonist. Studies have shown that it has significantly less activity at the closely related luteinizing hormone (LH) and follicle-stimulating hormone (FSH) receptors.[3][8] However, like any small molecule, off-target effects are possible, especially at higher concentrations. It is always good practice to include appropriate controls to assess for off-target effects in your experimental system.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Poor or Inconsistent this compound Potency (High IC50 Value)
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh this compound stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1] |
| Suboptimal Cell Conditions | Ensure cells are in a logarithmic growth phase and not over-confluent. Regularly check for mycoplasma contamination. Use a consistent cell passage number for all experiments. |
| Assay Interference | If using a luminescence-based cAMP assay, test for compound interference with the reporter enzyme (e.g., luciferase) in a cell-free system. |
| High TSH Concentration | In competitive antagonist assays, a high concentration of the agonist (TSH) will require a higher concentration of the antagonist (this compound) to achieve inhibition. Optimize the TSH concentration to be near its EC80 to allow for a sensitive inhibition window. |
| Presence of Serum | Serum components can bind to small molecules, reducing their effective concentration.[12][13][14] Consider reducing the serum percentage or using a serum-free medium during the this compound treatment period. |
Issue 2: High Background Signal in cAMP Assay
| Potential Cause | Troubleshooting Steps |
| High Constitutive TSHR Activity | The TSHR has high basal activity.[6][9] To measure this compound's effect on stimulated activity, ensure you have a clear baseline of unstimulated cells. To assess inverse agonism, measure the effect of this compound in the absence of TSH.[6][10][11] |
| Phosphodiesterase (PDE) Activity | PDEs degrade cAMP, which can affect the dynamic range of your assay. Consider using a PDE inhibitor, such as IBMX, to increase the cAMP signal window.[15] |
| Cell Lysis Inefficiency | Incomplete cell lysis will result in an underestimation of the total cAMP produced. Ensure your lysis buffer is effective and incubation times are sufficient. |
Issue 3: Cell Viability is Affected
| Potential Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. Run a vehicle control (DMSO only) to assess its effect on cell viability. |
| Compound Cytotoxicity | Perform a separate cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration of this compound in your specific cell line. Use concentrations below the cytotoxic threshold for your functional assays. |
Experimental Protocols
Key Experiment: In Vitro cAMP Assay for this compound Antagonist Activity
This protocol is a general guideline for a cAMP assay using HEK293 cells stably expressing the human TSHR. Optimization for your specific cell line and assay kit is recommended.
Materials:
-
HEK293 cells stably expressing human TSHR (HEK293-TSHR)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound
-
Bovine TSH (bTSH)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
96-well or 384-well white, opaque cell culture plates
Protocol:
-
Cell Seeding:
-
The day before the assay, seed HEK293-TSHR cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. A typical seeding density is 20,000-40,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
On the day of the assay, prepare a fresh stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations.
-
Prepare a stock solution of bTSH in serum-free medium. The final concentration of bTSH should be at its EC80 (the concentration that gives 80% of the maximal cAMP response), which should be determined in a separate dose-response experiment.
-
-
Assay Procedure:
-
Carefully remove the growth medium from the cells.
-
Wash the cells once with a buffered saline solution (e.g., PBS).
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 20-30 minutes at 37°C.
-
Add the bTSH solution to all wells except the no-treatment and vehicle-only controls.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by your assay kit.
-
Calculate the percentage of inhibition of the TSH-stimulated cAMP response for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
TSHR Signaling Pathway
Caption: TSHR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Poor this compound Efficacy
References
- 1. Controlling monoclonal antibody aggregation during cell culture using medium additives facilitated by the monitoring of aggregation in cell culture matrix using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid-β(1–42) Aggregation Initiates Its Cellular Uptake and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of thyrotropin receptor constitutive activity by a monoclonal antibody with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TSH receptor monoclonal antibodies with agonist, antagonist, and inverse agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Impact of Serum/Xeno‐Free Medium and Cytokine Supplementation on CAR‐T Cell Therapy Manufacturing in Stirred Tank Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significance of serum for the preservation of insulin secretion during culture [pubmed.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
Technical Support Center: Impact of Hygroscopic DMSO on ML224 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML224. The following information addresses common issues related to the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO), with a particular focus on the impact of DMSO's hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: My this compound, which previously dissolved in DMSO, is now precipitating in the stock solution. What could be the cause?
A1: This is a common issue often attributed to the hygroscopic (water-absorbing) nature of DMSO.[1] DMSO readily absorbs moisture from the atmosphere, and this increased water content can significantly decrease its ability to solvate hydrophobic compounds like this compound, leading to precipitation over time.[2] It is also possible that the concentration of this compound in your stock solution exceeds its solubility limit, especially if the DMSO has absorbed water.
Q2: I prepared a fresh stock solution of this compound in anhydrous DMSO and it dissolved perfectly. However, when I add it to my aqueous cell culture medium, a precipitate forms immediately. Why is this happening?
A2: This phenomenon, often called "salting out" or "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[3] The rapid change in solvent polarity causes the compound to precipitate. To mitigate this, consider serial dilutions of your DMSO stock solution in DMSO to a lower concentration before the final dilution into the aqueous buffer.[3]
Q3: How can I improve the solubility of this compound in my experiments?
A3: To improve the solubility of this compound, you can try the following:
-
Use fresh, anhydrous DMSO: Always use a new, unopened bottle of high-purity, anhydrous DMSO to prepare your stock solutions.[1]
-
Proper storage: Store DMSO in a tightly sealed container in a dry environment to minimize water absorption.[4][5]
-
Gentle warming and sonication: Gently warming the solution to 37°C or using a sonication bath can help dissolve the compound.[6]
-
Prepare a more dilute stock solution: If you are working with a high concentration stock, try preparing a more dilute solution.
Q4: What is the maximum concentration of DMSO that cells can tolerate in culture?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[3] However, it is crucial to include a DMSO-only control in your experiments to account for any potential solvent effects.
Troubleshooting Guides
Issue: this compound Precipitation in DMSO Stock Solution
| Potential Cause | Explanation | Recommended Solution |
| Hygroscopic DMSO | DMSO has absorbed moisture from the air, reducing its solvating power for this compound.[2] | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly in a tightly sealed container in a desiccator or dry environment.[4][5] |
| Concentration Exceeds Solubility | The intended concentration of this compound is higher than its solubility limit in the DMSO, especially if it contains water. | Prepare a more dilute stock solution of this compound. |
| Low Temperature | This compound may be less soluble at lower temperatures. | Gently warm the solution in a 37°C water bath for 5-10 minutes.[6] |
| Compound Purity | Impurities in the this compound solid may affect its solubility. | Verify the purity of your this compound compound. |
Issue: this compound Precipitation Upon Addition to Aqueous Media
| Potential Cause | Explanation | Recommended Solution |
| Rapid Change in Solvent Polarity | The abrupt shift from a high concentration of DMSO to an aqueous environment causes the hydrophobic this compound to precipitate.[3] | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[3] |
| High Final Concentration of this compound | The final concentration of this compound in the aqueous medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. |
| Final DMSO Concentration Too Low | The final concentration of DMSO in the aqueous medium is not sufficient to maintain the solubility of this compound. | While keeping cell toxicity in mind (ideally ≤ 0.1%), ensure the final DMSO concentration is adequate. This may involve preparing a more concentrated initial stock in DMSO. |
Quantitative Data
Table 1: Solubility of this compound in Anhydrous DMSO
| Solvent | Solubility |
| Anhydrous DMSO | 80 mg/mL |
Table 2: Illustrative Impact of Water Content on this compound Solubility in DMSO *
| Water Content in DMSO (%) | Expected this compound Solubility | Observation |
| 0 (Anhydrous) | High | Clear Solution |
| 5 | Moderate | May remain dissolved, risk of precipitation |
| 10 | Low | Likely to precipitate |
| 20 | Very Low | Significant precipitation |
*Disclaimer: The data in this table is illustrative and represents the expected trend based on the known hygroscopic properties of DMSO and the hydrophobic nature of this compound. Specific experimental data on the solubility of this compound in DMSO with varying water content is not currently available.
Experimental Protocols
Protocol 1: Proper Handling and Storage of Anhydrous DMSO
-
Procurement: Purchase anhydrous DMSO in small, sealed containers to minimize the volume exposed to air once opened.
-
Storage: Store unopened containers in a cool, dry place away from direct sunlight.[5] Once opened, store the container in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel).
-
Handling: When dispensing DMSO, work quickly to minimize its exposure to atmospheric moisture.[4] Use a dry, clean pipette or syringe. Tightly reseal the container immediately after use.
-
Avoid Contamination: Do not return any unused DMSO to the original container.
Protocol 2: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Equilibrate the this compound solid and anhydrous DMSO to room temperature. b. Weigh the desired amount of this compound solid in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 525.59 g/mol , dissolve 5.26 mg in 1 mL of DMSO). d. Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C or sonicate for short intervals. e. Visually inspect the solution to ensure there is no precipitate. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize water absorption. Store aliquots at -20°C or -80°C.
Protocol 3: General Method for Assessing this compound Solubility
-
Preparation: Prepare a series of dilutions of this compound in anhydrous DMSO in clear glass vials.
-
Observation: Visually inspect each vial for any signs of precipitation or cloudiness against a dark background.
-
Incubation: Incubate the vials at room temperature for a set period (e.g., 24 hours) and re-examine for any precipitation.
-
Determination: The highest concentration that remains a clear solution after the incubation period is considered the approximate solubility under those conditions. For more precise measurements, analytical techniques such as HPLC can be used.
Visualizations
Caption: Impact of DMSO Hygroscopicity on this compound Solubility.
Caption: Troubleshooting Workflow for this compound Solubility Issues.
References
- 1. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 2. ziath.com [ziath.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 6. benchchem.com [benchchem.com]
Fresh preparation of ML224 solutions for optimal activity
For optimal activity, it is strongly recommended to prepare ML224 solutions fresh for each experiment. this compound in solution is unstable and should not be stored for long periods. This guide provides detailed protocols and troubleshooting advice to ensure the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1][2] The TSHR is a G protein-coupled receptor (GPCR) that, when activated by Thyroid Stimulating Hormone (TSH), primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that leads to the synthesis and release of thyroid hormones.[3][4] this compound blocks this signaling cascade by binding to the TSHR, thereby preventing its activation by TSH. This makes it a valuable tool for studying Graves' disease and other thyroid-related disorders.[1][2]
Q2: What is the solubility of this compound? A2: this compound is insoluble in water. However, it is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥17.05 mg/mL and in ethanol (B145695) at ≥2.4 mg/mL with gentle warming.[5] For most in vitro cell-based assays, DMSO is the recommended solvent for preparing stock solutions.
Q3: How should I store this compound? A3: The solid powder form of this compound should be stored at -20°C, where it can be stable for up to three years.[1] Solutions of this compound are unstable and should be prepared fresh immediately before use. [1] Long-term storage of this compound in any solvent is not recommended.
Q4: Can I store this compound stock solutions in DMSO? A4: While it is highly recommended to prepare solutions fresh, if very short-term storage is absolutely necessary, a concentrated stock in anhydrous DMSO can be stored at -80°C. However, the stability is not guaranteed, and fresh preparation is always the best practice for optimal and reproducible results. Avoid repeated freeze-thaw cycles.
Q5: What is the IC50 of this compound? A5: this compound has a reported IC50 value of 2.1 µM for the inhibition of TSH receptor activation.[1][2]
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 525.59 g/mol | |
| IC50 | 2.1 µM | For TSH Receptor antagonism[1][2] |
| Solubility in DMSO | ≥17.05 mg/mL | Sonication or gentle warming may assist dissolution[5] |
| Solubility in Ethanol | ≥2.4 mg/mL | Requires gentle warming and sonication[5] |
| Solubility in Water | Insoluble | |
| Storage (Powder) | -20°C for up to 3 years | Keep desiccated[1] |
| Storage (Solution) | Not Recommended | Prepare fresh for each experiment[1] |
Experimental Protocols
Protocol for Fresh Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol provides a method for preparing a 10 mM stock solution, which can then be serially diluted to the desired final concentration for your experiment.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 5.26 mg of this compound (Calculation: 525.59 g/mol * 0.010 mol/L * 0.001 L = 0.005256 g or 5.26 mg).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously. If necessary, use a bath sonicator for a few minutes to ensure the compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Immediate Use: Proceed immediately to the next step of diluting the stock solution in your cell culture medium. Do not store the DMSO stock.
Protocol for Preparing Working Solutions in Cell Culture Media
Important: Hydrophobic compounds like this compound can precipitate when diluted into aqueous solutions like cell culture media. The following steps are designed to minimize this "crashing out" effect.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C. Using cold media will decrease the solubility of this compound.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of media, perform a stepwise or serial dilution.
-
Intermediate Dilution (Optional but Recommended): First, create an intermediate dilution of your 10 mM stock in pre-warmed media. For example, add 10 µL of your 10 mM stock to 990 µL of media to get a 100 µM solution.
-
Final Dilution: Add the freshly made stock solution dropwise into the pre-warmed cell culture medium while gently swirling or vortexing the tube. This rapid dispersion helps to prevent the formation of localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not fully dissolve in DMSO. | Insufficient mixing or sonication. Water contamination in DMSO. | Vortex for a longer duration. Use a bath sonicator for 5-10 minutes. Use fresh, anhydrous DMSO, as it is hygroscopic. |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | The compound's aqueous solubility limit has been exceeded ("crashing out"). The cell culture medium is too cold. Rapid addition of the concentrated stock. | Decrease the final working concentration of this compound. Always use pre-warmed (37°C) medium. Add the DMSO stock dropwise to the medium while gently swirling. Perform a serial dilution in the medium instead of a single large dilution. |
| The media appears clear initially but becomes cloudy or forms a precipitate after incubation. | Delayed precipitation due to temperature changes or interaction with media components. Evaporation of media in the incubator leading to increased compound concentration. | Minimize the time plates are outside the incubator. Use a well-buffered medium (e.g., with HEPES). Ensure proper humidification in the incubator and use low-evaporation lids. |
| High background or off-target effects observed in the assay. | The final DMSO concentration is too high, causing cellular stress or toxicity. | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Always include a DMSO-only vehicle control to assess the effect of the solvent on the cells. |
Visualizations
Caption: TSH Receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and using fresh this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro [frontiersin.org]
- 3. Frontiers | The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation [frontiersin.org]
- 4. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk Between cAMP and Phosphoinositide System in Signal Transduction Pathways Through TSH Receptor. [e-enm.org]
Technical Support Center: Mitigating ML224 Precipitation in Aqueous Solutions
Welcome to the technical support center for ML224. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous solutions during experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of this TSH receptor antagonist in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility of this compound has been exceeded due to a high final concentration. | - Decrease the final concentration of this compound in your working solution.- Perform serial dilutions to determine the highest workable concentration without precipitation. |
| Localized high concentration of this compound during dilution. | - Add the this compound DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and thorough mixing.[1] | |
| The final concentration of DMSO is too low to maintain solubility. | - While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5% or 1%) may be necessary.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2] | |
| Precipitation in the aqueous working solution over time. | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh working solutions immediately before use.[3] Long-term storage of aqueous this compound solutions is not recommended.[4] |
| Changes in temperature affecting solubility. | - Ensure that both the DMSO stock and the aqueous buffer are at the same temperature (e.g., room temperature) before mixing.[1] | |
| Inconsistent results or lower than expected bioactivity. | Micro-precipitation of this compound is occurring, which may not be visible to the naked eye, leading to a lower effective concentration. | - After preparing the working solution, centrifuge it at high speed and test the supernatant to ensure the compound is fully dissolved.- Visually inspect the solution against a light source for any signs of turbidity or particulate matter. |
| Precipitation is observed in specific buffers but not others. | The pH, ionic strength, or specific components of the buffer are affecting this compound's solubility. | - The solubility of compounds with ionizable groups can be pH-dependent.[2] While the specific pH-solubility profile for this compound is not published, you can experimentally determine the optimal pH for your assay.- The composition of the buffer can influence solubility.[5] If possible, test the solubility of this compound in a few different buffer systems suitable for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with reported solubilities of ≥17.05 mg/mL to 100 mg/mL.[6][7]
Q2: How should I store my this compound stock solution?
A2: this compound powder can be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO should be stored at -80°C and are stable for up to one year.[8] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the aqueous solubility of this compound?
A3: this compound is practically insoluble in water.[6] However, it can be formulated in aqueous solutions with the help of co-solvents. One published in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which yields a solubility of 3.3 mg/mL.[8]
Q4: Can I increase the aqueous solubility of this compound by adjusting the pH?
A4: The solubility of many organic molecules can be influenced by pH, especially if they have acidic or basic functional groups.[6][9] For compounds with basic anions, solubility tends to increase as the pH decreases.[6] The exact pH-solubility profile for this compound has not been detailed in the available literature. It is recommended to experimentally determine the optimal pH for your specific application if you suspect pH-dependent solubility.
Q5: My this compound precipitated after I diluted my DMSO stock in my cell culture medium. What should I do?
A5: This is a common issue with hydrophobic compounds. First, do not use the solution with the precipitate. Prepare a fresh dilution. Try lowering the final concentration of this compound. You can also try adding the DMSO stock to the medium while gently vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.[1] Ensure the final DMSO concentration in your experiment is consistent across all conditions, including a vehicle control.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent/Vehicle | Solubility | Notes |
| Water | Insoluble | [6] |
| DMSO | ≥17.05 mg/mL | [6] |
| DMSO | 80 mg/mL (152.21 mM) | Sonication is recommended.[8] |
| DMSO | 100 mg/mL (190.26 mM) | Ultrasonic assistance.[7] |
| Ethanol | ≥2.4 mg/mL | Requires gentle warming and sonication.[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (6.28 mM) | Sonication is recommended.[8] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a general method for diluting a DMSO stock solution of this compound into an aqueous buffer to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 525.59 g/mol ).
-
Weigh the this compound powder and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.[7][8]
-
-
Prepare the Aqueous Working Solution:
-
Bring the this compound DMSO stock solution and the aqueous buffer to room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Place the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer at a medium speed, add the calculated volume of the this compound DMSO stock solution dropwise into the buffer.[1]
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation or turbidity.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: TSH Receptor Signaling Pathway.[10][11]
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. This compound | 1338824-21-7 | MOLNOVA [molnova.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ML224 and Methimazole for the Treatment of Hyperthyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ML224 and the established drug, methimazole (B1676384), for the treatment of hyperthyroidism. While direct comparative studies are not yet available, this document synthesizes the current experimental data to offer insights into their distinct mechanisms of action, efficacy in preclinical models, and the methodologies used for their evaluation.
Introduction
Hyperthyroidism is a prevalent endocrine disorder characterized by the excessive production of thyroid hormones. The primary cause of endogenous hyperthyroidism is Graves' disease, an autoimmune condition where stimulating autoantibodies continuously activate the thyroid-stimulating hormone receptor (TSHR), leading to uncontrolled thyroid hormone synthesis and release. For decades, the mainstay of antithyroid drug therapy has been the thionamides, such as methimazole, which inhibit thyroid hormone synthesis. However, emerging therapeutic strategies are exploring novel targets, including the TSHR itself. This guide focuses on a comparative analysis of methimazole and this compound, a small molecule TSHR antagonist.
Mechanisms of Action
This compound and methimazole employ fundamentally different mechanisms to reduce thyroid hormone levels, targeting distinct steps in the thyroid hormone synthesis and regulation pathway.
Methimazole: Inhibition of Thyroid Peroxidase (TPO)
Methimazole's therapeutic effect stems from its potent inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[1][2][3][4] TPO is responsible for two critical steps in thyroid hormone synthesis: the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein. By blocking TPO, methimazole effectively curtails the production of new thyroid hormones. It is important to note that methimazole does not affect the release of pre-existing thyroid hormones, hence the clinical effects may take several weeks to manifest.[1]
This compound: Antagonism of the TSH Receptor (TSHR)
This compound (also known as ANTAG3 or NCGC00242364) represents a newer class of compounds that act as selective antagonists of the TSH receptor.[1][2][5][6] In Graves' disease, the TSHR is aberrantly stimulated by autoantibodies. This compound blocks this stimulation, thereby directly addressing the root cause of hyperthyroidism in this condition. By preventing the activation of the TSHR, this compound inhibits the downstream signaling cascade that leads to thyroid hormone production and release.[1][6]
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflows
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and methimazole from preclinical studies. It is crucial to note that these data are not from head-to-head comparative studies and were generated in different experimental settings, which limits direct comparison.
In Vitro Potency
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound (ANTAG3) | TSH Receptor | cAMP Assay | HEK293 cells expressing hTSHR | 2.1 µM | [1] |
| Methimazole | Thyroid Peroxidase | Amplex UltraRed Assay | Rat Thyroid Microsomes | ~1-10 µM | [7] |
In Vivo Efficacy in Mouse Models of Hyperthyroidism
This compound (ANTAG3)
| Animal Model | Treatment | Duration | Key Findings | Reference |
| TRH-stimulated female BALB/c mice | ANTAG3 (NCGC00242364) | 3 days | - 44% reduction in serum free T4- 75% reduction in TPO mRNA- 83% reduction in NIS mRNA | [1] |
| M22 (stimulating antibody)-treated female BALB/c mice | ANTAG3 (NCGC00242364) | 3 days | - 38% reduction in serum free T4- 40% reduction in TPO mRNA- 73% reduction in NIS mRNA | [1] |
Methimazole
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Hyperthyroid Cats | Methimazole (2.5-5 mg/day) | Long-term | - Effective in maintaining euthyroidism | [8] |
| Hyperthyroid Rats | Methimazole | - | - Dose-dependent decrease in thyroid hormones | [7] |
Experimental Protocols
Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
This protocol is a generalized summary based on established methods for assessing TPO inhibition.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., methimazole) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of Amplex UltraRed reagent and hydrogen peroxide (H₂O₂) in the appropriate assay buffer.
-
Prepare thyroid microsomes from animal thyroid glands or use a recombinant TPO source.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the TPO preparation to each well and incubate for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the Amplex UltraRed/H₂O₂ working solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to a vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
TSH Receptor (TSHR) Antagonism Assay (cAMP Measurement)
This protocol is a generalized summary for evaluating TSHR antagonists.
-
Cell Culture:
-
Culture a cell line stably expressing the human TSHR (e.g., CHO-K1 or HEK293) in appropriate growth medium.
-
Seed the cells into a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with an assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of TSH or a stimulating TSHR antibody.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Calculate the percent inhibition of TSH-stimulated cAMP production for each concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Discussion and Future Directions
Methimazole is a well-established and effective treatment for hyperthyroidism, with a long history of clinical use. Its mechanism of action, the inhibition of TPO, is well-understood. However, it is not curative, and relapse can occur after discontinuation of therapy.
This compound, as a TSHR antagonist, offers a novel and targeted approach, particularly for Graves' disease, by directly blocking the pathogenic stimulus. The preclinical data for this compound (ANTAG3) are promising, demonstrating in vivo efficacy in reducing thyroid hormone levels in mouse models of hyperthyroidism.[1]
Key Differences and Potential Implications:
-
Target Specificity: Methimazole targets an enzyme common to all thyroid hormone synthesis, while this compound specifically targets the TSHR, which is particularly relevant to the pathophysiology of Graves' disease.
-
Onset of Action: The onset of action for methimazole is delayed as it only prevents the synthesis of new hormones. This compound, by blocking the TSHR, might have a more rapid effect on inhibiting both synthesis and release, although this requires further investigation.
-
Potential for Disease Modification: By directly targeting the autoimmune stimulus in Graves' disease, TSHR antagonists like this compound may have the potential to be disease-modifying, a characteristic not typically associated with methimazole.
Future Research:
The development of TSHR antagonists like this compound is still in its early stages. To fully assess their therapeutic potential relative to established treatments like methimazole, further research is essential, including:
-
Direct Comparative Studies: Head-to-head preclinical and eventually clinical studies are needed to directly compare the efficacy, safety, and long-term outcomes of this compound and methimazole.
-
Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are required to determine its drug-like properties and appropriate dosing regimens.
-
Long-term Efficacy and Safety: Long-term studies are necessary to evaluate the potential for remission, relapse rates, and any unforeseen side effects associated with chronic TSHR antagonism.
Conclusion
Methimazole remains the cornerstone of antithyroid drug therapy for hyperthyroidism. However, the development of TSHR antagonists such as this compound represents a significant advancement in the field, offering a targeted therapeutic strategy for Graves' disease. While the currently available data for this compound is promising, it is still in the preclinical phase. Rigorous comparative studies are warranted to establish the relative efficacy and safety of this compound compared to methimazole and to determine its potential role in the future management of hyperthyroidism. This guide provides a foundation for understanding the current state of knowledge and highlights the key areas for future investigation in this evolving area of endocrine research.
References
- 1. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 4. Hyperthyroidism in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 5. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transdermal application of methimazole in hyperthyroid cats: a long-term follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML224 and Propylthiouracil in Targeting the Thyroid-Stimulating Hormone Receptor Pathway
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of therapeutic agents is paramount. This guide provides a detailed comparison of two compounds, ML224 and propylthiouracil (B1679721) (PTU), often discussed in the context of thyroid function modulation. While both are used to reduce thyroid hormone levels, their mechanisms of action are fundamentally different. This compound is a direct antagonist of the thyroid-stimulating hormone receptor (TSHR), whereas propylthiouracil inhibits the downstream synthesis of thyroid hormones.
This guide will delve into their distinct modes of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
Key Characteristics and Mechanism of Action
This compound is a selective small-molecule antagonist of the TSHR.[1][2][3][4] It functions by directly binding to the TSHR and inhibiting its activation by thyroid-stimulating hormone (TSH).[5] This blockade prevents the initiation of the intracellular signaling cascade that leads to thyroid hormone production and release. This compound has been identified as an inverse agonist, meaning it can reduce the basal, agonist-independent activity of the TSHR.[5][6]
Propylthiouracil, a thiourea (B124793) antithyroid agent, does not directly interact with the TSHR.[7][8][9] Instead, its primary mechanism involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[7][8][9][10][11] By blocking TPO, PTU prevents the iodination of tyrosine residues on thyroglobulin, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3).[7][9][10] Additionally, PTU inhibits the peripheral conversion of T4 to the more potent T3.[7][8][10][11]
| Feature | This compound | Propylthiouracil (PTU) |
| Primary Target | Thyroid-Stimulating Hormone Receptor (TSHR) | Thyroid Peroxidase (TPO) |
| Mechanism of Action | Selective TSHR antagonist and inverse agonist[1][5] | Inhibition of thyroid hormone synthesis by blocking TPO; inhibition of peripheral T4 to T3 conversion[7][8][9][10][11] |
| Potency (IC50) | 2.1 µM for TSHR antagonism[1][2][3][4] | Not applicable for TSHR antagonism |
| Primary Use | Research tool for studying Graves' disease and other thyroid disorders[1][2] | Treatment of hyperthyroidism, including Graves' disease[7][10][12] |
| Selectivity | Selective for TSHR over LH and FSH receptors[1] | Acts on TPO and 5'-deiodinase[10] |
In Vivo Effects
| Compound | Animal Model | Dosage and Administration | Key Findings |
| This compound | Female BALB/c mice | 2 mg/mice; intraperitoneal via osmotic pump; single daily for 3 days[1] | Lowered serum free T4 levels by 44% and thyroidal mRNAs for TPO and NIS by 75% and 83%, respectively, in mice continuously stimulated by TRH.[1] In mice stimulated with the TSHR-stimulating antibody M22, this compound lowered serum free T4 by 38%.[13] |
| Propylthiouracil | Rats | 0.001% in drinking water of the dam[14] | Depressed serum T4 concentration to 25% of controls.[14] In a hyperthyroidism-induced rat model, 10 mg/kg orally reduced elevated T4 and T3 levels.[15] |
Signaling Pathways and Points of Intervention
The TSH receptor, a G protein-coupled receptor, primarily signals through the Gsα and Gq/11 pathways.[16][17][18][19] Activation of Gsα leads to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[18][20] The Gq/11 pathway activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[17][18]
This compound acts at the level of the TSH receptor, preventing the initiation of these signaling cascades. Propylthiouracil acts downstream, inside the thyroid follicular cell, to inhibit the synthesis of thyroid hormones.
Experimental Protocols
Evaluating TSHR Antagonism: cAMP Accumulation Assay
A common in vitro method to determine the potency of a TSHR antagonist like this compound is the cAMP accumulation assay.
Objective: To measure the ability of a compound to inhibit TSH-stimulated cAMP production in cells expressing the TSHR.
Materials:
-
HEK293 cells stably expressing the human TSHR (HEK-TSHR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Bovine TSH (bTSH).
-
Test compound (e.g., this compound).
-
cAMP assay kit (e.g., chemiluminescent immunoassay).
Procedure:
-
Cell Culture: Seed HEK-TSHR cells in 24-well plates and culture overnight.[21]
-
Pre-incubation: Wash cells with HBSS/HEPES and then incubate for 30 minutes in HBSS/HEPES.[21]
-
Treatment: Incubate the cells with varying concentrations of the test compound (this compound) for a defined period (e.g., 20 minutes) in the presence of IBMX.[1][22]
-
Stimulation: Add a fixed concentration of bTSH (e.g., EC80 concentration) to the wells and incubate for an additional period (e.g., 30-60 minutes) at 37°C.[21][22][23]
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.[22]
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates according to the manufacturer's protocol for the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal TSH-stimulated cAMP response.
Experimental Workflow for TSHR Antagonist Characterization
The discovery and characterization of a novel TSHR antagonist involves a multi-step process.
Conclusion
This compound and propylthiouracil represent two distinct strategies for mitigating the effects of an overactive thyroid. This compound is a direct, selective TSHR antagonist, making it a valuable research tool and a potential therapeutic for conditions driven by TSHR activation, such as Graves' disease.[1][5] Propylthiouracil, a long-established clinical drug, acts downstream by inhibiting the enzymatic machinery responsible for thyroid hormone synthesis.[7][8] This fundamental difference in their mechanism of action is crucial for researchers and clinicians to consider when designing experiments or therapeutic strategies. The continued investigation of direct TSHR antagonists like this compound may offer more targeted approaches to managing thyroid disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 12. Propylthiouracil (Propylthiouracil Tablet): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of propylthiouracil dose on serum thyroxine, growth, and weaning in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 21. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
A Comparative Guide to Small Molecule TSHR Inhibitors: Alternatives to ML224
For Researchers, Scientists, and Drug Development Professionals
The thyroid-stimulating hormone receptor (TSHR) is a key therapeutic target for managing Graves' disease and other thyroid-related disorders. ML224 has been identified as a selective TSHR antagonist with an IC50 of 2.1 µM[1]. This guide provides a comparative overview of alternative small molecule inhibitors of TSHR, presenting key performance data, detailed experimental methodologies for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of Small Molecule TSHR Inhibitors
The following table summarizes the in vitro potency of various small molecule TSHR inhibitors, providing a direct comparison of their half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
| Compound Name | IC50 (Human TSHR) | Selectivity Notes | Reference(s) |
| This compound | 2.1 µM | Selective over LH and FSH receptors (>30 µM)[1][2]. | [1][2] |
| NCGC00229600 | Not explicitly stated as a direct IC50 for TSH stimulation, but inhibits basal cAMP production by 53% at 30 µM. It is described as a potent inverse agonist.[3] | Allosteric inverse agonist that inhibits both TSH and stimulating antibody activation[1][4][5]. | [3][4][5] |
| Org 274179-0 | Nanomolar range (e.g., 2-5 nM in FRTL-5 cells, 22 nM for basal cAMP in CHO cells)[6][7]. | Potent and allosteric antagonist. Also shows activity at the FSH receptor (IC50 = 17 nM)[6][7]. | [6][7][8] |
| VA-K-14 | 12.3 µM | Weakly antagonistic for LH/FSHRs[1][9][10]. | [1][9][10] |
| SYD5115 | 62 nM | Potent and orally bioavailable. Shows some activity at the hFSH-R (IC50 = 259 nM) but highly selective over hLH-R (>10 µM)[3][11][12]. | [3][11][12] |
| TSHR antagonist S37a | ~20 µM | Highly selective for TSHR over LH and FSH receptors[13]. | [13][14] |
TSHR Signaling Pathways
The TSHR, a G protein-coupled receptor (GPCR), primarily signals through two main pathways upon activation by TSH: the Gs-cAMP pathway and the Gq-PLC pathway. Understanding these pathways is crucial for designing and interpreting functional assays for TSHR inhibitors.
Experimental Protocols
Accurate evaluation of TSHR inhibitors relies on robust and reproducible in vitro functional assays. Below are detailed protocols for two key assays used to determine the potency and efficacy of these compounds.
Cyclic AMP (cAMP) Functional Assay
This assay measures the ability of a compound to inhibit TSH-induced production of cyclic AMP, a key second messenger in the Gs pathway.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR are commonly used.
-
Culture cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and alternatives) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
On the day of the assay, remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted compounds to the cells and pre-incubate for 20-30 minutes at 37°C. This allows the inhibitors to bind to the receptor.
3. TSH Stimulation:
-
Prepare a solution of bovine TSH (bTSH) at a concentration that elicits a submaximal response (e.g., EC80) in the assay buffer. The buffer should also contain a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at 0.5-1 mM or rolipram (B1679513) at 20 µM to prevent the degradation of cAMP[15][16].
-
Add the TSH solution to the wells containing the pre-incubated compounds.
4. Incubation and Lysis:
-
Incubate the plate for 60 minutes at 37°C.
-
After incubation, aspirate the medium and lyse the cells using a lysis buffer provided with a cAMP detection kit.
5. cAMP Detection:
-
Quantify the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout (e.g., HTRF, LANCE, or AlphaScreen).
-
Generate dose-response curves and calculate the IC50 values for each inhibitor.
Inositol (B14025) Monophosphate (IP-1) Functional Assay
This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of the Gq-PLC signaling pathway.
1. Cell Culture and Seeding:
-
Use a cell line stably expressing the human TSHR, similar to the cAMP assay.
-
Seed cells into appropriate multi-well plates and incubate for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the TSHR inhibitors in the stimulation buffer provided with the IP-One HTRF kit.
-
Remove the culture medium, wash the cells, and add the diluted compounds. Pre-incubate for 15-30 minutes at 37°C.
3. TSH Stimulation:
-
Prepare a TSH solution in the stimulation buffer. The buffer will contain LiCl to inhibit the degradation of IP-1.
-
Add the TSH solution to the wells.
4. Incubation and Lysis:
-
Incubate the plate for the optimized stimulation time (typically 30-60 minutes) at 37°C.
-
Lyse the cells by adding the detection reagents (IP1-d2 conjugate and anti-IP1 Eu-cryptate antibody) directly to the wells.
5. IP-1 Detection:
-
Incubate the plate for 1 hour at room temperature to allow for the competitive immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP-1 produced.
-
Calculate IC50 values from the resulting dose-response curves.
Experimental Workflow
The discovery and characterization of novel TSHR inhibitors typically follow a structured workflow, from initial high-throughput screening to in vivo validation.
This guide provides a foundational comparison of small molecule TSHR inhibitors as alternatives to this compound. The presented data and protocols are intended to aid researchers in the selection and evaluation of compounds for further investigation in the development of novel therapeutics for thyroid diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. NCGC00229600 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Org 274179-0 | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SYD5115 | TSH-R antagonist | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TSHR antagonist S37a | CAS#:2143452-20-2 | Chemsrc [chemsrc.com]
- 15. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Comparative Efficacy of ML224 and Other TSHR Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of ML224 and other thyroid-stimulating hormone receptor (TSHR) antagonists, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics for TSHR-related disorders such as Graves' disease.
The thyroid-stimulating hormone receptor (TSHR) is a key G protein-coupled receptor (GPCR) that regulates thyroid function. Its aberrant activation by autoantibodies leads to Graves' disease, characterized by hyperthyroidism and potential extrathyroidal manifestations like Graves' orbitopathy. The development of TSHR antagonists is a promising therapeutic strategy to directly target the underlying cause of this autoimmune disorder. This guide focuses on the comparative efficacy of the small molecule antagonist this compound and other notable TSHR antagonists.
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of TSHR antagonists is primarily evaluated by their ability to inhibit TSH- or thyroid-stimulating antibody (TSAb)-induced intracellular signaling, most commonly the cyclic adenosine (B11128) monophosphate (cAMP) pathway. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Alias(es) | Antagonist Type | Assay System | Stimulus | IC50 | Reference(s) |
| This compound | NCGC00242364, ANTAG3 | Small molecule | HEK293 cells expressing hTSHR | Bovine TSH | 2.1 µM | [1][2] |
| VA-K-14 | - | Small molecule | CHO cells expressing hTSHR and CRE-luciferase | Bovine TSH | 12.3 µM | [3][4] |
| S37a | - | Small molecule | HEK293 cells expressing hTSHR | Thyrotropin | ~20 µM | [5] |
| TSHRant-1 | - | Small molecule | Cells expressing hTSHR | M22 (TSAb) | pKb = 7.49 (33 nM) | [6] |
| K1-70 | - | Human monoclonal antibody | CHO cells expressing hTSHR | M22 (TSAb) | Near complete inhibition at 0.1 µg/mL | [1][3][7][8][9][10][11] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as cell lines, stimulus concentrations, and assay formats.
In Vivo Efficacy and Preclinical Data
In vivo studies are crucial for evaluating the therapeutic potential of TSHR antagonists. These studies typically involve animal models of Graves' disease or hyperthyroidism.
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound (as ANTAG3) | Female BALB/c mice with TRH-induced hyperthyroidism | Lowered serum free T4 by 44% and reduced thyroidal mRNAs for TPO and NIS by 75% and 83%, respectively. | [12] |
| This compound (as ANTAG3) | Female BALB/c mice stimulated with M22 (TSAb) | Lowered serum free T4 by 38% and reduced mRNAs for NIS and TPO by 73% and 40%, respectively. | [12] |
| S37a | Mice | Showed no toxicity and a remarkable 53% oral bioavailability. | [13][] |
| TSHRant-1 | Rat model of hyperthyroidism (M22-induced) | Dose-dependently suppressed M22-stimulated T4 levels following oral administration. | [6][15] |
| K1-70 | Phase I Clinical Trial in Graves' disease patients | Well-tolerated; single doses led to decreased fT3 and fT4 levels, with TSH levels progressing into the hypothyroid range. Clinically significant improvements in symptoms of both Graves' disease and Graves' orbitopathy were observed. | [1][7][8][9][10] |
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms and experimental designs is critical for interpreting the efficacy data.
TSHR Signaling Pathway
The TSH receptor, upon activation by TSH or TSAbs, primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the production of cAMP, which in turn activates Protein Kinase A (PKA) and subsequent downstream cellular responses, including thyroid hormone synthesis and secretion.
Caption: TSH Receptor Signaling Cascade.
Experimental Workflow: In Vitro Antagonist Screening
The general workflow for identifying and characterizing TSHR antagonists in vitro involves a multi-step process, starting from a high-throughput screen to more detailed functional assays.
Caption: In Vitro TSHR Antagonist Screening Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell-Based cAMP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the TSH-induced production of cAMP.
-
Cell Culture: HEK293 cells stably expressing the human TSHR are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 50,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity. Cells are then pre-incubated with varying concentrations of the antagonist (e.g., this compound) for 20-30 minutes at 37°C.
-
Stimulation: An EC80 concentration of a TSHR agonist (e.g., bovine TSH or M22) is added to the wells, and the plates are incubated for an additional 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated relative to the agonist-only control, and the IC50 value is determined by fitting the data to a dose-response curve.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity downstream of cAMP signaling.
-
Cell Line: A stable cell line co-expressing the human TSHR and a luciferase reporter gene under the control of a cAMP response element (CRE) promoter is used (e.g., CHO-CRE-Luc).
-
Cell Plating: Cells are seeded in 96-well or 384-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-incubated with the test antagonist at various concentrations for a defined period.
-
Stimulation: A TSHR agonist is added to the wells to stimulate the cAMP pathway, leading to the activation of CREB and subsequent expression of luciferase. The incubation period typically ranges from 4 to 6 hours.
-
Luciferase Activity Measurement: A luciferase assay reagent (e.g., Bright-Glo™ or Dual-Glo®) is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of gene expression, is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in luciferase signal compared to the agonist-stimulated control. IC50 values are calculated from the dose-response curves.[16][17][18]
Conclusion
The landscape of TSHR antagonists is evolving, with several promising candidates demonstrating significant in vitro and in vivo efficacy. This compound stands as a well-characterized small molecule antagonist with micromolar potency. Other small molecules like TSHRant-1 and S37a show promise with nanomolar to micromolar activities and favorable preclinical profiles. The monoclonal antibody K1-70 has shown encouraging results in a phase I clinical trial, highlighting the potential of biologic-based therapies.
The choice of an antagonist for further research and development will depend on a variety of factors, including potency, selectivity, oral bioavailability, and the specific therapeutic application. The data and protocols presented in this guide are intended to provide a solid foundation for the comparative evaluation of these important therapeutic agents.
References
- 1. TSH receptor specific monoclonal autoantibody K1-70TM targeting of the TSH receptor in subjects with Graves' disease and Graves' orbitopathy-Results from a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 3. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TSHR antagonist S37a | CAS#:2143452-20-2 | Chemsrc [chemsrc.com]
- 6. crinetics.com [crinetics.com]
- 7. TSH receptor specific monoclonal autoantibody K1‐70TM targeting of the TSH receptor in subjects with Graves' disease and Graves' orbitopathy—Results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. In vivo effects of a human thyroid-stimulating monoclonal autoantibody (M22) and a human thyroid-blocking autoantibody (K1-70) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FRI538 Discovery And Characterization Of Orally Bioavailable Nonpeptide Thyroid Stimulating Hormone Receptor (TSHR) Antagonists For The Treatment Of Graves’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Experimental Efficacy of ML224: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the experimental findings for ML224, a novel thyroid-stimulating hormone receptor (TSHR) antagonist, with established treatments for Graves' disease. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TSH receptor.
Executive Summary
This compound is a selective, small-molecule antagonist of the TSH receptor with a reported half-maximal inhibitory concentration (IC50) of 2.1 µM.[1] It represents a targeted approach to treating Graves' disease by directly inhibiting the overstimulation of the thyroid gland caused by autoantibodies. This contrasts with current treatments, such as Methimazole and Propylthiouracil, which primarily act by inhibiting thyroid peroxidase (TPO), an enzyme crucial for thyroid hormone synthesis.[2][3] This guide presents available quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathway to facilitate an objective evaluation of this compound's performance against alternative therapies.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and comparable TSHR antagonists. It is important to note that direct head-to-head comparative studies with Methimazole and Propylthiouracil on TSHR antagonism are limited, as their primary mechanism of action is different.
| Compound | Target | Assay Type | IC50 | Species | Cell Line | Notes |
| This compound | TSHR | cAMP Inhibition | 2.1 µM | Human | HEK293 | Selective TSHR antagonist. |
| VA-K-14 | TSHR | Luciferase Reporter | 12.3 µM | Human | CHO | Also showed minor inhibition of FSH and LH receptors. |
| Org 274178-0 | TSHR | cAMP Inhibition | pIC50 = 5.03 | Not Specified | Not Specified | Inhibits both cAMP and PLC signaling pathways.[1] |
| TSHR antagonist S37a | TSHR | Not Specified | Not Specified | Not Specified | Not Specified | Described as a highly selective TSHR antagonist.[1] |
Experimental Protocols
In Vitro TSHR Antagonist Activity Assay (cAMP-based)
This protocol is a representative method for determining the inhibitory activity of compounds like this compound on TSH receptor activation.
Objective: To measure the ability of a test compound to inhibit TSH-induced cyclic AMP (cAMP) production in a cell line stably expressing the human TSH receptor.
Materials:
-
HEK293 cell line stably expressing the human TSH receptor (HEK293-TSHR).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bovine TSH (bTSH).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Culture HEK293-TSHR cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO).
-
TSH Stimulation: Stimulate the cells with a fixed concentration of bTSH (typically at its EC50 or EC80 for cAMP production) in the presence of a PDE inhibitor.
-
Lysis and cAMP Measurement: After a defined incubation period (e.g., 60 minutes), lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the TSH-induced cAMP response.
In Vivo Mouse Model of Graves' Disease
This protocol describes a common method for inducing a Graves' disease-like phenotype in mice to evaluate the in vivo efficacy of therapeutic candidates.
Objective: To assess the ability of a test compound to reduce thyroid hormone levels in a mouse model of hyperthyroidism.
Materials:
-
Female BALB/c mice.
-
Recombinant adenovirus expressing the human TSHR A-subunit (Ad-TSHR-A) or a stimulating monoclonal antibody against TSHR (e.g., M22).
-
Test compound (e.g., this compound).
-
Vehicle control.
-
Equipment for intramuscular or intraperitoneal injections.
-
ELISA kits for measuring serum free thyroxine (fT4) and TSH.
-
qPCR reagents for analyzing thyroid gene expression (e.g., TPO, NIS).
Procedure:
-
Induction of Hyperthyroidism:
-
Adenovirus Method: Immunize female BALB/c mice with Ad-TSHR-A via intramuscular injection at regular intervals (e.g., every 3-4 weeks) to induce the production of stimulating TSHR autoantibodies.[4][5]
-
Monoclonal Antibody Method: Administer a stimulating anti-TSHR monoclonal antibody (e.g., M22) to the mice to directly activate the TSH receptor.
-
-
Treatment Administration: Once hyperthyroidism is established (confirmed by elevated fT4 levels), divide the mice into treatment and control groups. Administer the test compound (e.g., this compound) or vehicle control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the mice for changes in body weight and clinical signs. Collect blood samples at regular intervals to measure serum fT4 and TSH levels.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect thyroid tissue. Analyze the expression of key thyroid genes, such as thyroid peroxidase (TPO) and the sodium-iodide symporter (NIS), using qPCR.
-
Data Analysis: Compare the serum fT4 levels and thyroid gene expression between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the TSH receptor signaling pathway and a typical experimental workflow for evaluating TSHR antagonists.
Caption: TSH Receptor Signaling Pathway and Point of this compound Intervention.
Caption: Experimental Workflow for TSHR Antagonist Evaluation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lessons from mouse models of Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved Graves' disease model established by using in vivo electroporation exhibited long-term immunity to hyperthyroidism in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ML224: A Comparative Analysis of its Interaction with TSH, LH, and FSH Receptors
For researchers and professionals in drug development, understanding the selectivity of a molecular probe is paramount. This guide provides a detailed comparison of the cross-reactivity of ML224, a known Thyroid-Stimulating Hormone Receptor (TSHR) antagonist, with the closely related Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) receptors.
This compound has been identified as a selective antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR), with an IC50 value of 2.1 µM.[1][2] Its potential therapeutic applications in conditions such as Graves' disease and Graves' ophthalmopathy are currently under investigation.[2][3][4] Given the high degree of homology between the glycoprotein (B1211001) hormone receptors, this report consolidates available data on the selectivity of this compound, focusing on its interaction with the LH and FSH receptors.
Comparative Activity of this compound
Experimental data demonstrates the selective nature of this compound for the TSH receptor over the LH and FSH receptors. In a key study, the inhibitory activity of this compound was assessed against all three receptors.
| Receptor | Ligand Concentration | This compound Concentration | Inhibition |
| TSHR | 1.8 nM bovine TSH | 2.1 µM | 50% (IC50) |
| LHR | 1 nM LH | 30 µM | < 15% |
| FSHR | 1 nM FSH | 30 µM | < 30% |
This data clearly indicates that this compound is significantly more potent in antagonizing the TSH receptor compared to the LH and FSH receptors. At a concentration of 30 µM, which is more than 14 times its IC50 for TSHR, this compound exhibits minimal inhibition of LH and FSH receptor activation.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and the experimental process used to determine the selectivity of this compound, the following diagrams are provided.
Figure 1: Simplified signaling pathways of TSH, LH, and FSH receptors and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 1338824-21-7 | MOLNOVA [molnova.com]
- 3. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
ML224: A Selective Antagonist of the Thyrotropin Receptor with a Favorable Profile Over Other G-Protein Coupled Receptors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity profile of ML224 for the Thyrotropin Receptor (TSHR) over other G-protein coupled receptors (GPCRs). The information is supported by experimental data and detailed methodologies.
This compound (also known as NCGC00242364 or ANTAG3) has been identified as a selective antagonist of the Thyrotropin Receptor (TSHR), a key player in thyroid gland function and a therapeutic target for conditions like Graves' disease.[1][2][3] Understanding the selectivity of a compound is paramount in drug development to minimize off-target effects and ensure a favorable safety profile. This guide summarizes the available data on the selectivity of this compound and provides insights into the experimental approaches used for its characterization.
Selectivity Profile of this compound
This compound demonstrates potent antagonist activity at the human TSHR with a reported half-maximal inhibitory concentration (IC50) of 2.1 to 2.3 µM.[1][2] Crucially, its activity against other closely related glycoprotein (B1211001) hormone receptors, the Luteinizing Hormone Receptor (LHR) and Follicle-Stimulating Hormone Receptor (FSHR), is significantly lower, highlighting its selectivity within this receptor subfamily.
Table 1: Potency of this compound at Glycoprotein Hormone Receptors
| Receptor | Agonist Used for Stimulation | This compound IC50 (µM) | Percent Inhibition at 30 µM this compound | Reference |
| TSHR | Bovine TSH (1.8 nM) | 2.1 | - | [1] |
| LHR | LH (1 nM) | > 30 | < 15% | [1] |
| FSHR | FSH (1 nM) | > 30 | < 30% | [1] |
While comprehensive data on the selectivity of this compound against a broader panel of unrelated GPCRs is not extensively available in the public domain, the existing information strongly suggests a selective profile for the TSHR over other glycoprotein hormone receptors. Further studies are warranted to fully delineate its off-target activity profile across the wider GPCR family.
TSHR Signaling Pathway
The TSHR primarily signals through the Gs and Gq G-protein pathways upon activation by its endogenous ligand, thyroid-stimulating hormone (TSH). The Gs pathway activation leads to an increase in intracellular cyclic AMP (cAMP), while the Gq pathway activation results in the stimulation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The selectivity of this compound was determined using cell-based assays that measure the downstream signaling of GPCRs. Below are detailed methodologies for the key experiments cited.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Antagonist Assay
This assay is used to quantify the inhibition of agonist-induced cAMP production.
Objective: To determine the IC50 of this compound at the TSHR, LHR, and FSHR.
Cell Lines:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human TSHR.
-
CHO-K1 cells stably expressing the human LHR.
-
CHO-K1 cells stably expressing the human FSHR.
Materials:
-
Cisbio cAMP Dynamic 2 Assay Kit.
-
Assay plates (384-well, low volume, white).
-
This compound (dissolved in DMSO).
-
Agonists: Bovine TSH, human LH, human FSH.
-
Assay buffer: PBS containing 1 mM IBMX (a phosphodiesterase inhibitor).
-
Cell lysis buffer.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest and resuspend the appropriate stable cell line in warm PBS to a concentration of 300,000 cells/mL.
-
Cell Plating: Dispense 5 µL of the cell suspension (1500 cells/well) into the 384-well assay plates.
-
Compound Addition:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
Dilute the compound stock 100-fold in assay buffer.
-
Add 2.5 µL of the diluted compound to the wells.
-
-
Agonist Stimulation: After a brief pre-incubation with the compound, add 2.5 µL of the respective agonist (TSH, LH, or FSH) at a concentration that elicits approximately 80-90% of the maximal response (EC80-EC90).
-
Incubation: Incubate the plates for 1 hour at room temperature.
-
Lysis and Detection:
-
Add 5 µL of cAMP-d2 reagent diluted in lysis buffer to each well.
-
Add 5 µL of anti-cAMP Cryptate reagent to each well.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition: Measure the time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals. Convert the HTRF ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ML224 as a Negative Control in TSHR Agonist Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of thyroid-stimulating hormone receptor (TSHR) research, the careful selection of pharmacological tools is paramount for the generation of robust and reproducible data. While the primary focus of many studies is the identification and characterization of TSHR agonists for therapeutic applications, the use of appropriate negative controls is equally critical to validate assay performance and ensure the specificity of agonist effects. This guide provides a comprehensive comparison of ML224, a known TSHR antagonist, and its utility as a negative control in TSHR agonist studies, alongside other alternative compounds. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows.
Understanding this compound and its Mechanism of Action
This compound is a small molecule that has been identified as a selective inverse agonist and antagonist of the TSHR.[1] Unlike a true negative control, which would be an inert substance, this compound actively engages with the TSHR to inhibit its function. It has been shown to inhibit both the basal (constitutive) activity of the receptor and the signaling induced by TSH or TSHR agonists.[1] Its primary mechanism of action is the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the TSHR signaling cascade.[1]
The use of this compound as a "negative control" in the context of agonist screening is nuanced. It serves as a valuable tool to demonstrate that the observed effects of a potential agonist are indeed mediated through the TSHR. By showing that this compound can block the agonist-induced signal, researchers can confirm the on-target activity of their compound of interest.
Comparative Analysis of TSHR Modulators
To provide a clear perspective on the pharmacological landscape of TSHR modulators, the following table summarizes the quantitative data for this compound and other relevant compounds. This includes well-characterized agonists and other antagonists/inverse agonists that can be used for comparative studies.
| Compound | Class | Mechanism of Action | Potency (IC50/EC50) | Key Features |
| This compound | Inverse Agonist / Antagonist | Inhibits basal and TSH-stimulated cAMP production. | IC50 = 2.3 µM (TSH-stimulated cAMP) | Selective for TSHR over other glycoprotein (B1211001) hormone receptors.[1] |
| ML-109 | Agonist | Stimulates cAMP production. | EC50 = 40 nM | Potent and selective small-molecule TSHR agonist.[1][2][3][4][5] |
| MS438 | Agonist | Stimulates cAMP production. | EC50 = 53 nM | Potent TSHR agonist. |
| NCGC00229600 | Inverse Agonist / Antagonist | Allosteric inverse agonist, inhibits basal cAMP. | Inhibits basal cAMP by 53% at 30 µM | Allosteric modulator.[1] |
| NIDDK/CEB-52 | Antagonist | Inhibits TSH-mediated cAMP response. | IC50 = 4.2 µM | Selective TSHR antagonist.[1] |
| SYD5115 | Antagonist | Orally bioavailable TSHR antagonist. | IC50 = 48 nM (rat TSHR), 62 nM (human TSHR) | High potency and oral bioavailability.[1] |
| VA-K-14 | Antagonist | Specific TSHR antagonist. | IC50 = 12.3 µM | Identified through high-throughput screening. |
Experimental Protocols
The characterization of TSHR modulators predominantly relies on in vitro cell-based assays that measure the downstream signaling events following receptor activation or inhibition. Below are detailed methodologies for key experiments.
cAMP Measurement Assay
This assay is the cornerstone for evaluating the activity of TSHR modulators that act via the Gs-adenylyl cyclase pathway.
Objective: To quantify the intracellular levels of cAMP in response to treatment with TSHR agonists, antagonists, or in the presence of a combination of these compounds.
Materials:
-
HEK293 or CHO cells stably expressing the human TSHR.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Phosphate-buffered saline (PBS).
-
Test compounds (agonists, this compound, or other antagonists).
-
Bovine TSH (as a positive control agonist).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Multi-well plates (96- or 384-well).
Procedure:
-
Cell Seeding: Seed the TSHR-expressing cells into 96- or 384-well plates at a predetermined density and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists and this compound) in an appropriate assay buffer.
-
Assay Protocol (Antagonist/Inverse Agonist Mode for this compound): a. Wash the cells with PBS. b. Add the desired concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes). c. Add a fixed concentration of TSH or a TSHR agonist to the wells already containing this compound. d. Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Assay Protocol (Agonist Mode): a. Wash the cells with PBS. b. Add the serial dilutions of the test agonist to the wells. c. Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP measurement using a plate reader compatible with the chosen detection technology (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: a. Generate dose-response curves by plotting the cAMP concentration against the log of the compound concentration. b. Calculate IC50 values for antagonists (like this compound) and EC50 values for agonists using a suitable nonlinear regression model.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: TSHR Signaling Pathway.
Caption: Experimental Workflow for TSHR Modulator Screening.
Conclusion
This compound serves as an indispensable tool in TSHR agonist research, not as a passive negative control, but as an active antagonist that validates the on-target effects of potential therapeutic compounds. Its well-characterized inhibitory profile on cAMP production allows for a clear demonstration of TSHR-mediated signaling. By comparing the activity of novel agonists in the presence and absence of this compound, researchers can confidently ascertain the specificity of their findings. This guide provides the necessary data, protocols, and visual aids to effectively incorporate this compound and other comparators into a robust TSHR drug discovery program.
References
Benchmarking ML224: A Comparative Analysis Against Established Thyroid Therapeutics
For Immediate Release
This guide provides a comprehensive benchmark of ML224, a selective Thyroid-Stimulating Hormone Receptor (TSHR) antagonist, against established thyroid drugs. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential therapeutic applications.
Executive Summary
This compound is a selective, small-molecule antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR) with a half-maximal inhibitory concentration (IC50) of 2.1 µM.[1] Its mechanism of action, direct inhibition of the TSHR, distinguishes it from thionamide drugs such as Methimazole and Propylthiouracil (PTU), which target the downstream enzyme, thyroperoxidase (TPO). This guide presents a comparative analysis of the in vitro potency of this compound against other TSHR antagonists and the established TPO inhibitors. Furthermore, detailed experimental protocols for key in vitro and in vivo assays are provided to ensure reproducibility and facilitate further investigation.
Data Presentation: In Vitro Potency Comparison
The following table summarizes the in vitro potency of this compound and comparator compounds. This compound's activity is benchmarked against other known TSHR antagonists and the widely used thyroperoxidase inhibitors, Methimazole and Propylthiouracil.
| Compound | Target | Mechanism of Action | IC50 |
| This compound | TSHR | Antagonist | 2.1 µM [1] |
| Org-274179-0 | TSHR | Inverse Agonist | ~2-74 nM |
| VA-K-14 | TSHR | Antagonist | 12.3 µM |
| S37a | TSHR | Antagonist | Not Specified |
| Methimazole | Thyroperoxidase (TPO) | Inhibitor | 0.11 µM[2] |
| Propylthiouracil (PTU) | Thyroperoxidase (TPO) | Inhibitor | 1.2 µM[2] |
Experimental Protocols
In Vitro TSHR Antagonist Activity Assay (cAMP Measurement)
This protocol outlines the methodology for determining the antagonist activity of compounds against the TSHR by measuring the inhibition of TSH-stimulated cyclic AMP (cAMP) production in a cell-based assay.
1. Cell Culture:
- Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR are cultured in a suitable medium (e.g., Ham's F12) supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Cells are seeded into 384-well plates at a density of approximately 15,000 cells per well and incubated overnight.[3]
- The following day, the culture medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[3][4]
- Test compounds (e.g., this compound) are added to the wells at various concentrations and pre-incubated for 1 hour at 37°C.
- Following pre-incubation, cells are stimulated with a sub-maximal concentration of bovine TSH (e.g., 20 µU) for 4 hours at 37°C.[3]
- The reaction is stopped, and intracellular cAMP levels are measured using a suitable cAMP detection kit (e.g., a chemiluminescent immunoassay system) according to the manufacturer's instructions.[3][4]
3. Data Analysis:
- The percentage inhibition of the TSH-stimulated cAMP response is calculated for each concentration of the test compound.
- The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal TSH response, is determined by fitting the data to a four-parameter logistic equation.
In Vivo Mouse Model of Hyperthyroidism
This protocol describes an in vivo model to assess the efficacy of TSHR antagonists in reducing thyroid hormone levels in mice with induced hyperthyroidism.[1][5]
1. Animal Model:
- Female BALB/c mice are used for this study.
2. Induction of Hyperthyroidism:
- Hyperthyroidism can be induced by continuous administration of Thyrotropin-Releasing Hormone (TRH) or by a single injection of a stimulating monoclonal anti-TSHR antibody (e.g., M22).[1][5]
3. Drug Administration:
- The test compound (e.g., this compound, referred to as ANTAG3 in some studies) is administered to the mice. For example, continuous administration via an osmotic pump for 3 days.[1][5]
4. Endpoint Measurements:
- At the end of the treatment period, blood samples are collected to measure serum-free thyroxine (T4) levels.
- Thyroid glands are harvested for gene expression analysis of thyroid-specific genes, such as thyroperoxidase (TPO) and the sodium-iodide symporter (NIS), using quantitative real-time PCR.
5. Data Analysis:
- The percentage reduction in serum-free T4 levels and the fold-change in TPO and NIS mRNA expression are calculated for the treated group relative to a vehicle-treated control group.
Mandatory Visualization
Caption: Signaling pathway of thyroid hormone synthesis and points of inhibition by this compound and thionamides.
Caption: Experimental workflow for the in vitro and in vivo comparison of this compound activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro [frontiersin.org]
- 4. TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of ML224 Effects in Different Lab Settings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of effects observed with ML224, a selective small-molecule antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR). This compound, also identified as ANTAG3 and NCGC00242364, is a promising candidate for the treatment of Graves' disease and Graves' ophthalmopathy. This document summarizes key quantitative data from various studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows to offer a comprehensive overview of this compound's performance and its comparison with other TSHR antagonists.
I. Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and a comparator TSHR antagonist, VA-K-14, as reported in different studies. This allows for an assessment of the reproducibility of their effects across different experimental setups.
Table 1: In Vitro Efficacy of TSHR Antagonists
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| This compound (ANTAG3) | TSH-stimulated cAMP production | HEK293 cells stably expressing TSHR | 2.1 | [1][2] |
| This compound | TSH-stimulated cAMP production | Not specified | 2.3 | [3] |
| This compound | Basal TSHR activity inhibition | Not specified | 6 | [3] |
| VA-K-14 | TSH-stimulated cAMP production | CHO cells expressing TSHR | 12.3 | [4] |
Table 2: In Vivo Efficacy of this compound (ANTAG3) in Mice
| Treatment Group | Measured Parameter | % Inhibition/Reduction | Source |
| TRH-stimulated mice | Serum free T4 | 44% | [2] |
| TRH-stimulated mice | Thyroperoxidase (TPO) mRNA | 75% | [2] |
| TRH-stimulated mice | Sodium-Iodide Symporter (NIS) mRNA | 83% | [2] |
| M22-stimulated mice | Serum free T4 | 38% | [2] |
| M22-stimulated mice | Thyroperoxidase (TPO) mRNA | 40% | [2] |
| M22-stimulated mice | Sodium-Iodide Symporter (NIS) mRNA | 73% | [2] |
Table 3: Selectivity of this compound (ANTAG3)
| Receptor | IC50 (µM) | Source |
| TSHR | 2.1 | [1][2] |
| LHR | >30 | [1][2] |
| FSHR | >30 | [1][2] |
II. Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of TSH Receptor and Inhibition by this compound
Caption: TSHR signaling pathway and this compound's inhibitory action.
General Experimental Workflow for In Vitro Testing of this compound
Caption: Workflow for in vitro evaluation of this compound.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to evaluate the effects of this compound.
In Vitro cAMP Production Assay
This protocol is adapted from methodologies used in the characterization of small-molecule TSHR antagonists.
-
Cell Culture and Seeding:
-
HEK293 cells stably expressing the human TSH receptor (HEK293-TSHR) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into 384-well plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
-
Compound Treatment and Stimulation:
-
The culture medium is removed, and cells are washed with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are pre-incubated with varying concentrations of this compound (or vehicle control) in stimulation buffer for 30 minutes at 37°C.
-
TSH (e.g., bovine TSH at a final concentration of EC80) is then added, and the cells are incubated for an additional 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
The stimulation is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
The results are normalized to the control (TSH stimulation without inhibitor) and plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined using a non-linear regression analysis.
-
Akt Phosphorylation Assay
-
Cell Culture and Treatment:
-
Orbital fibroblasts from Graves' ophthalmopathy patients or a suitable cell line are cultured to near confluence in 6-well plates and then serum-starved for 24 hours.
-
Cells are pre-treated with this compound for 1 hour before stimulation with TSH or patient sera for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
-
Western Blotting or ELISA:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.
-
Alternatively, a cell-based ELISA kit for p-Akt can be used for quantification.
-
-
Data Analysis:
-
The band intensities (for Western blot) or absorbance values (for ELISA) for p-Akt are normalized to total Akt. The results are expressed as a percentage of the stimulated control.
-
Hyaluronan (HA) Production Assay
-
Cell Culture and Treatment:
-
Primary orbital fibroblasts are cultured in 24-well plates until confluent.
-
The cells are then treated with this compound in the presence or absence of TSH or patient sera in serum-free medium for 48 hours.
-
-
Sample Collection and HA Measurement:
-
The culture supernatant is collected.
-
The concentration of HA in the supernatant is measured using a commercial ELISA kit.
-
-
Data Analysis:
-
HA concentrations are normalized to the cell number or total protein content. The results are expressed as a percentage of the stimulated control.
-
IV. Discussion on Reproducibility and Comparison
The available data for this compound shows a good degree of consistency in its in vitro potency for inhibiting TSH-stimulated cAMP production, with reported IC50 values of 2.1 µM and 2.3 µM from two different sources.[1][2][3] This suggests that the primary effect of this compound is reproducible in different laboratory settings using similar assay systems. The in vivo data, originating from a single comprehensive study, demonstrates the compound's ability to reduce thyroid hormone levels and the expression of thyroid-specific genes in two different mouse models of hyperthyroidism.[2]
The selectivity of this compound for the TSHR over the closely related LH and FSH receptors is a critical feature for its potential as a therapeutic agent, minimizing off-target effects.[1][2]
While the current data on this compound is promising, further studies are needed to enhance the understanding of its reproducibility. Specifically, studies that:
-
Directly compare the efficacy of this compound with other TSHR antagonists in the same battery of in vitro and in vivo assays.
-
Evaluate the effects of this compound in a wider range of cell types, including primary human thyrocytes and orbital fibroblasts from a larger pool of Graves' disease patients.
-
Investigate the downstream effects of this compound on Akt phosphorylation and hyaluronan synthesis with more specific quantitative data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TSHR Antagonists: ML224 vs. S37a
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule thyroid-stimulating hormone receptor (TSHR) antagonists: ML224 and S37a. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
The thyroid-stimulating hormone receptor (TSHR) is a key G protein-coupled receptor (GPCR) involved in thyroid hormone regulation. Its aberrant activation by autoantibodies is the primary cause of Graves' disease and the associated Graves' orbitopathy (GO). Consequently, the development of TSHR antagonists is a significant area of therapeutic research. This guide focuses on a comparative analysis of two such antagonists, this compound and S37a, to aid researchers in their evaluation and potential application.
Mechanism of Action and Specificity
This compound (also known as NCGC00242364) is a selective TSHR antagonist that functions as an inverse agonist. This means it not only blocks the receptor's activation by agonists like TSH but also reduces its basal, constitutive activity. In contrast, S37a is a highly selective negative allosteric modulator of the TSHR. It binds to a novel allosteric site located at the interface of the receptor's extracellular and transmembrane domains, thereby inhibiting receptor activation.[1]
Both molecules exhibit high selectivity for the TSHR over other closely related glycoprotein (B1211001) hormone receptors, such as the luteinizing hormone receptor (LHR) and the follicle-stimulating hormone receptor (FSHR).[2][3] This high specificity is a critical attribute for minimizing off-target effects in potential therapeutic applications.
In Vitro Potency and Efficacy
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | Human TSHR | HEK293 | 2.1 µM | [2][4] |
| S37a | Human TSHR | HEK293 | ~20 µM | [5] |
| S37a | Murine TSHR | HEK293 | 40 µM | [5] |
Note: IC50 values are dependent on specific experimental conditions and should be compared with caution.
S37a has been shown to inhibit TSHR activation by various stimuli, including TSH, the human monoclonal stimulating autoantibody M22, the murine stimulating antibody KSAb1, and a small-molecule allosteric agonist.[3][6] It also effectively inhibits cAMP formation induced by oligoclonal TSH-stimulating autoantibodies from the sera of patients with Graves' orbitopathy.[3][6]
In Vivo Efficacy and Pharmacokinetics
Both this compound and S37a have demonstrated efficacy in animal models of hyperthyroidism, although the models and experimental designs differ, precluding a direct comparison of in vivo potency.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Female BALB/c mice with TRH-induced hyperthyroidism | Lowered serum free T4 by 44%; Reduced thyroidal TPO and NIS mRNA levels by 75% and 83%, respectively. | [2] |
| S37a | SWISS (CD1) mice | Showed a remarkable 53% oral bioavailability with a half-life of 2.9 hours. No toxicity was observed. | [5][6] |
Signaling Pathways
The TSHR primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and the production of cAMP. However, it can also couple to the Gq/11 protein, activating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium. The inhibitory effects of both this compound and S37a have been predominantly characterized on the Gs-cAMP pathway. Their comparative effects on the Gq/11-PLC pathway have not been extensively reported in the available literature.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is a generalized procedure for determining the inhibitory activity of TSHR antagonists on cAMP production in HEK293 cells stably expressing the human TSHR.
Materials:
-
HEK293 cells stably expressing the human TSHR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
TSH
-
This compound and S37a
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed the TSHR-HEK293 cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Pre-incubation with Antagonist: The following day, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor. Add varying concentrations of this compound or S37a to the wells and incubate for 30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of TSH (typically the EC80 concentration for cAMP production) to the wells and incubate for an additional 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using the chosen assay kit.
-
Data Analysis: Determine the percentage of inhibition of TSH-stimulated cAMP production for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Mouse Model of Hyperthyroidism
This is a generalized protocol for inducing hyperthyroidism in mice to evaluate the in vivo efficacy of TSHR antagonists. Specific details may vary based on the antagonist being tested and the method of hyperthyroidism induction.
Materials:
-
Female BALB/c or other suitable mouse strain
-
Inducing agent (e.g., TRH, M22 monoclonal antibody)
-
This compound or S37a
-
Vehicle for drug administration
-
Equipment for blood collection and hormone analysis (e.g., ELISA kits)
-
Reagents and equipment for qPCR analysis of thyroid tissue
Procedure for M22-Induced Hyperthyroidism (as a potential model for testing both compounds):
-
Acclimatization: House female BALB/c mice under standard laboratory conditions for at least one week prior to the experiment.
-
Induction of Hyperthyroidism: Administer a single intraperitoneal injection of the M22 monoclonal antibody to induce a hyperthyroid state.
-
Antagonist Administration: On the same day or a subsequent day, begin administration of this compound or S37a (or vehicle control) at the desired dose and frequency. The route of administration (e.g., oral gavage for S37a, intraperitoneal for this compound) should be based on the compound's known pharmacokinetic properties.
-
Monitoring and Sample Collection: Monitor the mice daily for any signs of distress. Collect blood samples via a suitable method (e.g., tail vein) at baseline and at various time points after treatment initiation.
-
Endpoint Analysis: At the end of the study period, euthanize the mice and collect terminal blood samples and thyroid glands. Measure serum concentrations of free T4 and T3 using commercially available ELISA kits. Extract RNA from the thyroid glands and perform quantitative real-time PCR (qPCR) to assess the expression levels of key thyroid-specific genes such as thyroperoxidase (TPO) and the sodium-iodide symporter (NIS).
-
Data Analysis: Compare the serum hormone levels and thyroidal gene expression between the antagonist-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Summary and Conclusion
Both this compound and S37a are promising selective TSHR antagonists with demonstrated in vitro and in vivo activity. This compound acts as an inverse agonist, while S37a is a negative allosteric modulator that binds to a distinct site on the receptor. Based on the available IC50 data, this compound appears to be more potent in in vitro cAMP inhibition assays. However, S37a exhibits excellent oral bioavailability, a significant advantage for potential therapeutic development.
References
- 1. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gq Biased Small Molecule Active at the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo effects of a human thyroid-stimulating monoclonal autoantibody (M22) and a human thyroid-blocking autoantibody … [ouci.dntb.gov.ua]
- 6. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TSHR Modulators: ML224 vs. ML-109 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key Thyroid-Stimulating Hormone Receptor (TSHR) modulators: ML224, an inverse agonist, and ML-109, a full agonist. The information presented herein is based on available experimental data to assist researchers in selecting the appropriate tool for their studies on TSHR signaling and function.
At a Glance: this compound vs. ML-109
| Feature | This compound | ML-109 |
| Mechanism of Action | TSHR Inverse Agonist | TSHR Full Agonist |
| Primary Functional Effect | Inhibits basal and TSH-stimulated TSHR activity | Stimulates TSHR activity |
| Potency (cAMP Assay) | IC50 = 2.3 µM (inhibits TSH-stimulated cAMP production)[1] IC50 = 6 µM (inhibits basal cAMP production)[1] | EC50 = 40 nM[2] |
Note: The provided potency values are derived from different studies and should be interpreted with caution as assay conditions may have varied. A direct head-to-head comparison in the same experimental setup has not been identified in the public domain.
Functional Assay Data
The primary functional assay utilized to characterize both this compound and ML-109 is the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger in the TSHR signaling cascade.
cAMP Accumulation Assays
This compound (Inverse Agonist Activity):
| Assay Description | Parameter | Value | Reference |
| Inhibition of TSH-stimulated cAMP production in HEK293 cells expressing human TSHR. | IC50 | 2.3 µM | [1] |
| Inhibition of basal (agonist-independent) cAMP production in HEK293 cells expressing human TSHR. | IC50 | 6 µM | [1] |
ML-109 (Agonist Activity):
| Assay Description | Parameter | Value | Reference |
| Stimulation of cAMP production in cells expressing human TSHR. | EC50 | 40 nM | [2] |
Experimental Protocols
Cyclic AMP (cAMP) Accumulation Assay
This protocol is a generalized representation based on methods described for characterizing TSHR modulators.
Objective: To measure the ability of a compound to either stimulate (agonist) or inhibit (inverse agonist/antagonist) the production of intracellular cAMP mediated by the TSHR.
Materials:
-
HEK293 cells stably expressing the human TSHR.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Test compounds (this compound, ML-109) and control substance (TSH).
-
cAMP detection kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits).
-
Multi-well assay plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Culture: Culture HEK293-TSHR cells in appropriate flasks until they reach the desired confluency.
-
Cell Seeding: Harvest the cells and seed them into multi-well plates at a predetermined density. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, ML-109) and TSH in the assay buffer.
-
Assay:
-
For agonist testing (ML-109):
-
Remove the culture medium from the cells.
-
Add the different concentrations of ML-109 or TSH to the respective wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
For inverse agonist testing (this compound):
-
To measure inhibition of basal activity, add different concentrations of this compound to the cells and incubate.
-
To measure inhibition of stimulated activity, pre-incubate the cells with different concentrations of this compound before adding a fixed concentration of TSH (e.g., EC80).
-
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the compound concentration and determine the EC50 (for agonists) or IC50 (for inverse agonists/antagonists) using a suitable nonlinear regression model.
β-Arrestin Recruitment Assay
While no specific data for this compound or ML-109 in a β-arrestin recruitment assay was found, this is a critical pathway for GPCR signaling. A general protocol for this assay is provided below.
Objective: To determine if a ligand induces the recruitment of β-arrestin to the activated TSHR.
Materials:
-
Cells engineered to express the TSHR fused to a reporter tag (e.g., a fragment of an enzyme or a fluorescent protein) and β-arrestin fused to a complementary tag. The PathHunter® (DiscoverX) and Tango™ (Thermo Fisher Scientific) assay platforms are common examples.
-
Cell culture reagents.
-
Test compounds and controls.
-
Substrate for the reporter enzyme or appropriate imaging equipment for fluorescence detection.
Procedure:
-
Cell Culture and Seeding: Culture and seed the specialized cells as described for the cAMP assay.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence) according to the assay kit's protocol. An increase in signal indicates β-arrestin recruitment.
-
Data Analysis: Plot the signal against the compound concentration to determine the potency (EC50) and efficacy of β-arrestin recruitment.
TSHR Signaling Pathways
The TSHR, a G-protein coupled receptor (GPCR), primarily signals through two main pathways: the Gαs-cAMP pathway and the Gαq-PLC pathway. Additionally, like many GPCRs, it can also signal through β-arrestin pathways.
Caption: TSHR Gαs-cAMP Signaling Pathway.
Caption: TSHR Gαq-PLC Signaling Pathway.
References
Safety Operating Guide
Proper Disposal of ML224: A Guide for Laboratory Professionals
For immediate reference, ML224 is a bioactive small molecule designated as a TSH Receptor Antagonist. While specific hazard classifications are not fully detailed in available safety data sheets, it is imperative to handle this compound with care and adhere to proper disposal protocols to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the general safety precautions for handling chemical compounds in a laboratory setting. This information is critical for safe handling and in the event of a spill or accidental exposure.
| Property | Value | Source |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Hazard Statement | Toxic. Contains a pharmaceutically active ingredient. Should only be handled by trained personnel accustomed to working with potent active agents. Moderate to severe irritant to skin and eyes. | --INVALID-LINK-- |
| Personal Protective Equipment | NIOSH/MSHA-approved respirator, chemical-resistant gloves, safety goggles. | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Safety Goggles: To protect eyes from dust particles.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be used.
-
Laboratory Coat: To protect skin and clothing.
-
NIOSH/MSHA-approved Respirator: To prevent inhalation of fine particles.
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety.
Solid Waste:
-
Collect unwanted this compound powder and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent spills and the release of dust.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".
Liquid Waste (Solutions containing this compound):
-
Collect solutions of this compound (e.g., in DMSO) in a separate, clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible waste mixing can lead to dangerous chemical reactions.
-
The container should be leak-proof and stored in secondary containment to prevent spills.
-
Label the container with "Hazardous Waste," the solvent(s) used, and "Contains this compound".
Storage Pending Disposal
Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure the storage area is well-ventilated and away from incompatible chemicals. Do not accumulate large quantities of waste. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department in a timely manner.
Final Disposal
Never dispose of this compound down the drain or in regular trash.[1] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and transportation of hazardous materials to licensed disposal facilities. Disposal must be conducted in accordance with all local, state, and federal regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling ML224
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutically active compounds like ML224. This guide provides immediate and essential safety protocols, operational plans, and disposal information to foster a secure research environment.
Chemical Identifier: this compound Synonyms: NCGC00242364, ANTAG3 CAS Number: 1338824-21-7
This compound is identified as a toxic and potent pharmaceutically active ingredient. It is crucial that only personnel trained in handling highly active medicinal compounds manage this substance.[1] The primary hazards associated with this compound include moderate to severe irritation to the skin and eyes.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Respiratory | NIOSH/MSHA-approved respirator | Essential to prevent inhalation of the compound.[1] |
| Hands | Chemical-resistant rubber gloves | Provides a barrier against skin contact.[1] |
| Eyes | Chemical safety goggles | Protects against splashes and eye contact.[1] |
| Body | Laboratory coat | Standard protective clothing to prevent contamination of personal garments. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale dust or aerosols.[1]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
The recommended storage temperature is -20°C for long-term stability.[1]
Accidental Release and First Aid Measures
In the event of accidental exposure or spillage, immediate and appropriate action is necessary.
| Incident | First Aid / Spill Response |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Check for and remove contact lenses. Flush eyes with plenty of water, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth thoroughly with water. Contact a physician immediately.[1] |
| Spill | Cordon off the spill area. Wear the prescribed personal protective equipment. For fine powder spills, use a liquid-binding material (e.g., diatomaceous earth) to absorb the substance. Decontaminate the surface and equipment with alcohol. Dispose of all contaminated materials according to regulations.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste. Disposal should be carried out in strict accordance with all applicable national, federal, state, and local regulations.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
